Benzaldehyde phenylhydrazone
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-(benzylideneamino)aniline |
InChI |
InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H |
InChI Key |
JGOAZQAXRONCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Benzaldehyde phenylhydrazone synthesis mechanism explained
An In-Depth Technical Guide to the Synthesis and Mechanism of Benzaldehyde Phenylhydrazone
This guide provides a comprehensive exploration of the synthesis of this compound, a cornerstone reaction in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a deep dive into the reaction mechanism, the rationale behind experimental choices, and the critical methods for product validation. We will dissect the synthesis as a self-validating system, grounded in authoritative chemical principles.
Introduction: The Significance of the Hydrazone Moiety
Hydrazones, characterized by the R¹R²C=NNH₂ functional group, are a class of organic compounds formed by the condensation of aldehydes or ketones with hydrazine derivatives.[1] this compound, the product of the reaction between benzaldehyde and phenylhydrazine, is a classic example and a vital intermediate in numerous synthetic pathways.
Its primary importance lies in its role as a precursor in the Fischer indole synthesis , a powerful method for creating the indole ring system, which is a privileged scaffold in a vast number of pharmaceuticals, including the triptan class of antimigraine drugs.[2][3] Furthermore, the hydrazone scaffold itself is of significant interest in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] Understanding the synthesis of this model compound provides a fundamental basis for work in synthetic methodology and drug discovery.
The Core Reaction: A Mechanistic Deep Dive
The formation of this compound is a classic acid-catalyzed nucleophilic addition-elimination reaction.[7][8] The overall transformation involves the replacement of the carbonyl oxygen of benzaldehyde with the =NNHC₆H₅ group from phenylhydrazine, releasing a molecule of water.[9][10]
The mechanism proceeds through two primary stages: the formation of a carbinolamine intermediate and its subsequent acid-catalyzed dehydration.[11][12]
Stage 1: Nucleophilic Attack and Carbinolamine Formation
-
Acid Activation (Optional but Common): In an acidic medium, the carbonyl oxygen of benzaldehyde is protonated. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen atom (NH₂) of phenylhydrazine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde.[12] This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine or aminomethanol.[11]
-
Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, resulting in a neutral carbinolamine intermediate.
Stage 2: Dehydration to the Phenylhydrazone
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst. This converts the hydroxyl group (-OH), a poor leaving group, into a water molecule (-OH₂⁺), which is an excellent leaving group.[7]
-
Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom forms a double bond with the carbon, expelling the water molecule.
-
Deprotonation: A final deprotonation step by a base (such as water or another molecule of the hydrazine) regenerates the acid catalyst and yields the stable this compound product.[7]
The rate-determining step of the reaction is pH-dependent. At low pH (below ~5-6), the formation of the carbinolamine intermediate is the slow step, while at higher pH, the dehydration of this intermediate becomes rate-limiting.[11]
Caption: A self-validating experimental workflow for synthesis and characterization.
Applications in Research and Development
The utility of this compound extends far beyond its role as a simple derivative for identifying benzaldehyde.
-
Fischer Indole Synthesis: It is a primary starting material for producing indoles. Under acidic conditions (using catalysts like ZnCl₂, H₂SO₄, or polyphosphoric acid), it undergoes a-[13][13]sigmatropic rearrangement to form 2-phenylindole, a core structure in many biologically active compounds. [2][14][15]
-
Drug Development: The inherent biological activity of the hydrazone core makes it a target for medicinal chemists. The C=N-N linkage is a key pharmacophore, and derivatives of this compound are investigated for a range of therapeutic applications. [4][6]
-
Analytical Chemistry: The reaction is a foundational method in classical analytical chemistry for the qualitative detection and characterization of carbonyl compounds. [16]
Conclusion
The synthesis of this compound is a fundamentally important reaction that exemplifies the principles of nucleophilic addition-elimination. Its mechanism is well-understood, and its execution in the lab serves as a model for a self-validating process where reaction progress, product isolation, and purity confirmation are logically interconnected. For professionals in drug development and synthetic chemistry, mastery of this reaction provides not only a valuable synthetic intermediate but also a deeper insight into the behavior of carbonyl compounds and the strategic construction of heterocyclic scaffolds that are central to modern medicine.
References
- Wikipedia. Fischer indole synthesis. URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis
- Química Organica.org. Hydrazone Formation. URL: https://www.quimicaorganica.
- Scribd. Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM. URL: https://www.scribd.com/document/426868617/oc-manual-docx
- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. URL: https://www.vedantu.com/chemistry/fischer-indole-synthesis
- Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methanoa[22]nnulenes. URL: https://pubs.rsc.org/en/content/articlelanding/1982/p2/p29820001201
- Wikipedia. Hydrazone. URL: https://en.wikipedia.org/wiki/Hydrazone
- Alfa Chemistry. Fischer Indole Synthesis. URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.htm
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- YouTube. Synthesis of Hydrazone based Derivatives. URL: https://www.youtube.
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- Homework.Study.com. Illustrate the process of synthesizing C6H5NHNH2 (Phenylhydrazine) using benzaldehyde and other necessary reagents. URL: https://homework.study.com/explanation/illustrate-the-process-of-synthesizing-c6h5nhnh2-phenylhydrazine-using-benzaldehyde-and-other-necessary-reagents.html
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- MDPI. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. URL: https://www.mdpi.com/1422-0067/25/22/16147
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- ResearchGate. Chemical reaction involves C=O bond breaking. Benzaldehyde reacts with... URL: https://www.researchgate.net/figure/Chemical-reaction-involves-C-O-bond-breaking-Benzaldehyde-reacts-with-phenylhydrazine_fig1_323498889
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- Austin Publishing Group. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. URL: https://austinpublishinggroup.com/cancer-clinical-research/fulltext/ajccr-v2-id1030.php
- PubMed Central. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5021773/
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Analytical Chemistry Uses of Phenylhydrazine Hydrochloride. URL: https://www.inno-pharmchem.com/news/exploring-the-analytical-chemistry-uses-of-phenylhydrazine-hydrochloride-73945863.html
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Topic: The Pivotal Role of the Acid Catalyst in Benzaldehyde Phenylhydrazone Formation
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of phenylhydrazones from aldehydes and ketones is a cornerstone reaction in organic chemistry, pivotal for both derivatization and the synthesis of complex heterocyclic compounds. The formation of benzaldehyde phenylhydrazone, a condensation reaction, is critically dependent on acid catalysis. This guide elucidates the multifaceted role of the acid catalyst, which functions not merely as a rate accelerant but as an essential mediator that governs the reaction equilibrium and kinetics. The catalyst performs a dual function: it first activates the benzaldehyde carbonyl group toward nucleophilic attack and subsequently facilitates the dehydration of the hemiaminal intermediate. However, its efficacy is confined to a narrow pH window, typically between 4 and 5. Outside this optimal range, the reaction rate diminishes sharply due to either the deactivation of the phenylhydrazine nucleophile at low pH or the insufficient protonation of the leaving group at high pH. Understanding and controlling these catalytic parameters are paramount for optimizing reaction yields and purity in research and pharmaceutical development.
Introduction: The Significance of Phenylhydrazone Synthesis
Phenylhydrazones are a class of organic compounds characterized by the C=N-NH-Ph functional group. They are formed by the reaction of an aldehyde or ketone with phenylhydrazine. This reaction, a classic example of nucleophilic addition-elimination, is widely employed for several reasons:
-
Characterization: Phenylhydrazones are often highly crystalline solids with sharp melting points, making them excellent derivatives for the identification and characterization of aldehydes and ketones.[1]
-
Synthetic Intermediates: They are versatile precursors in various synthetic pathways, most notably the Fischer indole synthesis, which is fundamental to the creation of numerous pharmaceutical agents and biologically active molecules.
-
Bioactivity: The hydrazone moiety (-C=N-NH-) is a recognized pharmacophore, and many phenylhydrazone derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[2]
The formation of this compound proceeds via a reversible, acid-catalyzed mechanism.[3][4] While the reaction can proceed without a catalyst, it is often impractically slow. The introduction of a catalytic amount of acid dramatically increases the reaction rate, but the concentration of the acid is a critical parameter that must be precisely controlled for optimal results.
The Reaction Mechanism: A Tale of Two Stages
The formation of the final phenylhydrazone product occurs in two distinct, sequential stages: nucleophilic addition followed by dehydration. The acid catalyst plays a crucial, yet different, role in each stage.
Stage 1: Nucleophilic Addition to form the Carbinolamine Intermediate
The first stage is the nucleophilic attack of the nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde. Phenylhydrazine is a relatively weak nucleophile. Therefore, to facilitate this attack, the electrophilicity of the carbonyl carbon must be enhanced.[5][6]
This is the first critical role of the acid catalyst. The carbonyl oxygen is protonated by the acid (H-A), forming a resonance-stabilized oxonium ion.[5][7] This protonation significantly increases the partial positive charge on the carbonyl carbon, making it much more susceptible to attack by the weak phenylhydrazine nucleophile.[8] The subsequent attack by the lone pair of the terminal nitrogen of phenylhydrazine on the activated carbonyl carbon leads to the formation of a tetrahedral intermediate. A final proton transfer step yields the neutral carbinolamine (also referred to as a hemiaminal).[9]
Stage 2: Acid-Catalyzed Dehydration to the Phenylhydrazone
The carbinolamine intermediate is unstable and must eliminate a molecule of water to form the final, stable C=N double bond of the phenylhydrazone.[6] The hydroxyl group (-OH) of the carbinolamine is a poor leaving group.
This is the second critical role of the acid catalyst. The acid protonates the hydroxyl group, converting it into an oxonium ion (-OH₂⁺).[9][10] This species is an excellent leaving group, and its departure as a neutral water molecule is rapid and energetically favorable. The resulting cation is stabilized by the adjacent nitrogen atom, which donates its lone pair to form a C=N double bond, yielding a protonated iminium ion.[10] A final deprotonation step by a base (such as water or the conjugate base of the catalyst) regenerates the acid catalyst and yields the final this compound product.[9]
Mechanistic Visualization
The following diagram illustrates the complete acid-catalyzed mechanism, highlighting the key steps of carbonyl activation and dehydration.
Caption: Acid-catalyzed mechanism for this compound formation.
The Criticality of pH Control: A Balancing Act
The reaction rate is exquisitely sensitive to pH, exhibiting a maximum rate in weakly acidic conditions, typically around pH 4.5-5.[4][9][10] Deviations to either higher or lower pH values cause a significant drop in the reaction rate.
-
At Low pH (pH < 4): In strongly acidic solutions, the vast majority of the phenylhydrazine molecules become protonated to form the phenylhydrazinium ion (PhNHNH₃⁺).[4][9] In this state, the nitrogen atom's lone pair is no longer available for nucleophilic attack. The concentration of the free, nucleophilic amine becomes so low that the initial addition step becomes the rate-limiting factor, and the overall reaction slows down dramatically.[10]
-
At High pH (pH > 6): In neutral or basic solutions, there is a sufficient concentration of the free phenylhydrazine nucleophile. However, the concentration of acid is too low to effectively catalyze the two key steps.[9] Specifically, there is not enough acid to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water.[4] Consequently, the dehydration step becomes rate-limiting, and the overall reaction rate decreases.
This delicate balance means that for an efficient reaction, the pH must be low enough to activate the carbonyl and facilitate dehydration but high enough to maintain a sufficient concentration of the unprotonated, nucleophilic form of phenylhydrazine.
| pH Range | Effect on Key Species | Rate-Limiting Step | Overall Reaction Rate |
| < 4 (Strongly Acidic) | Phenylhydrazine is protonated (non-nucleophilic). | Nucleophilic Addition | Very Slow |
| 4 - 5.5 (Weakly Acidic) | Optimal balance of protonated carbonyl and free nucleophile. | Neither step is severely limited. | Maximum |
| > 6 (Neutral/Basic) | Insufficient H⁺ to protonate the -OH leaving group. | Dehydration | Slow |
Experimental Protocol: Synthesis of this compound
This protocol provides a reliable method for the synthesis of this compound, utilizing glacial acetic acid as the catalyst to achieve the optimal weakly acidic conditions.[1][11]
Materials:
-
Phenylhydrazine (4 mL)
-
Benzaldehyde (2 mL)
-
Glacial Acetic Acid (3 mL)
-
Deionized Water (20 mL)
-
Rectified Spirit (Ethanol) for recrystallization
-
Iodine flask or Erlenmeyer flask (100 mL)
-
Beaker, Funnel, Filter paper
Procedure:
-
Catalyst Solution Preparation: In a 100 mL flask, dissolve 3 mL of glacial acetic acid in 20 mL of water.[1]
-
Addition of Nucleophile: To this acidic solution, add 4 mL of phenylhydrazine. Swirl the flask gently to ensure complete mixing. The solution may be slightly cloudy.
-
Addition of Electrophile: Add 2 mL of benzaldehyde to the phenylhydrazine solution.[1]
-
Reaction: Stopper the flask and shake it vigorously for 5-10 minutes. A yellow crystalline precipitate of this compound will begin to form. Allow the flask to stand for an additional 15-20 minutes to ensure complete precipitation.
-
Isolation: Filter the crude product using a Buchner funnel under suction. Wash the crystals with cold water to remove any residual acid and unreacted starting materials.
-
Purification: Recrystallize the crude product from a minimal amount of hot rectified spirit (ethanol). Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the yield of pure crystals.
-
Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry them completely. Determine the melting point and calculate the percentage yield. The expected melting point is approximately 157-158°C.
Conclusion
The role of the acid catalyst in the formation of this compound is precise, dual-functional, and indispensable for achieving practical reaction rates. It enhances the electrophilicity of the benzaldehyde carbonyl carbon for the initial nucleophilic attack and subsequently facilitates the elimination of water by converting the hydroxyl group of the carbinolamine intermediate into a good leaving group. The pronounced pH dependency of the reaction underscores the necessity of maintaining a delicate balance—a weakly acidic environment is required to ensure both the availability of the nucleophile and the efficacy of the catalytic steps. For researchers in organic synthesis and drug development, a thorough understanding of this catalytic mechanism is not merely academic; it is a practical prerequisite for the rational design of reaction conditions to maximize yield, purity, and efficiency.
References
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- Nucleophilic Addition to the Carbonyl Group: General Mechanism. (2023). JoVE (Journal of Visualized Experiments). [Link]
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- ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. University of Babylon. [Link]
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- Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[12]annulenes. (1987). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025). Chemistry LibreTexts. [Link]
- Imine. Wikipedia. [Link]
- Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2009).
- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (2015). PubMed Central, Journal of Pesticide Science. [Link]
- Reaction rates of phenylhydrazine with a range of carbonyl compounds in a selection of catalyzing buffers at pH 7.4. (2018).
- Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM. Scribd. [Link]
- AIM: TO CARRY OUT THE SYNTHESIS OF BENZALDEHYDE PHENYL HYDRAZONE FROM BENZALDEHYDE AND PHENYL HYDRAZINE. (2022).
- Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2009). Semantic Scholar. [Link]
- Reaction between Various Benzaldehydes and Phenylhydroxylamine: Special Behaviour Compared with Other Amines. (1991). Journal of the Chemical Society, Perkin Transactions 2. [Link]
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A Comprehensive Technical Guide to Benzaldehyde Phenylhydrazone: Properties, Synthesis, and Applications
This guide provides an in-depth exploration of benzaldehyde phenylhydrazone, a pivotal chemical compound at the intersection of classical organic synthesis and modern drug discovery. Designed for researchers, chemists, and professionals in pharmaceutical development, this document moves beyond a simple recitation of facts to offer a cohesive understanding of the compound's behavior, grounded in mechanistic principles and practical laboratory applications. We will dissect its structural characteristics, delve into the causality behind its synthesis and reactivity, and survey its applications, which continue to expand in scope and significance.
Section 1: Molecular Identity and Physicochemical Characteristics
This compound (CAS No. 588-64-7) is an aromatic hydrazone, a class of organic compounds characterized by the C=N-N functional group. It is formed via the condensation of benzaldehyde and phenylhydrazine.[1][2] Its fundamental identity is established by the molecular formula C₁₃H₁₂N₂ and a molecular weight of approximately 196.25 g/mol .[3][4]
Core Physical Properties
The compound typically presents as a white to light yellow or orange crystalline solid.[1][5] Its physical state and stability are crucial for handling and storage, which should be in a cool, dark, and dry environment, preferably under an inert atmosphere, due to its sensitivity to moisture.[6] A summary of its key quantitative properties is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂ | [3][4] |
| Molecular Weight | 196.25 g/mol | [3][4] |
| CAS Number | 588-64-7 | [3][7] |
| Appearance | White to light yellow/orange powder to crystal | [1][5] |
| Melting Point | 156-158 °C | [3][5] |
| Boiling Point | ~323.1 - 327.5 °C (estimate) | [3][7] |
| Density | ~1.01 - 1.12 g/cm³ | [3][7] |
| Solubility | Sparingly soluble in water (0.024 g/L at 25 °C); Soluble in ethanol and ether | [1][5][8] |
Structural and Crystallographic Insights
X-ray crystallography studies reveal that this compound adopts a monoclinic crystal system with the space group P2₁/c.[9] The molecule exists predominantly in the more stable (E)-configuration around the C=N double bond.[9][10] This stereochemistry is a critical determinant of its reactivity and intermolecular interactions.
The structure features two benzene rings whose intersection angle is relatively small, approximately 8.1°.[9] This near-planar conformation facilitates π-stacking interactions in the solid state. Uniquely, its crystal structure can contain both an ordered molecule and a molecule disordered around a crystallographic center of symmetry, a phenomenon attributed to the absence of strong hydrogen bonding donors or acceptors within the base molecule itself.[9]
Caption: Molecular structure of (E)-benzaldehyde phenylhydrazone.
Section 2: Synthesis and Mechanistic Insights
The formation of this compound is a canonical example of a nucleophilic addition-elimination reaction, a fundamental process in carbonyl chemistry.[10][11] The reaction provides a reliable method for the derivatization and identification of aldehydes and ketones.[2][12]
Reaction Mechanism
The synthesis proceeds via a two-step mechanism, which is typically acid-catalyzed.[13][14] The causality of the mechanism is as follows:
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde.[10][11] The presence of an acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and accelerating this step. This attack forms a tetrahedral intermediate known as a carbinolamine.[10]
-
Dehydration (Elimination): The carbinolamine intermediate is unstable and readily undergoes dehydration. The acid catalyst facilitates the elimination of a water molecule by protonating the hydroxyl group, converting it into a good leaving group (H₂O).[13][14] The elimination of water results in the formation of the stable C=N double bond, yielding the final phenylhydrazone product.[11]
The rate-determining step of this reaction is pH-dependent. Below pH 5-6, the formation of the carbinolamine intermediate is rate-limiting, whereas above this pH range, the dehydration step becomes the slower, rate-determining process.[13]
Caption: Mechanism of this compound synthesis.
Experimental Protocol: Laboratory Synthesis
This protocol outlines a standard, self-validating procedure for the synthesis and purification of this compound.
Materials:
-
Phenylhydrazine
-
Benzaldehyde
-
Glacial Acetic Acid
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Phenylhydrazine Solution: In a conical flask, dissolve 2 mL of phenylhydrazine in 5 mL of water and add 1 mL of glacial acetic acid. Shake the mixture until the phenylhydrazine dissolves completely. The acetic acid serves to form the phenylhydrazinium acetate salt, which is soluble in water and provides the necessary acidic environment.
-
Reaction: To this solution, add 2 mL of benzaldehyde. Shake the mixture vigorously. A yellow crystalline product, this compound, will begin to precipitate almost immediately.[15]
-
Incubation: Allow the flask to stand for 10-15 minutes with occasional shaking to ensure the reaction goes to completion.
-
Isolation: Filter the solid product using vacuum filtration (e.g., with a Büchner funnel).
-
Washing: Wash the collected crystals with cold water to remove any unreacted starting materials and acetic acid.
-
Drying: Dry the product thoroughly. A suitable method is to press it between filter papers and then allow it to air dry or dry in a desiccator. The melting point of the crude product can be taken at this stage to assess purity.
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.
-
Characterization: Confirm the identity and purity of the final product by measuring its melting point (expected: 156-158 °C) and acquiring spectroscopic data (IR, NMR).[5]
Section 3: Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of this compound.
| Technique | Characteristic Signals & Interpretation | Source(s) |
| ¹H NMR | - Azomethine proton (-CH=N): A singlet typically observed around δ 7.86 ppm. The chemical shift is sensitive to substituents on the aromatic rings.[16] - N-H proton: A broad singlet, whose chemical shift is variable and dependent on solvent and concentration. - Aromatic protons: A complex multiplet pattern between δ 7.0-8.0 ppm integrating to 10 protons. | [16][17] |
| IR (Infrared) | - N-H stretch: A peak in the region of 3300-3400 cm⁻¹. - Aromatic C-H stretch: Peaks just above 3000 cm⁻¹. - C=N stretch (Imine): A characteristic sharp absorption around 1590-1600 cm⁻¹, confirming hydrazone formation.[18] - C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. | [17][19] |
| UV-Visible | An absorption maximum (λₘₐₓ) is typically observed in the range of 284-352 nm, which is attributed to the π→π* electronic transition of the conjugated imine system.[18][20] | [17][20] |
| Mass Spec (MS) | The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 196, corresponding to the molecular weight of the compound.[17][21] | [17][21] |
Section 4: Chemical Reactivity and Key Transformations
The synthetic value of this compound lies in its ability to serve as a precursor for more complex molecular architectures, most notably in the synthesis of indoles.
The Fischer Indole Synthesis
The most significant reaction involving this compound is the Fischer indole synthesis.[12] This reaction involves heating the phenylhydrazone in the presence of an acid catalyst (such as ZnCl₂, polyphosphoric acid, or H₂SO₄). The process involves a complex rearrangement, ultimately leading to the formation of a substituted indole ring system, with the elimination of an ammonia molecule. This transformation is one of the oldest and most reliable methods for constructing the indole core, a privileged scaffold in medicinal chemistry.
Caption: Workflow of the Fischer Indole Synthesis.
Section 5: Applications in Research and Development
The utility of this compound and its derivatives spans multiple scientific domains.
-
Organic Synthesis: It is a foundational building block for synthesizing a variety of heterocyclic compounds. Beyond indoles, its derivatives are used to create pyrazoles, benzimidazoles, and other scaffolds of pharmaceutical interest.[8][22][23]
-
Analytical Chemistry: The formation of the distinctly colored, crystalline phenylhydrazone is a classical qualitative test for the presence of benzaldehyde and other carbonyl compounds.[2][12]
-
Medicinal Chemistry & Drug Discovery: The hydrazone moiety (-C=N-NH-) is a recognized pharmacophore. Derivatives of this compound have been investigated for a wide spectrum of biological activities, including:
-
Antifungal and Antimicrobial Activity: Numerous studies have demonstrated that derivatives possess potent activity against various fungi and bacteria.[16][22][23]
-
Anticancer and Antitumor Activity: The scaffold has been explored for the development of novel cytotoxic agents.[1][24]
-
Anti-inflammatory and Antiplatelet Activity: Certain derivatives have shown promise as anti-inflammatory and antiplatelet agents.[22]
-
The versatility of the structure allows for systematic modification of the aromatic rings to optimize potency and selectivity, making it a valuable starting point for lead optimization campaigns in drug discovery.[23]
Section 6: Safety and Handling
As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[17] It is also reported to be irritating to the skin and respiratory system.[7]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.[6]
-
First Aid: In case of eye contact, immediately rinse with plenty of water and seek medical advice.[7] If swallowed or inhaled, seek immediate medical attention.
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Benzaldehyde phenylhydrazone formation from benzaldehyde and phenylhydrazine
An In-depth Technical Guide to the Formation of Benzaldehyde Phenylhydrazone
Abstract
The condensation reaction between benzaldehyde and phenylhydrazine to form this compound is a cornerstone of organic synthesis, exemplifying the formation of the hydrazone functional group. This reaction, first explored by Emil Fischer in the late 19th century, proceeds via a well-defined nucleophilic addition-elimination mechanism.[1][2] Its significance extends from fundamental mechanistic studies to its role as a critical synthetic intermediate for more complex molecular architectures, including the renowned Fischer indole synthesis.[1][2] This guide provides a comprehensive examination of the reaction mechanism, kinetic dependencies, a field-proven experimental protocol, and detailed characterization methods for the resulting phenylhydrazone. It is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this classic transformation.
The Underlying Mechanism: A Tale of Two Steps
The formation of this compound is not a simple, single-step event. It is a sequential process involving nucleophilic addition followed by dehydration (elimination). The overall transformation is typically catalyzed by a small amount of acid.[3][4]
The reaction can be dissected into two primary stages:
-
Nucleophilic Addition: The terminal nitrogen atom of phenylhydrazine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of benzaldehyde. This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate known as a carbinolamine or aminomethanol.[5][6]
-
Acid-Catalyzed Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This dehydration step is significantly accelerated by an acid catalyst. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). Subsequent elimination of water and a proton yields the final this compound product.[5][6]
The entire process is a reversible equilibrium, but the formation of the highly conjugated and stable phenylhydrazone product, which often precipitates from the reaction mixture, drives the reaction to completion.
Caption: Reaction mechanism for Phenylhydrazone Formation.
Reaction Kinetics and the Critical Role of pH
The rate of phenylhydrazone formation is exquisitely sensitive to the pH of the reaction medium. This dependence arises because the two core steps of the mechanism have opposing pH requirements.
-
Nucleophilic Attack: This step requires the free, unprotonated phenylhydrazine to act as a nucleophile. In highly acidic conditions (low pH), the hydrazine is protonated, rendering it non-nucleophilic and slowing down or inhibiting the initial attack.
-
Dehydration: This step is acid-catalyzed. The elimination of water from the carbinolamine intermediate is slow at high pH (alkaline conditions) but is significantly accelerated in the presence of an acid catalyst.
Consequently, a pH "sweet spot" exists for this reaction. Kinetic studies have shown that the rate-determining step changes with pH.[5]
-
Below pH 5-6: The dehydration of the carbinolamine intermediate is fast, and the initial nucleophilic attack of phenylhydrazine on the carbonyl group is the rate-determining step.[5]
-
Above pH 5-6: The initial addition is fast, but the uncatalyzed dehydration of the intermediate becomes the slow, rate-determining step.[5]
For preparative synthesis, the reaction is therefore typically carried out in a weakly acidic medium, such as aqueous ethanol containing a catalytic amount of acetic acid, to ensure both a sufficient concentration of the free nucleophile and efficient catalysis of the elimination step.[7][8]
Field-Validated Experimental Protocol
This protocol provides a reliable method for the synthesis and purification of this compound. The self-validating nature of the protocol is ensured by the inclusion of recrystallization for purification and the subsequent characterization to confirm product identity and purity.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Role |
| Phenylhydrazine | 108.14 | 4.0 mL | Nucleophile |
| Benzaldehyde | 106.12 | 4.0 mL | Electrophile (Carbonyl Source) |
| Glacial Acetic Acid | 60.05 | 3.0 mL | Acid Catalyst |
| Distilled Water | 18.02 | 35 mL | Solvent / Washing |
| Ethanol (95%) | 46.07 | ~25 mL | Recrystallization Solvent |
Step-by-Step Synthesis Workflow
-
Catalyst & Nucleophile Preparation: In a 100 mL Erlenmeyer flask, dissolve 3.0 mL of glacial acetic acid in 20 mL of distilled water.[9] To this acidic solution, add 4.0 mL of phenylhydrazine. Swirl gently to mix.
-
Reaction Initiation: Add 4.0 mL of benzaldehyde to the phenylhydrazine solution. Stopper the flask and shake vigorously for 1-2 minutes.
-
Precipitation: Allow the reaction mixture to stand at room temperature for approximately 15-20 minutes, with occasional shaking.[9] The product, this compound, will precipitate as a yellowish crystalline solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystalline product on the filter paper first with 10 mL of dilute acetic acid (prepared by mixing 1 mL of acetic acid with 10 mL of water), followed by a wash with approximately 15 mL of cold distilled water to remove residual acid and unreacted starting materials.[9]
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add approximately 25 mL of ethanol and heat the mixture gently on a hot plate until the solid completely dissolves.[9] Remove the beaker from the heat and allow it to cool slowly to room temperature. For maximum crystal formation, place the beaker in an ice bath for about 10 minutes.
-
Final Collection & Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. Allow the crystals to air dry completely on the filter paper or in a desiccator.
-
Characterization: Determine the melting point of the dried crystals and perform spectroscopic analysis (IR, NMR) to confirm the structure and purity.
Caption: Experimental workflow for synthesis and purification.
Product Characterization: A Validating System
Confirmation of the product's identity and purity is essential. A combination of physical and spectroscopic data provides a robust validation system.
Physical Properties
| Property | Observed Value |
| Appearance | White to yellow crystalline solid[1][10] |
| Molecular Formula | C₁₃H₁₂N₂[1][11] |
| Molecular Weight | 196.25 g/mol [1][11] |
| Melting Point | 156-158 °C[1] |
| Solubility | Sparingly soluble in water, soluble in ethanol.[2][10] |
Spectroscopic Data
Spectroscopic analysis provides unambiguous structural confirmation.
| Spectroscopy | Characteristic Peaks / Shifts | Interpretation |
| IR (Infrared) | ~3300 cm⁻¹ (sharp)~1600 cm⁻¹ (strong)~1500-1600 cm⁻¹ | N-H stretchC=N (imine) stretchAromatic C=C stretch[1] |
| ¹H NMR (Proton) | δ ~8.0-9.0 ppm (singlet, 1H)δ ~7.5-8.0 ppm (singlet, 1H)δ ~7.0-8.0 ppm (multiplet, 10H) | N-H protonCH=N (azomethine) protonAromatic protons[1][4] |
| ¹³C NMR (Carbon) | δ ~140-150 ppmδ ~110-140 ppm | C=N carbonAromatic carbons[1] |
| Mass Spec (EI-MS) | m/z = 196 | Molecular Ion [M]⁺[1][12] |
Applications in Research and Development
Phenylhydrazones are not merely academic curiosities; they are valuable compounds in several scientific domains:
-
Synthetic Intermediates: As mentioned, they are key precursors in the Fischer indole synthesis, a fundamental method for preparing the indole ring system prevalent in many pharmaceuticals and natural products.[2]
-
Qualitative Analysis: The formation of crystalline phenylhydrazones with characteristic melting points is a classic chemical test for the identification of aldehydes and ketones.[13]
-
Drug Development: The hydrazone moiety is a recognized pharmacophore. Numerous compounds containing this functional group have been synthesized and investigated for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[14][15][16]
Conclusion
The synthesis of this compound from benzaldehyde and phenylhydrazine is a fundamentally important reaction that serves as an excellent model for understanding nucleophilic addition-elimination mechanisms. Its pH-dependent kinetics underscore the delicate balance required in chemical transformations. The straightforward and high-yielding nature of the synthesis, coupled with the utility of the phenylhydrazone products, ensures its continued relevance in both pedagogical and advanced research settings. This guide provides the technical foundation necessary for the successful synthesis, validation, and application of this versatile class of compounds.
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An In-depth Technical Guide to the Solubility of Benzaldehyde Phenylhydrazone in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of benzaldehyde phenylhydrazone, a widely utilized intermediate in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of data points. Instead, it offers a foundational understanding of the physicochemical principles governing the solubility of this compound. We will explore the relationship between its molecular structure and its behavior in various classes of organic solvents, provide qualitative solubility profiles based on available literature, and present a detailed, field-proven experimental protocol for the precise quantitative determination of thermodynamic solubility. This guide is designed to empower researchers with the knowledge to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Introduction: The Significance of this compound
This compound (C₁₃H₁₂N₂) is a stable, crystalline solid formed from the condensation reaction of benzaldehyde and phenylhydrazine.[1] With a molecular weight of approximately 196.25 g/mol and a melting point in the range of 156-158 °C, it serves as a crucial precursor and intermediate in numerous synthetic pathways.[2][3] Its derivatives are explored for their potential therapeutic applications, and the hydrazone moiety itself is a key functional group in coordination chemistry and materials science.[4]
Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for:
-
Reaction Efficiency: Ensuring reactants are in the same phase to facilitate chemical reactions.
-
Purification: Selecting appropriate solvents for recrystallization to isolate the pure compound.
-
Analytical Characterization: Preparing solutions for techniques like NMR, IR, and chromatography.
-
Formulation Development: Particularly in medicinal chemistry, where solubility directly impacts bioavailability.[3]
This guide provides the necessary theoretical and practical framework for navigating these challenges.
Physicochemical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like." This axiom is rooted in the intermolecular forces between solute and solvent molecules. The molecular structure of this compound—comprising two aromatic rings and a polar hydrazone linkage—dictates its solubility profile.
Molecular Structure Analysis:
-
Nonpolar Moieties: The two phenyl rings are significant nonpolar, hydrophobic regions. These areas interact favorably with nonpolar solvents through van der Waals forces.
-
Polar Moiety: The hydrazone group (-C=N-NH-) introduces polarity. The nitrogen atoms possess lone pairs of electrons, making them potential hydrogen bond acceptors. The N-H group can act as a hydrogen bond donor.
This dual nature—significant nonpolar surface area combined with a polar, hydrogen-bonding capable functional group—results in a nuanced solubility profile across different solvent classes. Its calculated Octanol/Water partition coefficient (logP) of approximately 3.133 indicates a strong preference for lipophilic (organic) environments over aqueous ones.[5]
Solvent Classification and Expected Solubility:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the large nonpolar surface area of the phenyl rings, some solubility is expected in these solvents. Toluene, with its aromatic ring, may offer more favorable π-stacking interactions than aliphatic hexane, potentially leading to higher solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMSO): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar hydrazone group. Solvents like DMSO are powerful, highly polar solvents capable of dissolving a wide range of compounds. Ethyl acetate is noted as a common co-solvent for recrystallization, suggesting moderate solubility.[2]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can interact strongly with the hydrazone moiety's N-H and lone pair electrons. Consequently, this compound is known to be soluble in alcohols like ethanol and methanol, which are frequently used as solvents for its synthesis and recrystallization.[2][6]
Qualitative and Quantitative Solubility Data
Table 1: Summary of this compound Solubility
| Solvent Class | Solvent Name | Qualitative Solubility | Quantitative Data (at 25 °C unless noted) | Citation(s) |
| Aqueous | Water | Insoluble / Sparingly Soluble | ~0.024 g/L | [3][8] |
| Polar Protic | Ethanol | Soluble, particularly when heated. Commonly used for recrystallization. | Data not available | [2][6] |
| Methanol | Soluble. Used as a reaction solvent. | Data not available | [2] | |
| Polar Aprotic | Dichloromethane | Soluble | Data not available | [2] |
| Ethyl Acetate | Moderately soluble. Used as a co-solvent for recrystallization. | Data not available | [2] | |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble based on solvent properties and use for related compounds. | Data not available | [9] | |
| Nonpolar | Hexane / Pentane | Poorly soluble | Data not available | [2] |
| Toluene | Expected to be moderately soluble. Used in recrystallization of similar derivatives. | Data not available | [10] |
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
For researchers requiring precise solubility values, direct experimental determination is essential. The isothermal equilibrium shake-flask method is the gold standard for measuring thermodynamic solubility due to its reliability and directness.[3]
Causality Behind Experimental Design:
The core principle is to create a saturated solution in thermodynamic equilibrium with an excess of the solid compound at a controlled temperature. Agitation ensures equilibrium is reached efficiently, while a subsequent separation step isolates the saturated solution for analysis. The concentration of this solution is, by definition, the solubility.
Workflow for Solubility Determination
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Introduction: The Significance of Benzaldehyde Phenylhydrazone in Scientific Research
An In-depth Technical Guide to the Thermochemical Properties of Benzaldehyde Phenylhydrazone
For Researchers, Scientists, and Drug Development Professionals
This compound (C₁₃H₁₂N₂) is a prominent member of the hydrazone class of organic compounds, characterized by the structure R₂C=NNHR.[1] Formed from the condensation reaction of benzaldehyde and phenylhydrazine, this compound serves as a crucial building block in organic synthesis and a key ligand in coordination chemistry.[2][3] The interest in hydrazones and their derivatives, including this compound, has surged due to their wide spectrum of pharmacological activities, such as antimicrobial, anticonvulsant, and anticancer properties.[4][5][6]
The utility of this compound in drug design, materials science, and chemical manufacturing is fundamentally governed by its thermodynamic stability. A thorough understanding of its thermochemical properties—such as enthalpy of formation, combustion, and sublimation—is not merely academic. This data is critical for predicting reaction outcomes, ensuring process safety, determining shelf-life in pharmaceutical formulations, and understanding the compound's behavior under various environmental conditions. This guide provides a comprehensive overview of the available thermochemical data for this compound and details the rigorous experimental methodologies employed for their determination.
Thermochemical Data of this compound
The thermochemical properties of a compound provide a quantitative measure of its energetic landscape. For this compound, the key experimentally determined values are its standard enthalpy of combustion (ΔcH°solid) and standard enthalpy of formation (ΔfH°solid) in the solid phase. These values, compiled from authoritative databases, are essential for thermodynamic calculations.
| Thermochemical Property | Symbol | Value (kJ/mol) | Value (kcal/mol) | Source |
| Standard Enthalpy of Combustion | ΔcH°solid | -6777.2 | -1619.8 | NIST WebBook[7][8][9] |
| Standard Enthalpy of Formation | ΔfH°solid | -48.5 to -53.6 | -11.6 to -12.8 | NIST WebBook[8][9] |
| Enthalpy of Reaction (Hydrolysis) | ΔrH° | -61.1 | -14.6 | NIST WebBook[9][10] |
Note: The enthalpy of reaction refers to the hydrolysis of solid this compound to form benzaldehyde and phenylhydrazine.[9][10]
Experimental Determination of Thermochemical Properties
The acquisition of reliable thermochemical data hinges on precise and well-validated experimental techniques. The following sections detail the primary methodologies for characterizing compounds like this compound, explaining the causality behind the experimental choices to ensure self-validating and trustworthy results.
Enthalpy of Combustion via Static Bomb Calorimetry
The standard enthalpy of combustion is a cornerstone of thermochemistry, from which the enthalpy of formation is often derived. For nitrogen-containing organic compounds, static bomb calorimetry is the principal method.[11] The experiment measures the heat released when a substance is completely burned in an excess of oxygen under constant volume conditions.
Causality of Experimental Design: The choice of a constant-volume "bomb" calorimeter is crucial for containing the high-pressure reaction and ensuring that all energy released is transferred to the surrounding medium (typically water) for measurement. For nitrogenous compounds, the combustion products include not only CO₂ and H₂O but also N₂ and nitric acid (HNO₃). The formation of nitric acid is an exothermic process that must be quantified and corrected for to determine the true enthalpy of combustion of the compound itself.[11][12]
Detailed Experimental Protocol:
-
Sample Preparation: A pellet of precisely weighed this compound (typically 0.5-1.0 g) is prepared. For compounds with low volatility, this is sufficient.[13]
-
Crucible and Fuse: The pellet is placed in a platinum crucible. A cotton or platinum fuse wire is positioned to make contact with the sample.
-
Bomb Assembly: A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.[11][12]
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse. The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.
-
Post-Combustion Analysis: The bomb is depressurized, and the gaseous products are analyzed for any incomplete combustion (e.g., CO). The liquid contents ("bomb washings") are titrated with a standard alkali solution (e.g., NaOH) to quantify the amount of nitric acid formed.[12]
-
Calculation: The total heat released is calculated from the temperature rise and the energy equivalent of the calorimeter (determined by burning a standard substance like benzoic acid).[11] Corrections are then applied for the heat of combustion of the fuse and the heat of formation of nitric acid to isolate the standard energy of combustion (ΔcU°) of the sample. This is then converted to the standard enthalpy of combustion (ΔcH°).
Experimental Workflow: Bomb Calorimetry
Caption: Workflow for Combustion Bomb Calorimetry
Enthalpy of Sublimation via Knudsen Effusion Method
The enthalpy of sublimation (ΔsubH°) is the energy required for a substance to transition from a solid to a gaseous state. This is a critical parameter for predicting vapor pressure, which influences purification processes, material deposition, and environmental fate. The Knudsen effusion method is a reliable technique for determining the vapor pressures of solids with very low volatility.[14][15]
Causality of Experimental Design: The method relies on creating a near-equilibrium condition between the solid sample and its vapor inside a sealed cell (the Knudsen cell) maintained at a constant temperature in a high vacuum.[16] The vapor is allowed to effuse through a very small orifice. Under molecular flow conditions (where the orifice diameter is much smaller than the mean free path of the vapor molecules), the rate of mass loss is directly proportional to the vapor pressure. By measuring this mass loss over time at different temperatures, the vapor pressure can be determined as a function of temperature. The enthalpy of sublimation is then derived using the Clausius-Clapeyron equation.[14][15]
Detailed Experimental Protocol:
-
Sample Preparation: A small amount of crystalline this compound is loaded into the Knudsen cell crucible.
-
Apparatus Setup: The cell is placed within a high-vacuum chamber. Heating filaments surrounding the cell allow for precise temperature control.
-
Evacuation: The chamber is evacuated to a high vacuum (e.g., < 10⁻⁶ Torr) to ensure that the mean free path of the effusing molecules is larger than the orifice diameter.
-
Isothermal Measurement: The cell is heated to a specific, constant temperature. The shutter covering the orifice is opened for a measured period.
-
Mass Loss Determination: The mass loss of the sample is determined precisely using a microbalance. Alternatively, the effusing vapor can be analyzed with a mass spectrometer.[16]
-
Temperature Variation: Steps 4 and 5 are repeated at several different temperatures, creating a dataset of vapor pressures (or a related quantity) versus temperature.
-
Data Analysis: The vapor pressure (P) is calculated from the rate of mass loss. A plot of ln(P) versus 1/T is constructed. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔsubH°/R, where R is the gas constant. This allows for the direct calculation of the standard enthalpy of sublimation.[15]
Experimental Workflow: Knudsen Effusion
Caption: Workflow for Knudsen Effusion Method
Thermal Behavior via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.[17] It is invaluable for determining the melting point (Tm) and the enthalpy of fusion (ΔfusH°), providing insights into purity, polymorphism, and thermal stability. For hydrazones, DSC can reveal key thermal transitions and decomposition behavior.[4][18][19]
Causality of Experimental Design: DSC operates by measuring the difference in heat flow required to maintain a sample and an inert reference at the same temperature.[4][17] When the sample undergoes a thermal transition, such as melting, it will absorb energy (an endothermic process). This creates a temperature difference between the sample and the reference, which the instrument compensates for by altering the heat flow. The resulting peak on the DSC thermogram is integrated to quantify the enthalpy of the transition.[4] Using an inert gas purge (e.g., nitrogen) prevents oxidative degradation and ensures a clean baseline.
Detailed Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is placed into a DSC pan (e.g., aluminum), which is then hermetically sealed.[4] An empty, sealed pan is prepared as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen at a constant flow rate.
-
Temperature Program: The instrument is programmed to ramp the temperature at a controlled rate (e.g., 10 °C/min) over the range of interest. A typical program might be a heat-cool-heat cycle to remove any prior thermal history of the sample.
-
Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed. The melting point is determined from the onset or peak of the endothermic melting event. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔfusH°).[4]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Crystal Structure of (E)-Benzaldehyde Phenylhydrazone
Abstract
Benzaldehyde phenylhydrazone is a foundational aromatic hydrazone, serving as a versatile intermediate in organic synthesis and a core scaffold in the development of novel therapeutic agents and functional materials. A profound understanding of its three-dimensional structure in the solid state is paramount for predicting its physicochemical properties, reactivity, and potential for intermolecular interactions. This guide provides a comprehensive analysis of the crystal structure of (E)-benzaldehyde phenylhydrazone, integrating detailed experimental protocols with an in-depth discussion of its crystallographic features, supramolecular architecture, and the implications for scientific research and development.
Introduction: The Significance of a Core Scaffold
This compound, with the chemical formula C₁₃H₁₂N₂, is formed through the condensation reaction between benzaldehyde and phenylhydrazine[1]. The resulting hydrazone functional group (C=N-NH) is a key structural motif that imparts significant chemical and biological properties. Phenylhydrazone derivatives are widely investigated for their potential pharmacological activities, including anticancer and antimicrobial properties, making the parent compound a crucial starting point for drug design[2][3].
Understanding the precise arrangement of atoms in the crystalline state through single-crystal X-ray diffraction provides definitive insights into molecular conformation, bond lengths, bond angles, and the subtle non-covalent interactions that govern crystal packing. This knowledge is indispensable for professionals in drug development, as solid-state properties directly influence solubility, stability, and bioavailability. This guide elucidates the definitive crystal structure of the thermodynamically favored (E)-isomer of this compound.
Synthesis and Crystallization
The formation of this compound is a classic nucleophilic addition-elimination reaction. The process begins with the nucleophilic attack of the phenylhydrazine nitrogen on the electrophilic carbonyl carbon of benzaldehyde, followed by dehydration to yield the stable hydrazone[4].
Experimental Protocol: Synthesis and Recrystallization
This protocol provides a reliable method for synthesizing and obtaining high-quality crystals of (E)-benzaldehyde phenylhydrazone suitable for X-ray diffraction.
Step 1: Reaction Setup
-
In a 100 mL conical flask, dissolve 3.0 mL of glacial acetic acid in 20 mL of distilled water[5].
-
To this solution, add 4.0 mL of phenylhydrazine. Swirl gently to mix[5].
Step 2: Addition of Benzaldehyde
-
Add 2.0 mL of benzaldehyde to the reaction mixture[5].
-
Shake the flask vigorously to ensure thorough mixing. An emulsion will form, which gradually turns into a crystalline precipitate.
Step 3: Reaction and Isolation
-
Allow the flask to stand at room temperature for 15-20 minutes, with occasional shaking, to ensure the reaction goes to completion[5].
-
Collect the crude product by vacuum filtration using a Büchner funnel.
Step 4: Washing
-
Wash the precipitate first with 10 mL of dilute acetic acid, followed by 15 mL of cold distilled water to remove unreacted starting materials and acid catalyst[5].
Step 5: Recrystallization for Crystal Growth
-
Transfer the crude, dried product to a clean flask.
-
Add a minimal amount of hot absolute ethanol (approximately 25 mL) to dissolve the solid completely[3][5].
-
Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of well-ordered, single crystals.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield[5].
-
Collect the purified crystals by vacuum filtration and dry them. The resulting product is typically obtained as pale yellow needles.
Caption: Workflow for the synthesis and crystallization of (E)-benzaldehyde phenylhydrazone.
Spectroscopic and Physicochemical Characterization
Prior to crystallographic analysis, the identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.
| Technique | Characteristic Feature | Assignment | Reference |
| FT-IR (cm⁻¹) | 1590-1630 (Strong) | C=N (Azomethine) Stretch | [1] |
| 3193-3538 (Medium-Strong) | N-H Stretch | [1] | |
| ¹H NMR (ppm) | 7.4-8.4 (Singlet) | Azomethine Proton (CH=N) | [1] |
| 7.0-8.0 (Multiplets) | Aromatic Protons | [1] | |
| ¹³C NMR (ppm) | 140.9-146.9 | Azomethine Carbon (C=N) | [1] |
| 120-140 | Aromatic Carbons | [1] | |
| Mass Spec. (m/z) | 196 | Molecular Ion Peak [M]⁺ | [1][6] |
These spectral data collectively confirm the formation of the this compound molecular structure. The molecular formula is C₁₃H₁₂N₂ with a molecular weight of 196.25 g/mol [1][7].
Single-Crystal X-ray Diffraction Analysis
The definitive solid-state structure of (E)-benzaldehyde phenylhydrazone was determined by single-crystal X-ray diffraction, providing unambiguous proof of its atomic arrangement and stereochemistry.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters obtained from the structure determination.
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₁₂N₂ | [8] |
| Formula Weight | 196.3 g/mol | [8] |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/c | [8] |
| a (Å) | 6.053 (7) | [8] |
| b (Å) | 17.643 (13) | [8] |
| c (Å) | 15.207 (15) | [8] |
| β (°) | 92.2 (1) | [8] |
| Volume (ų) | 1622.8 | [8] |
| Z | 6 | [8] |
| Final R | 0.077 for 1069 reflections | [8] |
Analysis of the Molecular Structure
The crystallographic study confirms several critical features of the molecule:
-
E-Configuration: The analysis unambiguously shows that the molecule adopts the (E)-configuration about the C=N double bond. In this thermodynamically more stable arrangement, the bulky phenyl and anilino groups are positioned on opposite sides of the bond, minimizing steric hindrance[8].
-
Molecular Conformation: The structure reveals two types of molecules in the crystal lattice: an ordered molecule in a general position and a second molecule that is disordered around a crystallographic center of symmetry. In the ordered molecule, the two benzene rings are nearly coplanar, intersecting at an angle of just 8.1(1)°[8]. This planarity facilitates an extended π-conjugated system across the molecule.
Caption: Molecular structure of (E)-benzaldehyde phenylhydrazone.
Supramolecular Architecture: An Absence of Strong Interactions
A particularly noteworthy finding from the crystal structure analysis is the lack of any significant intermolecular hydrogen bonding[8]. While the N-H group in many substituted phenylhydrazones actively participates in forming robust hydrogen-bonded networks, this is not the case for the parent compound[8][9].
This absence is a key structural insight. It suggests that the crystal packing is primarily governed by weaker, non-directional van der Waals forces and potentially weak π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of a disordered molecule in the lattice further supports a landscape of relatively shallow potential energy minima for crystal packing, rather than a structure locked in place by strong, directional forces[8].
From a drug design perspective, the N-H group of the core scaffold is not sterically or electronically committed to a specific intermolecular interaction within its own crystal, rendering it a "free" hydrogen bond donor available for interaction with a biological target.
Caption: Conceptual diagram of packing forces in the absence of H-bonds.
Implications for Research and Drug Development
The detailed crystal structure of (E)-benzaldehyde phenylhydrazone provides a critical foundation for researchers in medicinal chemistry and materials science.
-
Scaffold for Drug Design: The confirmed (E)-configuration and near-planar geometry serve as a validated starting point for computational modeling and structure-based drug design. The availability of the N-H group as a hydrogen bond donor is a key feature for designing derivatives that can effectively bind to target proteins.
-
Understanding Polymorphism: The observation of disorder and the lack of strong directional interactions suggest that substituted derivatives of this scaffold may be prone to polymorphism—the ability to exist in multiple crystal forms. This is a critical consideration in drug development, as different polymorphs can have different stabilities and dissolution rates.
-
Materials Science: The extended π-conjugated system, confirmed by the molecular planarity, is a feature often exploited in the design of organic electronic materials. The crystal structure provides precise geometric data for tuning these properties through targeted chemical modifications.
Conclusion
The solid-state structure of (E)-benzaldehyde phenylhydrazone, as determined by single-crystal X-ray diffraction, is characterized by a monoclinic P2₁/c space group, a near-planar molecular conformation, and, most significantly, an absence of strong intermolecular hydrogen bonding. This lack of dominant directional interactions leads to a packing arrangement governed by weaker forces and the presence of crystallographic disorder. This detailed structural knowledge is not merely academic; it provides an essential, validated framework for the rational design of new pharmaceuticals and functional organic materials built upon this versatile chemical scaffold.
References
- Whalen, K. L. et al. (2012). Competing intermolecular interactions in some 'bridge-flipped' isomeric phenylhydrazones. Acta Crystallographica Section B: Structural Science, 68(Pt 4), 405–413.
- Vickery, B., Willey, G. R., & Drew, M. G. B. (1985). Structures of (E)-benzaldehyde phenylhydrazone, C13H12N2 (1), and (E)-benzaldehyde 4'-nitrophenylhydrazone, C13H11N3O2(2). Acta Crystallographica Section C: Crystal Structure Communications, 41(7), 1072-1075.
- Shan, S. et al. (2007). (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o528–o529.
- ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones.
- PubChem. This compound | C13H12N2 | CID 6436752. National Center for Biotechnology Information.
- Fun, H.-K. et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances, 10(28), 16428–16442.
- Scribd. Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM.
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- Semantic Scholar. Synthesis and properties of substituted benzaldehyde phenylhydrazones.
- NIST. Benzaldehyde, phenylhydrazone. NIST Chemistry WebBook.
- ResearchGate. (PDF) Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides.
- YouTube. Synthesis of benzaldehyde phyenylhydrazine.
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basic reactivity of the imine bond in benzaldehyde phenylhydrazone
An In-Depth Technical Guide to the Core Reactivity of the Imine Bond in Benzaldehyde Phenylhydrazone
Introduction: The Hydrazone Moiety as a Cornerstone of Synthesis
Within the vast landscape of organic chemistry, the carbon-nitrogen double bond (C=N), or imine, represents a fundamental functional group of immense synthetic utility. A specialized class of imines, the hydrazones (R¹R²C=NNH₂), are formed from the condensation of an aldehyde or ketone with hydrazine.[1] this compound, the condensation product of benzaldehyde and phenylhydrazine, serves as an archetypal example, embodying the rich and versatile reactivity of this moiety.[2][3] Its stability, crystallinity, and predictable reactivity make it a cornerstone intermediate in numerous transformations, most notably the celebrated Fischer indole synthesis.[4][5]
This guide provides an in-depth exploration of the fundamental reactivity of the imine bond as manifested in this compound. We will dissect its electronic structure, analyze its behavior in key chemical reactions, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemical properties of hydrazones in their synthetic endeavors.
Part 1: Synthesis and Electronic Structure
The formation of this compound is a classic acid-catalyzed condensation reaction.[6] The reaction proceeds through a two-step mechanism: initial nucleophilic attack of the phenylhydrazine on the benzaldehyde carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the final hydrazone product.[7][8]
The reactivity of the resulting C=N bond is governed by its electronic properties. The carbon atom is sp²-hybridized and electrophilic, albeit generally less so than its parent carbonyl carbon.[9] The adjacent nitrogen atoms, with their lone pairs of electrons, introduce significant electronic effects, including the potential for conjugation and tautomerism, which are pivotal to the molecule's subsequent reactions. The electronic structure can be further probed through theoretical calculations and spectroscopic methods.[10][11][12]
Experimental Protocol: Synthesis of this compound
This protocol is based on established laboratory procedures.[13][14][15]
Materials:
-
Phenylhydrazine (4.0 mL)
-
Benzaldehyde (2.0 mL)
-
Glacial Acetic Acid (3.0 mL)
-
Distilled Water (20 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL conical flask, dissolve 3.0 mL of glacial acetic acid in 20 mL of distilled water.
-
To this solution, carefully add 4.0 mL of phenylhydrazine. Swirl gently to mix.[14]
-
Add 2.0 mL of benzaldehyde to the mixture.[14]
-
Stopper the flask and shake vigorously for 5-10 minutes. A yellow precipitate of this compound will form.[16]
-
Allow the flask to stand for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate first with dilute acetic acid (approx. 5%) and then with cold distilled water to remove unreacted starting materials and acid catalyst.[14]
-
Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.
-
Determine the melting point and yield of the purified product.
Self-Validation: The success of the synthesis is confirmed by the formation of a characteristic yellow solid.[16] Purity is validated by a sharp melting point consistent with literature values (approx. 157-159 °C) and spectroscopic analysis.
Part 2: Core Reactivity and Key Transformations
The imine bond in this compound is a dynamic functional group that can undergo several fundamental reactions. Its behavior is dictated by the electrophilicity of the carbon, the nucleophilicity of the nitrogen, and its capacity for tautomerization.
Hydrolysis: Reversion to Carbonyl and Hydrazine
Like most imines, hydrazones are susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the parent aldehyde (benzaldehyde) and hydrazine (phenylhydrazine).[1][9] The reaction is reversible and typically catalyzed by acid.[8] The mechanism is essentially the reverse of its formation. Hydrazones are generally more stable and less sensitive to hydrolysis than simple imines derived from primary amines.[1][17] This enhanced stability is crucial for their use as protecting groups and in bioconjugation strategies where stability at physiological pH is required.[1]
Reduction: Formation of Hydrazine Derivatives
The C=N double bond can be readily reduced to a C-N single bond. This transformation converts the this compound into 1-benzyl-2-phenylhydrazine. This reaction is a fundamental step in various synthetic sequences.
Typical Reducing Agents and Conditions:
-
Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN): These mild reducing agents are effective for reducing imines and their protonated iminium forms. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.
-
Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) is also a highly effective method for this reduction.
The Fischer Indole Synthesis: A Signature Reaction
Perhaps the most significant reaction of phenylhydrazones is their acid-catalyzed rearrangement to form indoles, a reaction discovered by Emil Fischer in 1883.[4][18] The indole scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals and natural products.[4] The reaction of this compound itself does not lead to a standard indole, as the aldehyde carbon lacks the required α-protons for the key tautomerization step. However, its mechanism is the cornerstone for understanding the synthesis of substituted indoles from other ketone or aldehyde phenylhydrazones.
The mechanism involves a cascade of steps initiated by acid catalysis:[4][5][19][20]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine form.
-
[13][13]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a concerted, electrocyclic rearrangement, breaking the N-N bond and forming a new C-C bond.
-
Rearomatization: The intermediate loses a proton to regain aromaticity in the six-membered ring.
-
Cyclization & Elimination: The resulting di-imine intermediate undergoes an intramolecular nucleophilic attack to form a five-membered ring (an aminal), which then eliminates ammonia under acidic conditions to yield the final aromatic indole product.[19]
Experimental Protocol: Fischer Indole Synthesis of 2-phenylindole
To illustrate the practical application, this protocol describes the synthesis of 2-phenylindole from acetophenone phenylhydrazone, a close relative of the title compound.
Catalysts: Brønsted acids (H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) are commonly used.[4][19] Polyphosphoric acid (PPA) is often effective.
Procedure:
-
Place acetophenone phenylhydrazone (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).
-
Heat the mixture with stirring in an oil bath at 100-120 °C for 1-2 hours. Monitor the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature and then pour it cautiously onto crushed ice in a beaker.
-
The product will precipitate as a solid. Stir the mixture until all the PPA has dissolved.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude 2-phenylindole from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
Part 3: Spectroscopic and Data Summary
Characterization of this compound relies on standard spectroscopic techniques. The data presented below are typical literature values.
| Parameter | This compound |
| Molecular Formula | C₁₃H₁₂N₂ |
| Molecular Weight | 196.25 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | ~157-159 °C |
| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~1600 (C=N stretch), 1580-1450 (C=C aromatic) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (s, 1H, CH=N), 7.2-7.6 (m, 11H, Ar-H + NH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~137 (C=N), 113-145 (Aromatic C) |
Conclusion
This compound is far more than a simple derivative for identifying aldehydes. The imine bond at its core is a hub of chemical reactivity, poised for hydrolysis, reduction, and complex rearrangements. Its role as a stable, accessible, and versatile precursor, particularly in the context of the Fischer indole synthesis, cements its importance in the toolkit of synthetic chemists. A thorough understanding of its electronic nature and reaction mechanisms, as outlined in this guide, empowers researchers to exploit its full potential in the design and execution of sophisticated molecular architectures for pharmaceutical and materials science applications.
References
- Water-soluble Organocatalysts for Hydrazone and Oxime Formation. National Institutes of Health (NIH). [Link]
- Fischer indole synthesis. Wikipedia. [Link]
- Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM. Scribd. [Link]
- Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]
- Synthesis and properties of substituted benzaldehyde phenylhydrazones.
- New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH.
- Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions.
- New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health (NIH). [Link]
- Reduction of hydrazones, phenylhydrazones, benzalazines, and tosylhydrazones with Mg-methanol.
- Multiple Dynamics of Hydrazone Based Compounds. SciELO. [Link]
- Synthesis of benzaldehyde phyenylhydrazine. YouTube. [Link]
- Hydrazones as C-Nucleophiles in Asymmetric Organoc
- Electronic structure, density of electronic states, and the chemical bonding properties of 2,4-dihydroxyl hydrazone crystals (C13H11N3O4). Semantic Scholar. [Link]
- Hydrazone. Wikipedia. [Link]
- AIM: TO CARRY OUT THE SYNTHESIS OF BENZALDEHYDE PHENYL HYDRAZONE FROM BENZALDEHYDE AND PHENYL HYDRAZINE.
- aldehydes and ketones, lab5. University of Jordan. [Link]
- Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[18]annulenes. Royal Society of Chemistry. [Link]
- Synthesis, Characterization and Hydrolysis Study of the Imine and the Hydrazone of p- nitro benzaldehyde, under Simulated Physiological Conditions.
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An In-Depth Technical Guide to the Chromophoric Properties of Benzaldehyde Phenylhydrazone
Executive Summary
Benzaldehyde phenylhydrazone is a canonical example of a colored organic compound, presenting a vivid illustration of the interplay between molecular structure and the absorption of visible light. This technical guide provides a comprehensive examination of the principles governing the color of this archetypal hydrazone. We will deconstruct its molecular architecture to identify the core chromophoric system responsible for its characteristic yellow-to-orange hue. The guide delves into the underlying quantum mechanics, explaining the nature of the π → π* electronic transitions and the factors that modulate the energy of these transitions, such as substituent effects, solvent polarity (solvatochromism), and pH (halochromism). Furthermore, this document provides detailed, field-proven experimental protocols for the synthesis and spectroscopic analysis of this compound, offering researchers a self-validating workflow for practical investigation. This guide is intended for researchers, chemists, and drug development professionals who seek a deeper, mechanistic understanding of color in conjugated organic molecules.
The Molecular Basis of Color in Organic Compounds
The perception of color in an organic molecule is a direct consequence of its ability to absorb electromagnetic radiation within the visible spectrum (approximately 400-700 nm). This absorption is not arbitrary; it is governed by the molecule's electronic structure.
Chromophores, Conjugation, and Electronic Transitions
The color of organic compounds is attributed to the presence of specific unsaturated groups known as chromophores .[1] These are regions within the molecule containing electrons that can be promoted from a lower to a higher energy level by absorbing light. The fundamental feature of a potent chromophore is conjugation —a system of alternating single and multiple bonds.
In a conjugated system, the p-orbitals on adjacent atoms overlap, allowing the π-electrons to become delocalized over the entire system. This delocalization has a profound effect on the molecule's electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The extensive delocalization raises the energy of the HOMO and lowers the energy of the LUMO, thereby decreasing the energy gap (ΔE) between them.
According to Planck's relation (ΔE = hν = hc/λ), a smaller energy gap corresponds to the absorption of light with a longer wavelength (λ). When the conjugation is sufficiently extensive, the absorption wavelength is shifted from the ultraviolet (UV) into the visible region, and the compound appears colored. The electronic transition most commonly responsible for color in such systems is the promotion of an electron from a π bonding orbital to a π* antibonding orbital, known as a π → π transition*.[2][3]
This compound: A Case Study in Molecular Color
This compound (C₁₃H₁₂N₂) is a crystalline solid, typically appearing as a yellow to light orange powder.[4][5] Its color is a direct result of the extensive conjugated system that constitutes its molecular backbone.
The Core Chromophore
The chromophore of this compound is not a single functional group but the entire conjugated system spanning two aromatic rings and the central hydrazone linkage (-CH=N-NH-).[1][6] This creates a large, planar network of delocalized π-electrons, which is the structural origin of its ability to absorb visible light. The conjugation between the benzaldehyde-derived benzene ring and the C=N double bond is particularly crucial; for instance, the phenylhydrazone of cyclohexanone, which lacks this extended conjugation, is a lighter yellow color, absorbing light of a shorter wavelength.[1]
Caption: The molecular structure of this compound.
The π → π Electronic Transition*
The color of this compound arises from a low-energy π → π* electronic transition. The delocalized π-electrons in the HOMO are excited into the LUMO (a π* orbital) by absorbing photons from the blue-violet region of the visible spectrum. Consequently, the compound transmits the complementary colors, yellow and orange, which are observed by the human eye. The absorption maxima (λmax) for hydrazones of this type typically fall within the 473 to 725 nm range, depending on the specific structure and environment.[7][8]
Caption: Energy diagram of the π → π* transition.
Factors Modulating Color and Spectroscopic Properties
The precise color and absorption characteristics of this compound are not fixed; they are sensitive to subtle changes in its chemical structure and environment.
Substituent Effects
Placing electron-donating groups (EDGs; e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (EWGs; e.g., -NO₂) on either aromatic ring can significantly alter the HOMO-LUMO energy gap.[9]
-
EDGs generally raise the energy of the HOMO more than the LUMO, decreasing the energy gap and causing a bathochromic shift (red shift) to longer absorption wavelengths.
-
EWGs typically lower the energy of the LUMO more than the HOMO, which can lead to either a bathochromic or hypsochromic shift (blue shift) depending on the specific interaction with the conjugated system.[8]
These predictable electronic perturbations are foundational to the rational design of organic dyes and functional materials.[9]
Solvatochromism: The Influence of Solvent Polarity
Solvatochromism describes the change in a substance's color when it is dissolved in different solvents. Hydrazones often exhibit positive solvatochromism , where an increase in solvent polarity causes a bathochromic (red) shift in the absorption spectrum.[7][8] This occurs because the excited state of the molecule is typically more polar than the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition.[2]
Halochromism: The Effect of pH
The term halochromism refers to the color change of a substance in response to a change in pH. The nitrogen atoms in the hydrazone linkage can be protonated under acidic conditions or deprotonated under basic conditions.[10] Such changes drastically alter the electronic delocalization and the HOMO-LUMO gap, resulting in a distinct color change. This property is harnessed in the development of pH indicators and sensors.[11]
Data Summary: Influence of Substituents and Solvents
| Compound/Condition | Substituent (Para-position) | Solvent | Typical λmax (nm) | Observed Color |
| This compound | -H | Ethanol | ~350-360 | Light Yellow |
| 4-Nitrothis compound | -NO₂ (EWG) | Ethanol | ~390-410 | Orange-Red |
| 4-Methoxythis compound | -OCH₃ (EDG) | Ethanol | ~365-380 | Yellow-Orange |
| This compound | -H | Hexane (Nonpolar) | ~345-355 | Pale Yellow |
| This compound | -H | Acetonitrile (Polar) | ~355-365 | Yellow |
Note: The λmax values are representative and can vary based on precise experimental conditions.
Experimental Protocols
The following sections provide robust methodologies for the synthesis and characterization of this compound, designed for reproducibility and validation.
Synthesis of this compound
The synthesis is a classic condensation reaction between an aldehyde (benzaldehyde) and a hydrazine (phenylhydrazine), forming a hydrazone and eliminating water.[6][12] The reaction is typically catalyzed by a weak acid.
The reaction proceeds via nucleophilic attack of the terminal nitrogen of phenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde.[6] A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial attack. The resulting carbinolamine intermediate then undergoes acid-catalyzed dehydration to yield the stable phenylhydrazone product.[13][14]
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An In-depth Technical Guide to the Safe Handling of Benzaldehyde Phenylhydrazone
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Core Hazard Profile
Benzaldehyde phenylhydrazone is an organic compound widely utilized as a synthetic intermediate and a model for studying the hydrazone functional group.[1] While some safety data sheets (SDS) classify it as non-hazardous under specific regulations, a more comprehensive view of aggregated data from sources like the European Chemicals Agency (ECHA) indicates clear hazard warnings that must be respected.[2] This guide adopts the principle of precautionary handling, treating the compound with a degree of caution informed by its GHS classification and the known toxicities of its precursors, particularly phenylhydrazine.
The primary hazards identified are acute oral toxicity and serious eye irritation.[2] Users must be aware of its potential to cause skin and respiratory irritation as well.[3][4] Due to significant gaps in comprehensive toxicological data, a robust safety protocol is not merely recommended but essential for ensuring personnel safety and experimental integrity.[5] This document provides a framework for risk mitigation through engineering controls, appropriate personal protective equipment (PPE), and established procedures for handling, storage, and emergency response.
Section 2: The Rationale for Precautionary Handling: A Chemist's Perspective
The safe handling of any chemical is rooted in understanding its reactivity and potential toxicity. For this compound, the rationale for a cautious approach is twofold: its inherent chemical family and the documented data gaps.
-
The Phenylhydrazine Precursor: this compound is synthesized from benzaldehyde and phenylhydrazine.[6] Phenylhydrazine is a well-documented toxic substance; it is classified as acutely toxic, a skin sensitizer, a suspected mutagen, a suspected carcinogen, and is known to cause organ damage through repeated exposure.[7] While the formation of the hydrazone alters the molecule's properties, the principle of "like begets like" compels a conservative approach. The potential for residual precursors or degradation back to these components under certain conditions cannot be entirely dismissed without extensive stability data. Therefore, the handling protocols for this compound are logically derived from the more stringent requirements for phenylhydrazine.
-
Incomplete Toxicological Profile: Many official SDS documents list toxicological data points such as LD50 (oral, dermal) and carcinogenicity as "no data available".[5] In research and development, an absence of data is not an absence of danger. It signifies an unknown risk. The responsible scientific approach is to implement controls that are protective against a higher-than-expected hazard level until more comprehensive data becomes available.
This guide is therefore built on a foundation of chemical causality and risk mitigation in the face of incomplete information, a cornerstone of a robust laboratory safety culture.
Section 3: Physicochemical Properties & Stability
Understanding the physical characteristics of this compound is critical for its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 588-64-7 | [4][5] |
| Molecular Formula | C₁₃H₁₂N₂ | [4][8] |
| Molecular Weight | 196.25 g/mol | [2][8] |
| Appearance | White to Light yellow to Light orange powder or crystal | [4] |
| Melting Point | ~156 °C | [4] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol. | [6] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container.[3][5] Some sources recommend storage under an inert gas.[9] |
Stability & Reactivity:
-
Conditions to Avoid: Moisture sensitivity has been noted.[9] Keep away from strong oxidizing agents.
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon oxides and nitrogen oxides (NOx).
Section 4: Core Safety Protocols
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by isolating the hazard from the operator.
-
Chemical Fume Hood: All weighing and handling of this compound powder, as well as any reactions involving it, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to control exposure to airborne particulates and potential vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5][10]
Personal Protective Equipment (PPE): The Operator's Barrier
Proper PPE is mandatory when handling this compound. The selection is based on mitigating the identified hazards of irritation and potential for systemic effects through absorption.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Inspect gloves for tears or pinholes before each use.[11] Double-gloving may be prudent for extended operations. Change gloves immediately if contamination is suspected. |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. | Protects against splashes and airborne dust. A face shield should be worn in addition to goggles if there is a significant splash risk. |
| Skin & Body Protection | A fully buttoned laboratory coat. | Provides a barrier against accidental skin contact. Ensure cuffs are snug. Do not wear lab coats outside of the laboratory area. |
| Respiratory Protection | Not typically required if work is performed within a fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Standard Operating Procedure for Safe Handling
This protocol outlines a self-validating workflow for handling this compound.
-
Preparation: Designate a specific work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.
-
PPE Donning: Put on all required PPE (lab coat, gloves, eye protection) before handling the chemical container.
-
Weighing & Transfer: Perform all weighing and transfers of the solid material within the fume hood to contain dust. Use tools (spatulas, etc.) that minimize the generation of airborne dust.
-
Reaction Setup: If dissolving or reacting the compound, add it slowly to the solvent to avoid splashing. Ensure the reaction vessel is properly secured.
-
Post-Handling: Tightly close the primary container and wipe it down with a damp cloth before returning it to its designated storage location.[5]
-
Decontamination: Wipe down the work surface and any equipment used. Dispose of all contaminated disposable materials (gloves, bench paper) in a designated hazardous waste container.[11]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Section 5: Emergency Response Procedures
Accidental Release (Spill) Management
Prompt and correct response to a spill is critical to prevent exposure and further contamination.
Caption: Workflow for managing a solid this compound spill.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.[10]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]
Fire Suppression
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[10]
-
Unsuitable Media: Do not use a direct water jet, as it may scatter the material.
-
Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with toxic decomposition products.[10]
Section 6: Toxicological & Ecological Information
| Hazard Classification (GHS) | Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Eye Irritation | H319 | Causes serious eye irritation | [2] |
| Skin Irritation | H315 | Causes skin irritation | [4] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [4] |
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.[5] It is crucial to handle the compound as if it could pose these long-term risks, given the profile of its phenylhydrazine precursor.
-
Ecological Information: Data is limited. Discharge into the environment should be avoided.[10] Do not let the product enter drains.
Section 7: Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous waste.
-
Contaminated Materials: Used gloves, bench liners, and other disposable materials that have come into contact with the chemical should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11]
-
Unused Product: Dispose of unused or waste product in its original container or a suitable, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: All disposal must be conducted through a licensed waste disposal company and in accordance with all local, state, and federal regulations.
Section 8: References
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Benzaldehyde, 2-phenylhydrazone | C13H12N2 | CID 5375451 - PubChem . National Institutes of Health. [Link]
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Chemical Properties of Benzaldehyde, phenylhydrazone (CAS 588-64-7) - Cheméo . Cheméo. [Link]
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This compound - ChemBK . (2024-04-09). ChemBK. [Link]
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This compound at Best Price in Mumbai, Maharashtra | Keminova India Chemicals Pvt. Ltd. . Tradeindia. [Link]
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Safety Data Sheet: Benzaldehyde - Chemos GmbH&Co.KG . (2021-06-17). Chemos GmbH&Co.KG. [Link]
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CAS number and molecular formula of benzaldehyde phenylhydrazone
An In-depth Technical Guide to Benzaldehyde Phenylhydrazone: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a crucial chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, synthesis protocols, analytical characterization, and significant applications, with a particular focus on its role in heterocyclic chemistry and medicinal research.
Core Chemical Identity and Properties
This compound is an organic compound formed via the condensation of benzaldehyde and phenylhydrazine. It belongs to the hydrazone class of compounds, characterized by a carbon-nitrogen double bond (C=N) adjacent to a nitrogen-nitrogen single bond.
The fundamental identifiers and physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 588-64-7 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₂N₂ | [1][2][3][4] |
| Molecular Weight | 196.25 g/mol | [2][3][4] |
| IUPAC Name | (E)-1-benzylidene-2-phenylhydrazine | [2] |
| Synonyms | Benzalphenylhydrazine, Benzylidenephenylhydrazine | [1][3][4] |
| Appearance | White to light yellow crystalline solid | [5][6] |
| Melting Point | 156 °C | [4][5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol. | [6][7] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is a classic example of a nucleophilic addition-elimination reaction. The process is robust, high-yielding, and illustrative of fundamental organic chemistry principles.
Reaction Principle and Mechanism
The reaction proceeds by the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde.[5][6] This reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid.
Causality of Experimental Choice : The use of a mildly acidic medium (pH 5-6) is critical.[5] The acid protonates the carbonyl oxygen of benzaldehyde, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic phenylhydrazine. However, strongly acidic conditions must be avoided as they would lead to the over-protonation and deactivation of the phenylhydrazine nucleophile. The mechanism involves two key steps: the formation of an aminomethanol intermediate and its subsequent acid-catalyzed dehydration to yield the stable, conjugated phenylhydrazone product.[5][8]
A diagram of the synthesis mechanism is provided below.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis is confirmed by the formation of a crystalline precipitate with a characteristic melting point.
-
Reagent Preparation : In a 100 mL conical flask, dissolve 4.0 mL of phenylhydrazine in a solution of 3.0 mL of glacial acetic acid and 20 mL of distilled water.[9]
-
Reaction Initiation : To this solution, add 2.0 mL of benzaldehyde. Stopper the flask and shake vigorously to ensure thorough mixing.[9]
-
Reaction and Precipitation : Allow the reaction mixture to stand for 15-20 minutes with occasional shaking. The product, this compound, will begin to precipitate out of the solution as a yellowish solid.
-
Isolation : Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing : Wash the precipitate first with 10 mL of dilute acetic acid, followed by 15 mL of cold distilled water to remove unreacted starting materials and the acid catalyst.[9]
-
Recrystallization (Purification) : Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol (approximately 25 mL).[9] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Scratching the inside of the beaker with a glass rod can induce crystallization.[9]
-
Final Product : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. The expected yield is up to 74%, with a melting point of 156°C.[5]
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural profile.
| Technique | Key Observables and Interpretation | Source(s) |
| ¹H NMR | A distinctive singlet for the azomethine proton (CH=N) appears in the range of δ 7.4–8.4 ppm. Protons on the phenyl rings appear as multiplets in the aromatic region (δ 7.0–8.0 ppm). | [6] |
| IR Spectroscopy | A strong absorption band corresponding to the C=N (imine) stretch is observed between 1590–1630 cm⁻¹. A distinct peak for the N-H stretching vibration is also present. | [5][6] |
| Mass Spectrometry | The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 196, confirming the molecular formula C₁₃H₁₂N₂. | [6][10] |
| UV-Vis Spectroscopy | The conjugated π-system of the molecule gives rise to characteristic electronic transitions, which are useful for probing its optical properties. | [5][11] |
Key Applications in Research and Development
This compound is not merely a simple organic compound; it is a versatile precursor for synthesizing more complex molecules, particularly heterocyclic systems relevant to pharmacology.
The Fischer Indole Synthesis
The most prominent application of this compound and its derivatives is as a key intermediate in the Fischer indole synthesis. This reaction, discovered by Emil Fischer in 1883, is a cornerstone method for producing the indole aromatic heterocycle.[12][13]
Mechanistic Insight : The process involves heating the phenylhydrazone with an acid catalyst (Brønsted or Lewis acids like ZnCl₂, H₂SO₄, or polyphosphoric acid).[12][14][15] The reaction proceeds through a cascade of steps: tautomerization to an enamine, a[16][16]-sigmatropic rearrangement, cyclization, and finally, the elimination of an ammonia molecule to form the aromatic indole ring.[12][13][15]
The workflow for this pivotal synthesis is outlined below.
Caption: Key stages of the Fischer Indole Synthesis workflow.
Role in Drug Development and Medicinal Chemistry
The indole scaffold produced via the Fischer synthesis is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, including the triptan class of antimigraine drugs.[12][13] Furthermore, the broader class of phenylhydrazones is actively investigated for a wide range of biological activities. Research has shown that various phenylhydrazone derivatives possess potential anticancer, antimicrobial, and antifungal properties, making them valuable leads in drug discovery programs.[7][11][17]
The parent molecule, benzaldehyde, has also been studied for its ability to enhance the membrane permeability and absorption of drugs with low bioavailability.[18] This suggests that moieties derived from it could be integrated into drug design strategies to improve pharmacokinetic profiles.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be followed during its handling.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements : P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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- Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[20]annulenes. Journal of the Chemical Society, Perkin Transactions 2.
- Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
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- Reaction of model reagents (benzaldehyde, phenylhydrazine, and DMAD) for investigation of various acid catalysts. ResearchGate.
- Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI.
- Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology.
- Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. SCIRP.
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Introduction: The Chemical and Pharmaceutical Significance of Hydrazones
An In-depth Technical Guide to the IUPAC Nomenclature of Benzaldehyde Phenylhydrazone and Its Derivatives
Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. They are formally derived from the condensation reaction between an aldehyde or a ketone and hydrazine. When the reaction involves a substituted hydrazine, such as phenylhydrazine, the resulting compound is a substituted hydrazone—in this case, a phenylhydrazone. The specific subject of this guide, this compound, is formed from the condensation of benzaldehyde and phenylhydrazine.[1][2]
This molecular scaffold is of profound interest to researchers in medicinal chemistry and drug development. The C=N-N linkage provides a unique combination of rigidity and electronic properties, making it a privileged structure in the design of bioactive molecules. Phenylhydrazone derivatives have been extensively investigated for a wide range of therapeutic activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[1] The ability to systematically and unambiguously name these complex derivatives is therefore not merely an academic exercise; it is a fundamental requirement for clear communication in research, patent filing, and regulatory affairs. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this important class of compounds.
Part 1: Foundational Principles of Hydrazone Nomenclature
The IUPAC provides several methods for naming organic compounds, aiming for clarity and precision.[3][4] For hydrazones, two primary approaches are sanctioned: functional class nomenclature and substitutive nomenclature. The choice often depends on the complexity of the molecule and the presence of other functional groups.[5]
Functional Class Nomenclature
This is the most straightforward and commonly used method for simple hydrazones. The name is constructed by stating the name of the parent aldehyde or ketone, followed by a space and the name of the substituted hydrazine class.[6]
-
Rule: [Name of Aldehyde/Ketone] + [Substituted Hydrazone]
-
Example: For the compound formed from benzaldehyde and phenylhydrazine, the name is This compound .[7][8]
This method is highly intuitive as it directly references the synthetic precursors. However, it can become cumbersome for molecules with multiple substituents or when the hydrazone is not the principal functional group.
Substitutive Nomenclature
Substitutive nomenclature provides a more systematic and versatile framework. In this approach, the molecule is named as a derivative of a parent hydride, which for phenylhydrazones is hydrazine (H₂N-NH₂).[5][9]
-
Parent Hydride: Hydrazine
-
Numbering: The two nitrogen atoms of the hydrazine core are numbered 1 and 2.
-
Substituents:
-
The group derived from the aldehyde (benzaldehyde) is named as an "ylidene" substituent (e.g., benzylidene).
-
The group from the substituted hydrazine (phenylhydrazine) is named as a standard substituent (e.g., phenyl).
-
Following these rules, this compound can be systematically named as 1-benzylidene-2-phenylhydrazine . The "(E)" stereodescriptor is often included to specify the geometry around the C=N double bond, leading to the preferred IUPAC name (PIN) (E)-1-benzylidene-2-phenylhydrazine .[10][11] A third, less common, systematic name treats the molecule as a substituted aniline: N-[(E)-benzylideneamino]aniline .[2][11]
Visualizing the Core Structure and Numbering
The diagram below illustrates the core structure of this compound and the numbering scheme used in substitutive nomenclature.
Caption: Core structure and IUPAC numbering scheme.
Part 2: Nomenclature of Substituted Benzaldehyde Phenylhydrazones
The true utility of systematic nomenclature becomes apparent when dealing with substituted derivatives. Substituents can be present on the benzaldehyde aromatic ring or the phenylhydrazine aromatic ring. A clear system of locants is essential to avoid ambiguity.
-
Benzaldehyde Ring Locants: Numbered 1 to 6, with C1 being the carbon atom attached to the imine carbon.
-
Phenylhydrazine Ring Locants: Numbered 1' to 6' (primed), with C1' being the carbon atom attached to the N2 nitrogen.
Case Study: Substitution on the Benzaldehyde Ring
Consider the product of 4-nitrobenzaldehyde and phenylhydrazine.
-
Functional Class Name: 4-Nitrothis compound. The substituent is prefixed to the aldehyde's name.
-
Substitutive Name: 1-(4-Nitrobenzylidene)-2-phenylhydrazine. The substituent is included as part of the ylidene group name.
Caption: Naming a derivative with substitution on the aldehyde ring.
Case Study: Substitution on the Phenylhydrazine Ring
Consider the product of benzaldehyde and (4-chlorophenyl)hydrazine.
-
Functional Class Name: Benzaldehyde (4-chlorophenyl)hydrazone. Parentheses are crucial to indicate that the chloro-substituent is on the phenylhydrazone part of the molecule.
-
Substitutive Name: 1-Benzylidene-2-(4-chlorophenyl)hydrazine. The substituent is part of the name of the group on N2.
Caption: Naming a derivative with substitution on the hydrazine ring.
Case Study: Multiple Substitutions on Both Rings
For complex molecules, the systematic substitutive name is strongly preferred. Substituents are listed alphabetically.
-
Molecule: Formed from 2,4-dinitrobenzaldehyde and (4-bromophenyl)hydrazine.
-
Functional Class Name: 2,4-Dinitrobenzaldehyde (4-bromophenyl)hydrazone.
-
Substitutive Name: 2-(4-Bromophenyl)-1-(2,4-dinitrobenzylidene)hydrazine. Note the alphabetical ordering of "bromo" and "dinitro".
Summary of Nomenclature Rules
| Rule | Functional Class Method | Substitutive Method (Hydrazine Parent) |
| Parent Name | [Aldehyde] [Hydrazone] | Hydrazine |
| Aldehyde Moiety | Prefix to "aldehyde" | "-ylidene" substituent on N1 |
| Hydrazine Moiety | Suffix as "-phenylhydrazone" | "-phenyl" substituent on N2 |
| Substituents | Prefixed to aldehyde or phenylhydrazone (in parentheses) | Prefixed to "benzylidene" or "phenyl" groups with locants |
| Locants | Unprimed on aldehyde ring, Primed on phenyl ring | Unprimed on benzylidene ring, Primed on phenyl ring |
Part 3: Handling Higher Priority Functional Groups
The true power of a systematic nomenclature is tested when a molecule contains multiple functional groups. IUPAC maintains a seniority order for functional groups to determine the principal group, which dictates the suffix of the name.[12][13][14] Groups like carboxylic acids, esters, and amides are senior to hydrazones.[15] When a senior group is present, the hydrazone moiety is treated as a substituent and named with a prefix.
-
Prefix for Hydrazone Substituent: -(2-phenylhydrazono) or -(phenylhydrazinylidene)
Causality: The principle of seniority ensures that a single, unambiguous name is generated by prioritizing the functional group that defines the primary chemical character of the molecule.[16] For example, a molecule containing both a carboxylic acid and a hydrazone is fundamentally an acid.
Example: A Carboxylic Acid Derivative
Consider a molecule where a benzoic acid at position 4 is linked to a this compound structure.
-
Principal Functional Group: Carboxylic acid. The parent name is therefore benzoic acid .
-
Substituent: The entire this compound group is a substituent at position 4. This substituent is named [(E)-2-phenylhydrazono)methyl].
-
Full IUPAC Name: 4-{[(E)-2-phenylhydrazono]methyl}benzoic acid .
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Methodological & Application
detailed experimental protocol for benzaldehyde phenylhydrazone synthesis
Application Note & Protocol: Synthesis of Benzaldehyde Phenylhydrazone
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a prominent member of the hydrazone class of organic compounds. The guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure including purification via recrystallization, outlines critical safety precautions, and specifies methods for product characterization. The protocol is designed to be self-validating, ensuring a high-purity yield for subsequent applications in research and development.
Introduction and Scientific Background
This compound (C₁₃H₁₂N₂) is a crystalline organic solid formed via the condensation reaction of benzaldehyde and phenylhydrazine.[1] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination step, and is fundamental in organic chemistry. Hydrazones, including this specific derivative, serve as crucial intermediates in the synthesis of various heterocyclic compounds and are utilized in analytical chemistry for the detection and characterization of aldehydes and ketones.[1][2]
The formation of the carbon-nitrogen double bond (C=N) in the hydrazone structure is the key feature of this synthesis. The reaction's kinetics and mechanism are notably pH-dependent, a critical factor that informs the choice of an acidic catalyst in the experimental setup.[3][4]
Reaction Mechanism: Nucleophilic Addition-Elimination
The synthesis proceeds through a well-established two-step nucleophilic addition-elimination pathway.[1] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the terminal nitrogen atom of phenylhydrazine acting as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This forms a tetrahedral intermediate known as an aminomethanol or carbinolamine.[1][4]
-
Acid-Catalyzed Dehydration: Under mildly acidic conditions, the hydroxyl group of the unstable aminomethanol intermediate is protonated. This converts the hydroxyl group into a good leaving group (H₂O). Subsequently, a water molecule is eliminated, and a double bond forms between the carbon and nitrogen atoms, yielding the stable this compound product.[4]
Kinetic studies have demonstrated that at a pH below approximately 5-6, the formation of the aminomethanol intermediate is the rate-determining step. Above this pH range, the acid-catalyzed dehydration becomes the slower, rate-determining step.[4] The use of a mild acid catalyst, such as acetic acid, is therefore crucial for facilitating the dehydration step without significantly inhibiting the initial nucleophilic attack.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and emphasizes safety and product purity.
Materials and Equipment
| Reagents & Materials | Property | Value | CAS No. |
| Phenylhydrazine | Molecular Weight | 108.14 g/mol | 100-63-0 |
| Density | 1.095 g/mL | ||
| Benzaldehyde | Molecular Weight | 106.12 g/mol | 100-52-7 |
| Density | 1.044 g/mL | ||
| Glacial Acetic Acid | - | - | 64-19-7 |
| Ethanol (95% or Absolute) | - | - | 64-17-5 |
| Distilled Water | - | - | 7732-18-5 |
| Product | Property | Value | CAS No. |
| This compound | Molecular Weight | 196.25 g/mol | 588-64-7 |
| Melting Point | ~156 °C |
Note: Benzaldehyde is prone to air oxidation, forming benzoic acid. If the benzaldehyde appears cloudy or contains white crystals, it should be purified by washing with a 10% sodium carbonate solution, followed by water, and then dried prior to use.[5]
Equipment:
-
100 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Measuring cylinders (10 mL, 50 mL)
-
Pasteur pipettes
-
Ice bath
-
Büchner funnel and filtration flask
-
Vacuum source
-
Beakers
-
Hot plate
-
Melting point apparatus
Step-by-Step Synthesis & Purification Workflow
Caption: Experimental workflow for synthesis and purification.
Detailed Procedure
Part A: Synthesis and Isolation of Crude Product
-
Prepare Reagent Solution: In a 100 mL Erlenmeyer flask, combine 15 mL of distilled water and 1.5 mL of glacial acetic acid.[6]
-
Add Phenylhydrazine: To this solution, carefully add 2.0 mL of phenylhydrazine. Swirl the flask gently to ensure complete dissolution.
-
Add Benzaldehyde: While stirring the phenylhydrazine solution, add 2.0 mL of benzaldehyde dropwise. A yellow precipitate of this compound should form almost immediately.
-
Reaction: Continue to stir or shake the flask occasionally at room temperature for 15-20 minutes to ensure the reaction goes to completion.[6]
-
Cooling: Place the reaction flask in an ice bath for 10-15 minutes to maximize the precipitation of the product.
-
Filtration: Set up a Büchner funnel for vacuum filtration. Collect the yellow crystalline product by filtering the cold reaction mixture.
-
Washing: Wash the collected solid on the filter paper first with a small portion of cold, dilute acetic acid (approx. 5 mL), followed by two washes with cold distilled water (approx. 10 mL each) to remove any residual acid and unreacted starting materials.[6]
-
Drying: Leave the crude product on the filter paper with the vacuum on for 10-15 minutes to pull air through and partially dry it. For complete drying, transfer the solid to a pre-weighed watch glass and either air dry or place it in a desiccator.
Part B: Purification by Recrystallization
Causality: Recrystallization is a powerful purification technique that separates the desired compound from impurities based on differences in solubility.[7] Ethanol is an excellent solvent for this purpose as this compound is highly soluble in hot ethanol but sparingly soluble in cold ethanol.[8][9]
-
Dissolution: Transfer the dried crude product to a clean Erlenmeyer flask. Add a minimal amount of 95% ethanol (start with 20-25 mL) and gently heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until the solid just completely dissolves.[6] Avoid adding excess solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Induce Crystallization: Once at room temperature, place the flask in an ice bath for at least 15 minutes to complete the crystallization process.[6] If crystals are slow to form, scratching the inside of the flask with a glass rod can help induce nucleation.
-
Final Filtration: Collect the purified, pale-yellow crystals by vacuum filtration.
-
Final Drying: Wash the crystals with a small amount of ice-cold ethanol, then allow them to dry completely on the filter or in a desiccator.
-
Yield Calculation: Weigh the final dried product and calculate the percentage yield.
Product Characterization
To validate the identity and purity of the synthesized product, the following analyses are recommended:
-
Melting Point Determination: A sharp melting point is a strong indicator of purity. The literature value for this compound is typically in the range of 154-156 °C .[8] A broad or depressed melting range suggests the presence of impurities.
-
Spectroscopic Analysis: For unequivocal structure confirmation, techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[10][11]
Critical Safety Precautions
Adherence to strict safety protocols is mandatory. This synthesis must be performed in a well-ventilated fume hood.
-
Phenylhydrazine: Highly Toxic and Hazardous. Phenylhydrazine is toxic if swallowed, inhaled, or in contact with skin.[12][13] It is a suspected carcinogen and mutagen.[12] Always wear nitrile gloves, safety goggles, and a lab coat when handling.[14] Avoid all contact and inhalation. In case of skin contact, wash immediately and thoroughly with soap and water.[14]
-
Benzaldehyde: Can cause skin and eye irritation. Avoid inhalation of vapors.
-
Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns. Handle with care.
-
Waste Disposal: All chemical waste, including filtrates, should be collected in a designated hazardous waste container for proper disposal according to institutional guidelines.
References
- Amaral, L. do, & Bastos, M. P. (1971). Kinetics and mechanism for this compound formation. The Journal of Organic Chemistry, 36(22), 3412–3415. [Link]
- Scribd. (n.d.). Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine.
- Buckingham, J., & Donaghy, P. F. (1977). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[16]annulenes. Journal of the Chemical Society, Perkin Transactions 2, (9), 1177-1181. [Link]
- ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones.
- Loba Chemie. (2019). PHENYL HYDRAZINE GMP MANUFACTURED MSDS.
- YouTube. (2018). Synthesis of benzaldehyde phyenylhydrazine.
- PubChem - National Center for Biotechnology Information. (n.d.). This compound.
- Al-Amiery, A. A., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Chemistry, 7(1). [Link]
- New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Phenylhydrazine.
- Al-Amiery, A. A., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Scientific Research Publishing. [Link]
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- ScienceMadness.org. (2015). Purification of benzaldehyde?
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The Fischer Indole Synthesis: A Technical Guide to the Application of Benzaldehyde Phenylhydrazone
This comprehensive guide offers an in-depth exploration of the Fischer indole synthesis, with a specific focus on the practical application of benzaldehyde phenylhydrazone for the preparation of 2-phenylindole. Designed for researchers, scientists, and professionals in drug development, this document provides not only detailed experimental protocols but also the underlying mechanistic principles and critical insights essential for successful synthesis.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most reliable and widely utilized methods for constructing the indole nucleus[1][2]. This heterocyclic scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals, including antimigraine drugs of the triptan class, and anti-inflammatory agents like Indometacin[1]. The reaction's power lies in its ability to convert readily available arylhydrazines and carbonyl compounds into complex indole structures in a single, acid-catalyzed transformation[1][2][3].
This application note will dissect the synthesis of 2-phenylindole, a valuable building block, using this compound as the starting material. We will examine the mechanistic intricacies, provide validated, step-by-step protocols with different catalytic systems, and offer insights into process optimization and troubleshooting.
The Mechanistic Pathway: A Stepwise Journey to Aromaticity
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed reactions that transforms an arylhydrazone into the energetically favorable aromatic indole ring system. The generally accepted mechanism involves several key stages[1][4][5].
-
Hydrazone Formation : The process begins with the condensation of an arylhydrazine (phenylhydrazine) with a carbonyl compound (an aldehyde or ketone) to form the corresponding arylhydrazone. In many protocols, the hydrazone is formed in situ and immediately subjected to the cyclization conditions without isolation[3].
-
Tautomerization to Ene-hydrazine : The phenylhydrazone undergoes a critical acid-catalyzed tautomerization to its more reactive enamine isomer, the ene-hydrazine[1].
-
[6][6]-Sigmatropic Rearrangement : This is the heart of the Fischer indole synthesis. The protonated ene-hydrazine undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement. This key step breaks the weak N-N bond and forms a new, stable C-C bond, thereby establishing the fundamental framework of the indole product[1][4].
-
Rearomatization and Cyclization : The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. This is followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon, forming the five-membered ring[4].
-
Elimination of Ammonia : The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal intermediate, which drives the formation of the stable, aromatic indole ring[1].
The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃)[1][2][4][7]. The catalyst's role is to facilitate both the tautomerization and the key rearrangement and elimination steps.
Diagram: The Mechanistic Pathway of the Fischer Indole Synthesis
Caption: A flowchart of the key stages in the Fischer indole synthesis.
Experimental Protocols: Synthesis of 2-Phenylindole
This section provides detailed, step-by-step protocols for the synthesis of 2-phenylindole, starting with the preparation of the this compound precursor. Three distinct protocols for the final cyclization step are presented, utilizing different common acid catalysts.
Protocol 1: Preparation of this compound
This initial step involves the condensation of benzaldehyde and phenylhydrazine. This hydrazone can be isolated and purified before proceeding to the cyclization step.
Materials:
-
Phenylhydrazine (4.0 mL)
-
Benzaldehyde (4.2 mL)
-
Glacial Acetic Acid (3 mL)
-
Distilled Water (20 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a conical flask, dissolve 3 mL of glacial acetic acid in 20 mL of distilled water[8].
-
To this solution, add 4 mL of phenylhydrazine and swirl to mix[8].
-
Add 4.2 mL of benzaldehyde to the mixture. A precipitate should form almost immediately.
-
Allow the reaction mixture to stand for 15 minutes with occasional shaking[8].
-
Collect the crude product by vacuum filtration.
-
Wash the precipitate sequentially with 10 mL of dilute acetic acid and then 15 mL of distilled water[8].
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid[9].
-
Dry the product thoroughly before proceeding.
Diagram: Experimental Workflow for 2-Phenylindole Synthesis
Caption: General workflow for the two-part synthesis of 2-phenylindole.
Protocol 2: Fischer Cyclization using Zinc Chloride (ZnCl₂)
This classic and robust protocol, adapted from Organic Syntheses, uses a stoichiometric amount of anhydrous zinc chloride at high temperature[10][11].
Materials:
-
Acetophenone Phenylhydrazone (53 g, 0.25 mol)
-
Powdered Anhydrous Zinc Chloride (250 g)
-
Clean Sand (200 g, optional but recommended)
-
Concentrated Hydrochloric Acid (25 mL)
-
95% Ethanol (for recrystallization)
-
Water
Procedure:
-
In a tall 1-L beaker, create an intimate mixture of the freshly prepared acetophenone phenylhydrazone (53 g) and powdered anhydrous zinc chloride (250 g)[10][12].
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass will become a liquid within 3-4 minutes[10][11][13].
-
When white fumes begin to evolve, remove the beaker from the heat and continue to stir for an additional 5 minutes[10][13].
-
To prevent the reaction mixture from solidifying into an unmanageable mass, thoroughly stir in 200 g of clean sand[10][11].
-
Allow the mixture to cool. Then, digest the solid mass overnight on a steam cone with 800 mL of water and 25 mL of concentrated HCl to dissolve the zinc salts[10][11].
-
Collect the sand and crude 2-phenylindole by filtration[10].
-
Boil the collected solids with 600 mL of 95% ethanol. Decolorize with activated charcoal (Norit) if necessary, and filter the hot mixture[10].
-
Allow the filtrate to cool to room temperature to crystallize the 2-phenylindole. Collect the product by filtration and wash with small portions of cold ethanol[10]. A typical yield is 72-80%[10][11][13].
Protocol 3: Fischer Cyclization using Polyphosphoric Acid (PPA)
Polyphosphoric acid is a highly effective catalyst and solvent for the Fischer indole synthesis, often promoting clean and efficient reactions.
Materials:
-
Acetophenone Phenylhydrazone (e.g., 5 g, 23.8 mmol)
-
Polyphosphoric Acid (PPA)
-
Ice-water mixture
-
Ethanol (for recrystallization)
Procedure:
-
Prepare the polyphosphoric acid by carefully adding phosphorus pentoxide (13 g) to orthophosphoric acid (7 g) in a flask. The reaction is exothermic[14].
-
Add the acetophenone phenylhydrazone to the freshly prepared PPA[14].
-
Heat the mixture in a boiling water bath for approximately 10-15 minutes with stirring[14].
-
After cooling, carefully pour the hot reaction mixture into a beaker containing a stirred ice-water mixture (approx. 50 mL) to precipitate the crude product[14].
-
Collect the solid product by vacuum filtration and wash thoroughly with water[14].
-
Recrystallize the crude 2-phenylindole from hot ethanol to yield the pure product[14].
Data Summary: Catalyst Performance Comparison
The choice of acid catalyst significantly impacts reaction conditions and outcomes. The following table summarizes typical conditions for the synthesis of 2-phenylindole from its phenylhydrazone using different catalysts.
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| **Zinc Chloride (ZnCl₂) ** | Acetophenone Phenylhydrazone | None (neat) | 170 | ~10 min | 72-80 | [10][11] |
| Polyphosphoric Acid (PPA) | Acetophenone Phenylhydrazone | PPA | 100 | 10-15 min | High | [14] |
| Methanesulfonic Acid | Acetophenone Phenylhydrazone | Methanesulfonic Acid | 100 | 10 min | Good | [15] |
| Choline chloride·2ZnCl₂ | Acetophenone Phenylhydrazone | Ionic Liquid | 95 | 4 h | 91 | [16] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions : For Lewis acid catalysts like ZnCl₂, it is imperative to use anhydrous reagents and conditions, as moisture can deactivate the catalyst.
-
Temperature Control : The reaction can be exothermic, especially with strong acids or at high temperatures. Careful temperature control is necessary to avoid side reactions and tar formation.
-
Substrate Purity : The purity of the starting phenylhydrazone is critical for obtaining a clean product and high yield. Ensure the precursor is properly purified before the cyclization step.
-
Work-up Procedure : The work-up is crucial for isolating the product from the catalyst and any byproducts. For reactions with large amounts of ZnCl₂, thorough digestion with acidified water is necessary to dissolve all inorganic salts[10].
-
Product Purification : Recrystallization from ethanol is typically sufficient for obtaining pure 2-phenylindole[10][14]. For less pure samples, column chromatography may be required.
Conclusion
The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, offering a powerful and versatile route to the indole scaffold. The synthesis of 2-phenylindole from this compound serves as an excellent case study, demonstrating the reaction's practicality. By understanding the underlying mechanism and carefully selecting the appropriate catalyst and reaction conditions, researchers can effectively leverage this classic reaction for the synthesis of a wide array of valuable indole derivatives. The protocols and data presented herein provide a solid, field-proven foundation for professionals engaged in chemical synthesis and drug development.
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Application Note & Protocols: Benzaldehyde Phenylhydrazone as a Cornerstone for the Synthesis of Biologically Active Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzaldehyde phenylhydrazone, a readily accessible and stable Schiff base, represents a remarkably versatile precursor in synthetic organic chemistry. Its intrinsic chemical functionalities—the imine bond, the N-N single bond, and the activated aromatic rings—provide multiple reaction sites for constructing complex molecular architectures. This guide delves into the strategic application of this compound for the synthesis of three principal classes of biologically active heterocycles: indoles, pyrazoles, and 1,3,4-thiadiazoles. We provide a detailed examination of the underlying reaction mechanisms, field-proven experimental protocols, and data on the biological activities of the resulting compounds, underscoring the pivotal role of this starting material in medicinal chemistry and drug discovery.
Introduction: The Strategic Value of this compound
The condensation product of benzaldehyde and phenylhydrazine, this compound, is more than a simple derivative; it is a pre-functionalized scaffold poised for elegant and efficient chemical transformations.[1] The preparation is straightforward, typically involving the direct reaction of equimolar amounts of the parent aldehyde and hydrazine, often with gentle heating in a protic solvent like ethanol or acetic acid.[2] The resulting phenylhydrazone serves as a stable, crystalline solid that is easily purified.
Its utility stems from the ability of the ene-hydrazine tautomer to undergo powerful rearrangements and cyclization reactions.[3] This reactivity profile allows for the construction of diverse heterocyclic systems that are prominent pharmacophores in a multitude of therapeutic agents. Hydrazones and their derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4] This document will focus on three high-impact synthetic pathways originating from this key starting material.
Synthesis of Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for preparing the indole nucleus.[5] This reaction is central to the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[3] The core of the reaction is the acid-catalyzed cyclization of an arylhydrazone.
Mechanistic Insight
The accepted mechanism involves several distinct steps, providing a clear example of causality in organic synthesis. The choice of a strong acid catalyst (Brønsted or Lewis) is critical for facilitating the key rearrangement step.[6]
-
Hydrazone-Enamine Tautomerization : The starting this compound (in the presence of an acid catalyst) tautomerizes to its more reactive ene-hydrazine isomer.[3]
-
[7][7]-Sigmatropic Rearrangement : This is the crucial, bond-forming step. The protonated ene-hydrazine undergoes a concerted, pericyclic[7][7]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[6]
-
Rearomatization & Cyclization : The resulting di-imine intermediate loses a proton to regain aromaticity in one of the rings. The newly formed amino group then acts as a nucleophile, attacking the imine carbon to form a five-membered ring (an aminal).[3][8]
-
Ammonia Elimination : Under acidic conditions, the aminal eliminates a molecule of ammonia, and a final proton loss yields the energetically favorable aromatic indole ring.[3]
Visualization: Fischer Indole Synthesis Mechanism
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Protocol: Synthesis of 2-Phenyl-1H-indole
2-Phenyl-1H-indole and its derivatives form the backbone of compounds investigated for significant anticonvulsant activity.[9][10] The synthesis can be achieved by reacting acetophenone with phenylhydrazine; the principle is identical when using a pre-formed phenylhydrazone.
Materials:
-
Acetophenone phenylhydrazone (1 eq.)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) (as catalyst)
-
Methanol (solvent)
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask, place acetophenone phenylhydrazone (e.g., 10 mmol).
-
Add polyphosphoric acid (approx. 10 times the weight of the hydrazone). The catalyst choice is crucial; PPA often gives cleaner reactions and higher yields than traditional Lewis acids like ZnCl₂.[3]
-
Heat the mixture with stirring at 100-120°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture into a beaker containing ice-cold water. This will precipitate the crude product and hydrolyze the PPA.
-
Stir the mixture until the solid product is well-dispersated.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Filter the crude solid product using a Büchner funnel, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or methanol, to yield pure 2-phenyl-1H-indole.
Data: Anticonvulsant Activity of Indole Derivatives
Several indole derivatives have shown promising activity in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[10][11][12]
| Compound Class | Test Model | Dose (mg/kg) | Activity | Reference |
| Indolyl-oxazolone | MES | 100 | Active | [10] |
| Melatonin-aroylhydrazone | MES | 50.98 (ED₅₀) | Potent Activity | [11] |
| Melatonin-aroylhydrazone | 6 Hz Psychomotor | 13.98 (ED₅₀) | Potent Activity | [11] |
| Tetracyclic Indoles | MES | 12.5 (ED₅₀) | Good Activity | [13] |
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in drugs with anti-inflammatory, antimicrobial, and notably, anticancer activities.[14][15] Pyrazole derivatives can function as inhibitors of various protein kinases, arresting uncontrolled cell proliferation.[16][17]
Mechanistic Insight: [3+2] Cycloaddition
A powerful method for pyrazole synthesis from hydrazones involves an oxidative [3+2] cycloaddition reaction with an electron-deficient olefin (a dipolarophile).[7]
-
Formation of Nitrilimine Dipole : In the presence of an oxidizing agent (e.g., copper salts or iodine with a co-oxidant), the phenylhydrazone is converted into a highly reactive 1,3-dipolar species known as a nitrilimine.
-
Cycloaddition : The nitrilimine rapidly undergoes a concerted [3+2] cycloaddition reaction with an alkene, such as a maleimide or acrylate. This step forms the five-membered pyrazoline ring with high regioselectivity.
-
Oxidation (Aromatization) : The resulting pyrazoline intermediate is then oxidized under the reaction conditions to the thermodynamically stable aromatic pyrazole ring.
Visualization: Pyrazole Synthesis Workflow
Caption: Oxidative [3+2] cycloaddition pathway to pyrazoles.
Protocol: Copper-Catalyzed Synthesis of a Pyrazole-Maleimide Adduct
This protocol describes a copper-catalyzed oxidative coupling to synthesize pyrazole derivatives, which have been evaluated for anticancer activity.[7]
Materials:
-
This compound (1 eq.)
-
N-Phenylmaleimide (1.2 eq.)
-
Copper(I) Chloride (CuCl) (20 mol%)
-
Dimethylformamide (DMF) (solvent)
-
Air or Oxygen (oxidant)
Procedure:
-
To a reaction vial, add this compound (e.g., 1 mmol), N-phenylmaleimide (1.2 mmol), and CuCl (0.2 mmol).
-
Add anhydrous DMF (3-5 mL) as the solvent. The choice of a polar aprotic solvent like DMF is key to solubilizing the reagents and catalyst.[7]
-
Seal the vial and heat the reaction mixture to 80-100°C with vigorous stirring. The reaction is typically run under an air or oxygen atmosphere, which serves as the terminal oxidant.
-
Monitor the reaction by TLC. The reaction may take 2-12 hours for completion.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole derivative.
Data: Anticancer Activity of Pyrazole Derivatives
The antiproliferative activity of pyrazole derivatives is often evaluated against a panel of human cancer cell lines, with results reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth).[16]
| Compound Type | Cell Line | IC₅₀ (µM) | Biological Target (if known) | Reference |
| Pyrazole-Thiazolidinone | Lung (A549) | Moderate (31.01% inhibition) | CDK2 (docking) | [18] |
| Pyrazole Benzamide | Colon (HCT-116) | 7.74 | - | [16] |
| Pyrazole Benzamide | Breast (MCF-7) | 4.98 | - | [16] |
| 4-Bromophenyl Pyrazole | Breast (MCF-7) | 5.8 | - | [16] |
Synthesis of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and is a privileged scaffold in medicinal chemistry, particularly for developing potent antimicrobial agents.[19][20] These compounds can interfere with essential microbial metabolic pathways.
Mechanistic Insight: Oxidative Cyclization
A common route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazone. The phenylhydrazone can be conceptually extended to a phenylthiosemicarbazone, which then undergoes intramolecular cyclization.
-
Thiosemicarbazone Formation : Benzaldehyde reacts with thiosemicarbazide in an acidic medium to form benzaldehyde thiosemicarbazone.[20] This initial condensation is analogous to the formation of the phenylhydrazone itself.
-
Intramolecular Cyclization : The thiosemicarbazone undergoes an acid-catalyzed or oxidative intramolecular cyclization. The sulfur atom acts as a nucleophile, attacking the imine carbon, or a related oxidative process facilitates ring closure.
-
Dehydration/Oxidation : The resulting intermediate eliminates a molecule of water (or undergoes oxidation) to form the stable, aromatic 1,3,4-thiadiazole ring.[20][21]
Visualization: 1,3,4-Thiadiazole Synthesis Pathway
Caption: General pathway for 1,3,4-thiadiazole synthesis.
Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine
This protocol details the one-pot synthesis of 1,3,4-thiadiazole-2-amine derivatives via cyclodehydration, a method known for its efficiency.[21]
Materials:
-
Aromatic carboxylic acid (e.g., Benzoic acid) (1 eq.)
-
Thiosemicarbazide (1 eq.)
-
Phosphorus oxychloride (POCl₃) (3-5 eq.)
-
Ice-cold water
-
Ammonia solution (concentrated)
Procedure:
-
Caution : This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask, create a slurry of benzoic acid (e.g., 10 mmol) and thiosemicarbazide (10 mmol).
-
Cool the flask in an ice bath. Slowly and carefully add phosphorus oxychloride (30-50 mmol) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently at 70-80°C for 1-2 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture back to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker. This will quench the excess POCl₃.
-
The acidic solution is then neutralized by the slow addition of concentrated ammonia solution until it is basic (pH ~8-9). This step is crucial as it precipitates the amine product.
-
Filter the resulting solid, wash extensively with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 5-phenyl-1,3,4-thiadiazol-2-amine.
Data: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
The efficacy of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microbe.[4][22]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Phenylhydrazone Derivative | Klebsiella pneumoniae | 138 µM | [4] |
| Phenylhydrazone Derivative | Streptococcus pneumoniae | 165 µM | [4] |
| Aminoguanidine Hydrazone | S. aureus | 1 | [22] |
| Aminoguanidine Hydrazone | E. coli | 16 | [22] |
| Benzyl Guanidine Derivative | S. aureus (MRSA) | 0.5 | [23] |
| Benzyl Guanidine Derivative | E. coli | 1 | [23] |
Conclusion
This compound is an exemplary starting material that provides rapid access to diverse and biologically relevant heterocyclic scaffolds. Through well-established reactions like the Fischer indole synthesis and modern methods such as catalytic [3+2] cycloadditions, researchers can efficiently generate libraries of compounds for screening. The indole, pyrazole, and 1,3,4-thiadiazole cores synthesized from this precursor continue to yield promising candidates for anticonvulsant, anticancer, and antimicrobial therapies, cementing the role of this compound as a high-value building block in the field of drug discovery.
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Benzaldehyde Phenylhydrazone: A Versatile Ligand for the Synthesis of Bioactive Transition Metal Complexes
Introduction: The Chemical Versatility and Biological Potential of Hydrazones
Hydrazones, a class of organic compounds characterized by the R₁R₂C=NNHR₃ structure, have garnered significant attention in coordination chemistry. Their facile synthesis, typically through the condensation reaction of hydrazines with aldehydes or ketones, and their ability to form stable complexes with a wide array of transition metals make them attractive building blocks for novel materials and therapeutic agents.[1][2] Benzaldehyde phenylhydrazone, formed from the reaction of benzaldehyde and phenylhydrazine, is a particularly interesting ligand due to its straightforward preparation and the rich coordination chemistry it exhibits.[3][4] The presence of both nitrogen and, in some derivatives, oxygen donor atoms allows for the formation of stable chelate rings with metal ions, influencing the electronic and steric properties of the resulting complexes.[5]
This guide provides a comprehensive overview of the synthesis, characterization, and applications of transition metal complexes featuring this compound and its derivatives as ligands. It is intended for researchers and professionals in chemistry, materials science, and drug development, offering detailed protocols and insights into the structure-activity relationships that govern the diverse applications of these compounds.
Part 1: Synthesis of this compound Ligand
The synthesis of this compound is a classic example of a condensation reaction. The lone pair of electrons on the nitrogen atom of phenylhydrazine nucleophilically attacks the electrophilic carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form the hydrazone.[4]
Protocol 1: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Phenylhydrazine
-
Benzaldehyde
-
Glacial Acetic Acid
-
Distilled Water
-
Ethanol
-
Beakers and Erlenmeyer flasks
-
Stirring rod
-
Buchner funnel and filter paper
-
Ice bath
-
Hot plate
Procedure:
-
In a 100 mL beaker, dissolve 4 mL of phenylhydrazine in a mixture of 3 mL of glacial acetic acid and 20 mL of distilled water.[6] Stir the solution until the phenylhydrazine is completely dissolved.
-
To this solution, add 2 mL of benzaldehyde slowly while stirring vigorously.[6]
-
A yellow precipitate of this compound will form immediately.
-
Allow the reaction mixture to stand for 15-20 minutes with occasional shaking to ensure complete precipitation.[3][6]
-
Filter the crude product using a Buchner funnel and wash the precipitate with 10 mL of diluted acetic acid, followed by 15 mL of cold distilled water to remove any unreacted starting materials and acid.[6]
-
For recrystallization, transfer the crude product to a beaker and add a minimum amount of hot ethanol (approximately 25 mL) to dissolve the solid completely.[6]
-
Once dissolved, cool the solution in an ice bath to induce crystallization. Scratching the inside of the beaker with a glass rod can facilitate this process.[6]
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator.
-
Determine the melting point and calculate the percentage yield. The expected melting point is around 157-158 °C.
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of this compound.
Part 2: Synthesis of Transition Metal Complexes
This compound acts as a versatile ligand, capable of coordinating with a variety of transition metal ions through its nitrogen atoms. The synthesis of these complexes is typically achieved by reacting the ligand with a metal salt in an appropriate solvent.
General Protocol 2: Synthesis of Transition Metal Complexes with this compound
This general protocol can be adapted for the synthesis of complexes with various transition metals such as Cu(II), Ni(II), Co(II), and Zn(II).
Materials:
-
This compound (ligand)
-
Metal chloride or acetate salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)
-
Ethanol or Methanol
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve a specific molar amount of the this compound ligand in hot ethanol.
-
In a separate flask, dissolve the corresponding metal salt in ethanol. A typical metal to ligand molar ratio is 1:2.[7][8]
-
Add the ethanolic solution of the metal salt dropwise to the ligand solution while stirring continuously.[7]
-
The mixture is then refluxed for several hours (typically 2-4 hours). The progress of the reaction can be monitored by a change in color or the formation of a precipitate.[7][9]
-
After reflux, the reaction mixture is cooled to room temperature, and the resulting solid complex is collected by filtration.[7]
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials and then dry it in a desiccator over anhydrous CaCl₂.
Workflow for Metal Complex Synthesis
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Comprehensive Characterization of Benzaldehyde Phenylhydrazone
Abstract: This document provides a detailed guide for the analytical characterization of benzaldehyde phenylhydrazone, a significant chemical intermediate in various fields, including pharmaceuticals and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to confirm the identity, purity, and stability of this compound. We will delve into spectroscopic, chromatographic, mass spectrometric, and thermal analysis techniques, providing not only step-by-step methodologies but also the underlying scientific principles and practical insights for robust and reliable characterization.
Introduction: The Significance of this compound Characterization
This compound (C₁₃H₁₂N₂) is an organic compound formed through the condensation reaction of benzaldehyde and phenylhydrazine.[1][2] Its versatile chemical structure, featuring the characteristic hydrazone moiety (-C=N-NH-), makes it a valuable precursor in the synthesis of various heterocyclic compounds and a ligand in coordination chemistry.[1] Given its role in synthetic chemistry and potential biological activities, rigorous characterization is paramount to ensure the quality, consistency, and safety of downstream applications. This guide presents a suite of analytical techniques to provide a comprehensive profile of this compound.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of this compound, extending across the phenyl rings and the C=N bond, gives rise to characteristic absorption bands in the UV-Vis region.[1]
Application: This technique is primarily used for qualitative identification and to assess the extent of conjugation. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and the presence of substituents on the aromatic rings.
Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (typically 10⁻⁵ to 10⁻⁴ M) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.
-
Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of 200-600 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). For this compound, expect strong absorption bands in the UV region, typically around 250-400 nm, corresponding to π→π* and n→π* electronic transitions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Application: This is a powerful tool for confirming the formation of the hydrazone linkage and identifying key structural features.[1]
Protocol: FTIR Spectroscopic Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use an FTIR spectrometer.
-
Background Collection: Record a background spectrum of the empty sample compartment.
-
Data Acquisition: Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3300 | N-H stretching | Confirms the presence of the secondary amine in the hydrazone moiety.[1] |
| ~3050 | Aromatic C-H stretching | Indicates the presence of the phenyl rings. |
| ~1600 | C=N stretching (imine) | A key indicator of hydrazone formation.[1] |
| ~1500-1600 | C=C stretching | Aromatic ring vibrations. |
| ~1450 | C-H bending | Aliphatic and aromatic C-H bending vibrations. |
| ~750 and ~690 | C-H out-of-plane bending | Characteristic of monosubstituted benzene rings. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of the signals reveal the connectivity and spatial arrangement of atoms.
Application: NMR is arguably the most powerful technique for the unambiguous structural elucidation of this compound.[3]
Protocol: ¹H and ¹³C NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum.
-
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Singlet | 1H | N-H | |
| ~7.6 | Singlet | 1H | CH=N | |
| ~7.2-7.5 | Multiplet | 10H | Aromatic protons | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| ~145 | C=N | |||
| ~113-137 | Aromatic carbons |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Chromatographic Techniques: Assessing Purity and Identity
Chromatography is essential for separating this compound from starting materials, by-products, and impurities, thereby assessing its purity.
Thin-Layer Chromatography (TLC)
Principle: TLC is a simple, rapid, and versatile separation technique based on the differential partitioning of components between a stationary phase (a thin layer of adsorbent on a plate) and a mobile phase (a solvent or solvent mixture).[4][5]
Application: TLC is ideal for monitoring the progress of the synthesis reaction, identifying the number of components in a sample, and determining an appropriate solvent system for column chromatography.[1]
Protocol: TLC Analysis
-
Plate Preparation: Use a pre-coated silica gel TLC plate.
-
Sample Application: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate). Spot the solution onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to move up the plate.
-
Visualization: After development, remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm) or by staining (e.g., with iodine vapor).
-
Data Analysis: Calculate the retention factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). A single spot indicates a potentially pure compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful separation technique that uses a high-pressure pump to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.
Application: HPLC is used for the quantitative analysis of this compound, allowing for the determination of its purity with high accuracy and precision.
Protocol: HPLC Analysis
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
-
Mobile Phase: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water. The exact ratio should be optimized for the best separation.
-
Sample Preparation: Prepare a standard solution of known concentration and a sample solution in the mobile phase. Filter the solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: Set the UV detector to the λmax of this compound.
-
-
Data Analysis: Analyze the resulting chromatogram. The retention time of the peak should match that of the standard. The peak area is proportional to the concentration, allowing for purity determination.
Gas Chromatography (GC)
Principle: GC is a separation technique used for analyzing volatile compounds. An inert gas carries the vaporized sample through a column, and separation occurs based on the compound's boiling point and affinity for the stationary phase.
Application: GC can be used to analyze the purity of this compound, especially for detecting volatile impurities. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of components.[6]
Protocol: GC Analysis
-
Instrumentation: Use a gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS) and a suitable capillary column (e.g., HP-5 or equivalent).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 280 °C
-
Oven program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier gas: Helium or nitrogen.
-
-
Data Analysis: Identify the peaks in the chromatogram based on their retention times. The peak area corresponds to the relative amount of each component.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound.
Application: MS is crucial for confirming the molecular weight of this compound and for providing structural information through the analysis of its fragmentation pattern.[1]
Protocol: Mass Spectrometric Analysis
-
Instrumentation: Use a mass spectrometer, which can be coupled with a chromatographic system (GC-MS or LC-MS) or used with a direct infusion probe. Electron Ionization (EI) is a common ionization technique for this type of compound.
-
Sample Introduction: Introduce the sample into the ion source.
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis:
-
Molecular Ion Peak: Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound (C₁₃H₁₂N₂, MW = 196.25 g/mol ).[7]
-
Fragmentation Pattern: Analyze the fragmentation pattern to gain structural insights. Common fragmentations include cleavage of the N-N bond and fragmentation of the aromatic rings.
-
Thermal Analysis: Evaluating Stability and Decomposition
Principle: Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.
Application: These methods are used to determine the thermal stability, melting point, and decomposition profile of this compound.[8][9]
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate.
Application: TGA is used to determine the decomposition temperature and to study the thermal stability of the compound.[9]
Protocol: TGA Analysis
-
Instrumentation: Use a thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.
-
Experimental Conditions:
-
Heating rate: 10 °C/min
-
Temperature range: Ambient to 600 °C
-
Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air).
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature). The onset of mass loss indicates the beginning of decomposition.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Application: DSC is used to determine the melting point and to study other thermal transitions, such as glass transitions or phase changes.[9]
Protocol: DSC Analysis
-
Instrumentation: Use a differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.
-
Experimental Conditions:
-
Heating rate: 5-10 °C/min
-
Temperature range: Start below the expected melting point and heat through the melting transition.
-
Atmosphere: Inert (e.g., nitrogen).
-
-
Data Analysis: Analyze the DSC thermogram. The peak of the endothermic event corresponds to the melting point.
Integrated Analytical Workflow
For a comprehensive characterization of this compound, an integrated approach is recommended. The following diagram illustrates a logical workflow.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reaction of benzaldehyde with phenylhydrazine [zhishantan.blogspot.com]
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- 8. Secure Verification [cherry.chem.bg.ac.rs]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Benzaldehyde Phenylhydrazone
Abstract
This application note presents a comprehensive guide for the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of benzaldehyde phenylhydrazone. The protocol is designed for researchers, scientists, and professionals in drug development and quality control. The narrative explains the scientific rationale behind experimental choices, ensuring technical accuracy and field-proven insights. The method is developed to be specific, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a significant chemical entity, often used as an intermediate in organic synthesis and appearing in various chemical reactions. Its structure, featuring two phenyl rings and a hydrazone linkage (-C=N-NH-), imparts specific chemical properties that are crucial for analytical considerations. The presence of this compound as an intermediate or a potential impurity in pharmaceutical manufacturing necessitates a reliable and robust analytical method for its quantification. A stability-indicating method is particularly critical as it can distinguish the intact molecule from its potential degradation products, ensuring the safety and quality of pharmaceutical products.
The hydrazone bond can be susceptible to hydrolysis, especially under acidic or basic conditions, breaking down into its constituent aldehyde (benzaldehyde) and hydrazine (phenylhydrazine). Therefore, a well-developed HPLC method must be able to resolve these potential degradants from the parent compound. This guide provides a systematic approach to developing and validating such a method.
Physicochemical Properties and Chromatographic Considerations
Understanding the analyte's properties is foundational to logical method development.
-
Structure and Polarity: this compound (C₁₃H₁₂N₂) is a relatively non-polar molecule due to the presence of two aromatic rings. This inherent hydrophobicity makes it an ideal candidate for Reversed-Phase HPLC, where it will interact strongly with a non-polar stationary phase.
-
Solubility: It is sparingly soluble in water but shows good solubility in organic solvents like acetonitrile and methanol. This informs the choice of diluent for sample preparation and the organic component of the mobile phase.
-
UV Absorbance: The molecule contains significant chromophores, including the phenyl rings and the conjugated hydrazone group, which allows for strong UV absorbance. While a specific λmax can be determined using a photodiode array (PDA) detector, a wavelength around 350 nm is a logical starting point for detection, based on the electronic transitions of similar conjugated systems.
HPLC Method Development: A Step-by-Step Protocol
This section details the systematic process of developing an optimized HPLC method.
Materials and Reagents
| Item | Specification |
| This compound | Reference Standard (>98% purity) |
| Acetonitrile (ACN) | HPLC Grade |
| Methanol (MeOH) | HPLC Grade |
| Water | HPLC Grade / Deionized |
| Formic Acid | Analytical Grade |
| Hydrochloric Acid (HCl) | Analytical Grade |
| Sodium Hydroxide (NaOH) | Analytical Grade |
| Hydrogen Peroxide (H₂O₂) | 30% Solution, Analytical Grade |
| HPLC System | Quaternary pump, autosampler, column oven, PDA/UV detector |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
Experimental Workflow for Method Development
The development process is a logical progression from initial scouting runs to a final, optimized method.
The Evolving Therapeutic Landscape of Benzaldehyde Phenylhydrazone Derivatives: A Guide for Medicinal Chemists
Abstract
The benzaldehyde phenylhydrazone scaffold has garnered significant attention in medicinal chemistry due to its synthetic tractability and the diverse pharmacological activities exhibited by its derivatives. This guide provides an in-depth exploration of the applications of these compounds in several key therapeutic areas, including their roles as antimicrobial, anticonvulsant, and anticancer agents. We will delve into the mechanistic underpinnings of their biological actions and provide detailed, field-proven protocols for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies to harness the therapeutic potential of this versatile chemical class.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The core structure of this compound, characterized by an azometine linkage (-C=N-NH-), provides a unique combination of structural rigidity and conformational flexibility. This allows for effective interaction with a multitude of biological targets. The ease of synthesis, typically a one-step condensation reaction between a substituted benzaldehyde and a substituted phenylhydrazine, makes this scaffold particularly attractive for the generation of large, diverse chemical libraries for high-throughput screening.[1][2] The wide array of possible substitutions on both the benzaldehyde and phenylhydrazine rings allows for fine-tuning of the physicochemical and pharmacological properties of the resulting derivatives, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.
Diagram: General Synthesis of this compound Derivatives
Caption: General reaction scheme for the synthesis of this compound derivatives.
Applications in Medicinal Chemistry
Antimicrobial Agents: Combating Drug Resistance
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. This compound derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[2][3][4]
Mechanism of Action: While the precise mechanism can vary, it is often postulated that these compounds exert their antimicrobial effects by inhibiting essential microbial enzymes or disrupting cell membrane integrity. The lipophilic nature of the aromatic rings facilitates their transport across the microbial cell wall. The azometine group is a key pharmacophore that can chelate with metal ions in the active sites of enzymes, such as DNA gyrase or metallo-β-lactamases, leading to their inactivation.
Objective: To synthesize a representative this compound derivative via acid-catalyzed condensation.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Substituted phenylhydrazine (1.0 mmol)
-
Absolute ethanol (10 mL)
-
Glacial acetic acid (2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and substituted phenylhydrazine (1.0 mmol) in absolute ethanol (10 mL).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent to obtain pure crystals.
-
Dry the purified product and determine its melting point, and characterize it using spectroscopic methods (FTIR, NMR, Mass Spectrometry).[5][6]
Expert Insight: The catalytic amount of acetic acid is crucial as it protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenylhydrazine.
Anticonvulsant Agents: A Hope for Neurological Disorders
Several this compound derivatives have shown promising anticonvulsant activity in various preclinical models of epilepsy.[7][8][9]
Mechanism of Action: The anticonvulsant effect of these compounds is often attributed to their ability to modulate the function of ion channels or neurotransmitter systems. A key proposed mechanism involves the interaction with voltage-gated sodium channels, stabilizing their inactive state and thereby reducing neuronal hyperexcitability.[10] Some derivatives may also enhance the inhibitory neurotransmission mediated by GABA (γ-aminobutyric acid).[10]
Objective: To assess the anticonvulsant activity of a test compound in a mouse model of generalized tonic-clonic seizures.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compound and vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Electroconvulsiometer with corneal electrodes
-
Normal saline
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the mice into groups (n=6-8 per group): vehicle control, positive control (Phenytoin, e.g., 25 mg/kg, i.p.), and test groups (various doses of the synthesized derivative).
-
Administer the test compounds and controls intraperitoneally (i.p.) 30 minutes prior to the seizure induction.
-
Apply a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes moistened with normal saline.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase. The absence of this phase is considered a protective effect.
-
Calculate the percentage of protection in each group and determine the ED₅₀ (the dose that protects 50% of the animals) if a dose-response relationship is established.[7][11]
Trustworthiness: The inclusion of a vehicle control group is essential to ensure that the observed effects are not due to the solvent. The positive control group validates the experimental model and provides a benchmark for comparing the potency of the test compounds.
Table 1: Representative Anticonvulsant Activity Data
| Compound | Dose (mg/kg) | Protection against MES-induced seizures (%) |
| Vehicle | - | 0 |
| Phenytoin | 25 | 100 |
| Derivative X | 50 | 67 |
| Derivative Y | 50 | 83 |
Anticancer Agents: Targeting Malignant Cell Proliferation
The development of novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in medicinal chemistry. This compound derivatives have emerged as a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines.[12][13][14][15]
Mechanism of Action: The anticancer activity of these derivatives is often multifactorial. Many of these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[16] This can occur through various mechanisms, including the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. Some derivatives have also been found to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[16]
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 - breast cancer, HepG2 - liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (typically in a range from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
Caption: A simplified representation of a possible apoptotic pathway induced by this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their ease of synthesis and the broad spectrum of biological activities make them an attractive starting point for drug discovery programs. The protocols and information presented in this guide provide a solid foundation for the synthesis and evaluation of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives, as well as optimizing their pharmacokinetic and toxicological profiles to advance them towards clinical development.
References
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- Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. Vivekanandha College of Arts and Sciences for Women. [Link]
- Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM. Scribd. [Link]
- Synthesis and properties of substituted benzaldehyde phenylhydrazones.
- Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2024). MDPI. [Link]
- A Green and Efficient Protocol for the Synthesis of Phenylhydrazone Derivatives Catalyzed by Nanostructured Diphosphate Na2CaP2O7 and Screening of Their Antibacterial Activity. (2021).
- Synthesis and Antimicrobial Evaluation of Some Simple Phenylhydrazones. (2019).
- Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv
- Synthesis, Characterization and the Antimicrobial Activity of 3-(2-phenylhydrazinyl)-2-benzofuran- 1(3H)-one. University Bulletin. [Link]
- Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. (2022). Scirp.org. [Link]
- Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Publishing Group. [Link]
- ANTICONVULSANT ACTIVITY OF SUBSTITUTED BENZALDEHYDE SALICYLOYL HYDRAZONES AGAINST PTZ AND MES INDUCED SEIZURES. (2018). Pharmacologyonline. [Link]
- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2005).
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice.
- Synthesis and Anticonvulsant Activity of Some Novel Hydrazone Derivatives.
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
- Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Deriv
- Anticonvulsant activity of compounds 1-7 at 2 h after oral...
- Reaction of model reagents (benzaldehyde, phenylhydrazine, and DMAD)...
- Synthesis and Anticonvulsant Activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted Benzal) Hydrazone Derivatives.
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025).
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Application Notes and Protocols for the Evaluation of Substituted Benzaldehyde Phenylhydrazones as Amoebicidal Agents
Introduction: The Pressing Need for Novel Amoebicidal Therapeutics
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, particularly in developing nations with inadequate sanitation. While metronidazole has long been the mainstay of treatment, its efficacy is hampered by adverse side effects and the emergence of resistant strains. This underscores the urgent need for the discovery and development of novel amoebicidal compounds with improved therapeutic profiles. Substituted benzaldehyde phenylhydrazones have emerged as a promising class of molecules, with several studies highlighting their potent in vitro activity against E. histolytica trophozoites, in some cases surpassing that of metronidazole.[1][2]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the evaluation of substituted benzaldehyde phenylhydrazones as potential amoebicidal agents. We will delve into the synthesis of these compounds, robust in vitro and in vivo screening methodologies, elucidation of their mechanism of action, and an analysis of their structure-activity relationships.
Synthesis of Substituted Benzaldehyde Phenylhydrazones: A Generalized Protocol
The synthesis of substituted benzaldehyde phenylhydrazones is typically achieved through a straightforward acid-catalyzed condensation reaction between a substituted benzaldehyde and a phenylhydrazine derivative.[3][4][5] The following protocol provides a generalized procedure that can be adapted for the synthesis of a wide range of derivatives.
Protocol: Synthesis of (E)-N'-(4-nitrobenzylidene)-4-methylbenzohydrazide
This protocol details the synthesis of a representative substituted benzaldehyde phenylhydrazone.
Materials and Reagents:
-
4-Nitrobenzaldehyde
-
4-Methylbenzohydrazide
-
Ethanol (Reagent Grade)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Deionized water
Procedure:
-
Reagent Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-nitrobenzaldehyde and 1.0 equivalent of 4-methylbenzohydrazide in a minimal amount of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Product Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to obtain the final (E)-N'-(4-nitrobenzylidene)-4-methylbenzohydrazide.
-
Characterization: Confirm the structure and purity of the synthesized compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Amoebicidal Activity and Cytotoxicity Profiling
The initial assessment of novel compounds involves determining their in vitro potency against E. histolytica trophozoites and their selectivity by evaluating their toxicity against mammalian cell lines.
Culturing Entamoeba histolytica Trophozoites
The axenic cultivation of E. histolytica (e.g., strain HM1:IMSS) is a prerequisite for in vitro drug susceptibility testing.
Materials:
-
Entamoeba histolytica HM1:IMSS strain
-
TYI-S-33 medium
-
Sterile culture tubes
-
Incubator at 37°C
Protocol:
-
Media Preparation: Prepare TYI-S-33 medium according to established protocols.
-
Subculturing: Maintain the amoebae by subculturing every 48-72 hours to ensure they are in the logarithmic phase of growth for experiments.
-
Harvesting: To harvest, chill the culture tubes on ice for 5-10 minutes to detach the adherent trophozoites.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell density using a hemocytometer.
Protocol: In Vitro Amoebicidal Activity Assay (NBT Reduction Assay)
This colorimetric assay is a reliable method for determining the viability of E. histolytica trophozoites after drug exposure.
Materials:
-
Log-phase E. histolytica trophozoites
-
TYI-S-33 medium
-
Substituted this compound compounds
-
Metronidazole (positive control)
-
Nitroblue tetrazolium (NBT)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with E. histolytica trophozoites at a density of 2 x 10⁴ cells per well in 100 µL of TYI-S-33 medium.
-
Compound Addition: Add 100 µL of serial dilutions of the test compounds to the wells. Include wells with metronidazole as a positive control and wells with medium only as a negative control.
-
Incubation: Incubate the plate at 37°C for 72 hours.
-
NBT Addition: After incubation, add 20 µL of NBT solution to each well and incubate for an additional 2-3 hours.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 50% isopropanol and 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Protocol: Cytotoxicity Assay against Mammalian Cells (MTT Assay)
Assessing the cytotoxicity of the compounds against a mammalian cell line (e.g., Vero or HepG2) is crucial for determining their selectivity index.
Materials:
-
Mammalian cell line (e.g., Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted this compound compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with mammalian cells at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plate for 24-48 hours in the CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the Selectivity Index (SI) using the formula: SI = CC50 (mammalian cells) / IC50 (E. histolytica) . A higher SI value indicates greater selectivity for the parasite.
In Vivo Efficacy Assessment in a Murine Model of Intestinal Amoebiasis
Animal models are indispensable for evaluating the in vivo efficacy of promising amoebicidal compounds.[6] The following protocol outlines a murine model of intestinal amoebiasis.
Protocol: Murine Model of Intestinal Amoebiasis
Animal Model:
-
Male C3H/HeJ mice (4-6 weeks old) are commonly used.
Procedure:
-
Infection: Anesthetize the mice and surgically expose the cecum. Inject 1 x 10⁶ virulent E. histolytica trophozoites directly into the cecal lumen. Suture the incision and allow the animals to recover.
-
Treatment: Two weeks post-infection, initiate treatment with the test compounds. Administer the compounds orally or intraperitoneally daily for a period of 7 days. Include a vehicle-treated control group and a metronidazole-treated positive control group.
-
Evaluation of Efficacy: At the end of the treatment period, sacrifice the mice and excise the ceca.
-
Macroscopic Examination: Score the cecal pathology based on the presence and severity of ulcerations.
-
Microscopic Examination: Fix the cecal tissue in formalin, embed in paraffin, and prepare sections for hematoxylin and eosin (H&E) staining. Examine the sections for the presence of trophozoites, tissue damage, and inflammation.
-
Parasite Load: Culture the cecal contents to determine the number of viable amoebas.
-
Elucidating the Mechanism of Action: Induction of Oxidative Stress
Current evidence suggests that substituted benzaldehyde phenylhydrazones exert their amoebicidal effect by inducing oxidative stress within the parasite, leading to a disruption of its redox balance and ultimately, cell death.[6] This is often attributed to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Proposed Mechanism of Action
The nitro group present in many active phenylhydrazone derivatives is believed to be a key player in this process. It is hypothesized that the nitro group undergoes bioreduction within the parasite, leading to the formation of a nitroso free radical. This radical species can then react with molecular oxygen to generate superoxide anions and other ROS, overwhelming the parasite's antioxidant defense mechanisms. E. histolytica is known to be vulnerable to oxidative stress as it lacks some of the classical antioxidant enzymes found in aerobic organisms.[7][8]
Caption: Proposed mechanism of hydrazone-induced cell death in E. histolytica.
Protocol: Measurement of Reactive Oxygen Species (ROS) Generation
The production of ROS in E. histolytica trophozoites upon treatment with test compounds can be quantified using fluorescent probes.
Materials:
-
E. histolytica trophozoites
-
Test compounds
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Harvest log-phase trophozoites and wash them twice with PBS. Resuspend the cells in PBS to a density of 1 x 10⁶ cells/mL.
-
Probe Loading: Add H₂DCFDA to the cell suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes at 37°C.
-
Washing: Centrifuge the cells and wash them twice with PBS to remove excess probe.
-
Treatment: Resuspend the cells in PBS and add them to a 96-well black, clear-bottom plate. Add the test compounds at various concentrations.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader. Take readings at different time points (e.g., 0, 30, 60, and 120 minutes).
-
Data Analysis: An increase in fluorescence intensity compared to the untreated control indicates the generation of ROS.
Structure-Activity Relationship (SAR) of Substituted Benzaldehyde Phenylhydrazones
The amoebicidal activity of substituted benzaldehyde phenylhydrazones is significantly influenced by the nature and position of substituents on both the benzaldehyde and phenylhydrazine rings.
| Compound/Derivative | Substitution Pattern | IC50 (µM) against E. histolytica | Reference |
| Metronidazole | - | 6.3 | [1] |
| (E)-2-nitrothis compound | 2-NO₂ on benzaldehyde ring | 75 | [1] |
| (E)-3-nitrothis compound | 3-NO₂ on benzaldehyde ring | 0.84 | [1] |
| (E)-4-nitrothis compound | 4-NO₂ on benzaldehyde ring | 7 | [1] |
| (E)-2,4-dinitrothis compound | 2,4-di-NO₂ on benzaldehyde ring | 23 | [1] |
Key SAR Insights:
-
Position of Nitro Group: The position of the nitro group on the benzaldehyde ring has a profound impact on activity. A meta-nitro substitution ((E)-3-nitrothis compound) resulted in the most potent compound, with an IC50 value significantly lower than that of metronidazole.[1] The ortho- and para-positions led to a decrease in activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the nitro group, appears to be crucial for amoebicidal activity, likely due to their role in facilitating the generation of free radicals.
Conclusion and Future Directions
Substituted benzaldehyde phenylhydrazones represent a promising scaffold for the development of novel amoebicidal drugs. The protocols and application notes provided in this guide offer a comprehensive framework for the systematic evaluation of these compounds, from their synthesis to their in vivo efficacy and mechanism of action. Future research should focus on expanding the SAR studies to explore a wider range of substituents, optimizing the pharmacokinetic properties of lead compounds, and further elucidating the precise molecular targets within E. histolytica. Through a concerted and multidisciplinary approach, the potential of substituted benzaldehyde phenylhydrazones to address the unmet medical need for new amoebiasis treatments can be fully realized.
References
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- Toledano-Magaña, Y., Flores-Álamo, M., Maldonado-Rojas, W., Martínez-García, M., Galindo-Murillo, R., González-Mondragón, E., ... & García-Ramos, J. C. (2015). Potential Amoebicidal Activity of Hydrazone Derivatives: Synthesis, Characterization, Electrochemical Behavior, Theoretical Study and Evaluation of the Biological Activity.
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- Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., Al-Ostath, R., & Al-Harthi, S. (2017). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PloS one, 12(7), e0181223.
- Penaredondo, M. A., Till, R., & Temesvari, L. A. (2015). Oxidative stress resistance genes contribute to the pathogenic potential of the anaerobic protozoan parasite, Entamoeba histolytica. International journal for parasitology, 45(11), 711–720.
- Díaz-Godínez, C., Fonseca-Liñán, R., Saavedra, E., & Mora, N. (2021). New Insights on NETosis Induced by Entamoeba histolytica: Dependence on ROS from Amoebas and Extracellular MPO Activity. Journal of immunology research, 2021, 6649232.
- Malhotra, M., Sharma, R., Deep, A., & Monga, V. (2012). Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. Medicinal chemistry research, 21(9), 2333–2341.
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- Malhotra, M., Sharma, R., Monga, V., Deep, A., Sahu, K., & Samad, A. (2011). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotino-hydrazide Derivatives as Potent Antitubercular Agents. Letters in Drug Design & Discovery, 8(6), 575-579.
- Dam, S., Biswas, P., & Ghosh, R. (2019). Oxidative Stress in Entamoeba histolytica.
- Yuliani, S. R., & Isadiartuti, D. (2018). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
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- Kaiser, M., Maes, L., & Spangenberg, T. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules (Basel, Switzerland), 23(10), 2577.
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Protocol for the Recrystallization and Purification of Benzaldehyde Phenylhydrazone
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the purification of crude benzaldehyde phenylhydrazone via recrystallization. The procedure is designed for researchers, scientists, and professionals in drug development and organic synthesis. Beyond a mere sequence of steps, this guide elucidates the underlying chemical principles governing each stage of the purification process, from solvent selection to final purity assessment. Adherence to this protocol will facilitate the consistent attainment of high-purity this compound, a critical reagent in various synthetic applications.
Foundational Principles: The Art and Science of Recrystallization
Recrystallization is a paramount technique in the purification of solid organic compounds. Its efficacy hinges on the differential solubility of the desired compound and its impurities in a carefully selected solvent system at varying temperatures. The core principle is to dissolve the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to its crystallization out of the solution. Ideally, the impurities remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration.[1] The slow, controlled formation of a crystal lattice is a highly selective process, excluding foreign molecules (impurities) and resulting in a significantly purified final product.
This compound (C₁₃H₁₂N₂) is a yellow crystalline solid formed from the condensation reaction of benzaldehyde and phenylhydrazine.[2] Its purification is essential to ensure the integrity of subsequent reactions where it may be used as a precursor or reagent.
Safety as a Pre-Requisite: Hazard Analysis and Mitigation
A thorough understanding and mitigation of risks are non-negotiable. The primary chemicals involved in this protocol possess distinct hazards that must be respected.
-
Benzaldehyde: Combustible liquid. Harmful if swallowed. Causes skin and eye irritation.[3]
-
Phenylhydrazine: Toxic and carcinogenic.[4] It is readily absorbed through the skin and is a suspected mutagen.[4] Extreme caution must be exercised.
-
This compound: May cause skin, eye, and respiratory system irritation.[5][6]
-
Organic Solvents (e.g., Ethanol, Methanol): Flammable liquids. Vapors can form explosive mixtures with air.
Mandatory Safety Measures:
-
All manipulations must be performed within a certified chemical fume hood.[4][7]
-
Personal Protective Equipment (PPE) is required at all times:
-
Nitrile gloves (double-gloving is recommended when handling phenylhydrazine).
-
Chemical splash goggles and a face shield.
-
A flame-resistant lab coat.
-
-
Ensure access to an emergency eyewash station and safety shower.[5]
-
Avoid the inhalation of dust or vapors.[7]
-
Keep all flammable solvents away from ignition sources such as hot plates with open heating elements.[3]
The Recrystallization Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, with checkpoints to ensure the process is proceeding correctly.
The success of recrystallization is critically dependent on the choice of solvent. An ideal solvent should exhibit the following characteristics:
-
High Solvency for this compound at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.
-
Low Solvency for this compound at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.
-
Favorable Solubility Profile for Impurities: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Recommended Solvents for this compound: Ethanol is a commonly used and effective solvent for the recrystallization of phenylhydrazone derivatives.[8][9] Methanol can also be effective.[8] For fine-tuning solubility, a mixed solvent system, such as ethanol-water, can be employed.
| Solvent System | Rationale for Use |
| Ethanol | Often provides an excellent balance of high solubility when hot and low solubility when cold for phenylhydrazones.[8][9] |
| Methanol | A polar solvent that can be effective, though care must be taken as it can sometimes form solvates.[8] |
| Ethanol/Water | A mixed solvent system where water acts as the "anti-solvent." Useful if the compound is too soluble in pure hot ethanol. |
| Acetonitrile | A polar aprotic solvent that can be effective for highly soluble products.[8] |
Experimental Determination of the Optimal Solvent:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.
-
Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tube gently in a water bath. The compound should dissolve completely.
-
Allow the test tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the narrow neck of the flask reduces solvent evaporation).[10]
-
Add a boiling chip to the flask to ensure smooth boiling.
-
Add the chosen solvent (e.g., ethanol) in small portions to the flask while heating the mixture on a hot plate.[11]
-
Bring the solvent to a gentle boil. Continue adding hot solvent portion-wise until the this compound just dissolves completely. Causality: It is critical to use the minimum amount of hot solvent necessary to create a saturated solution.[1] Using an excess of solvent will result in a lower yield of purified crystals as more of the compound will remain in solution upon cooling.[10][12]
This step is only necessary if insoluble impurities are observed in the hot solution.
-
If the hot solution contains solid impurities (e.g., dust, sand), they must be removed by hot gravity filtration.
-
Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Causality: Pre-heating the funnel and receiving flask prevents premature crystallization of the product in the funnel during filtration.[13]
-
Carefully pour the hot, saturated solution through the fluted filter paper.
-
After filtration, if necessary, boil off some of the solvent in the receiving flask to re-establish saturation.
-
Remove the flask containing the hot, clear solution from the heat source.
-
Cover the mouth of the flask with a watch glass to prevent contamination and reduce solvent evaporation.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1][11]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[11]
Troubleshooting Crystallization: If crystals do not form, the solution may be supersaturated. Induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask at the solution line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[12][14]
-
Seeding: Add a tiny "seed" crystal of pure this compound to the solution.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wet the filter paper with a small amount of the cold recrystallization solvent before pouring the crystal slurry into the funnel.
-
Wash the crystals in the funnel with a small amount of ice-cold solvent. Causality: Washing dislodges any mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.[13] Using cold solvent minimizes the loss of the purified product through re-dissolving.
-
Continue to draw air through the crystals on the filter paper for several minutes to help them dry.
-
Carefully transfer the filtered crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment: The primary method for assessing purity is by measuring the melting point of the dried crystals.
-
Calculate the percentage yield of the purified product.
Visualizing the Workflow
The following diagram illustrates the logical flow of the recrystallization protocol.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | The melting point of the compound is lower than the boiling point of the solvent. The solution is cooling too rapidly. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[10][12] |
| No Crystals Form | Too much solvent was used. The solution is supersaturated. | Boil off some of the solvent to concentrate the solution and try cooling again.[10][12] Induce crystallization by scratching the flask or adding a seed crystal.[12] |
| Very Low Yield | Too much solvent was used. The crystals were washed with solvent that was not cold enough. The compound is significantly soluble in the cold solvent. | Re-concentrate the mother liquor to recover more product. Ensure the wash solvent is ice-cold and use it sparingly.[10] Consider a different recrystallization solvent. |
| Colored Product | Colored impurities are present. | If the impurities are known to be adsorbed by activated carbon, add a small amount of decolorizing charcoal to the hot solution before the hot filtration step. |
References
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- 16. This compound at Best Price in Mumbai, Maharashtra | Keminova India Chemicals Pvt. Ltd. [tradeindia.com]
Application Note: Monitoring the Formation of Benzaldehyde Phenylhydrazone using Thin Layer Chromatography (TLC)
Introduction: The Significance of Hydrazone Formation and TLC Analysis
The reaction of aldehydes and ketones with phenylhydrazine to form phenylhydrazones is a classic and fundamental transformation in organic chemistry.[1] These derivatives are often crystalline solids with sharp melting points, historically serving as a crucial method for the identification and characterization of carbonyl compounds.[2] The formation of the carbon-nitrogen double bond in the hydrazone structure is a robust and high-yielding reaction, making it a staple in synthetic chemistry.[3]
Monitoring the progress of this reaction is essential to determine the point of completion and to assess the purity of the final product. Thin Layer Chromatography (TLC) is an invaluable analytical technique for this purpose due to its simplicity, speed, and low cost. It allows for the rapid, qualitative assessment of a reaction mixture, clearly separating the starting materials (benzaldehyde and phenylhydrazine) from the newly formed product (benzaldehyde phenylhydrazone) based on their differential affinities for the stationary and mobile phases.[4] This application note details a reliable protocol for both the synthesis and the real-time TLC analysis of this reaction.
Scientific Principles and Rationale
Reaction Mechanism
The formation of this compound is a condensation reaction that proceeds in two main steps:
-
Nucleophilic Addition: The terminal nitrogen atom of phenylhydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde. This leads to the formation of a tetrahedral intermediate known as an aminomethanol or carbinolamine.[5][6]
-
Dehydration: This intermediate is unstable and readily eliminates a molecule of water, a process often catalyzed by a small amount of acid, to form the stable C=N double bond of the final phenylhydrazone product.[5][6]
The overall balanced chemical equation is: C₆H₅CHO + C₆H₅NHNH₂ → C₆H₅CH=NNHC₆H₅ + H₂O[3]
Principles of Thin Layer Chromatography (TLC)
TLC separates components of a mixture based on the principle of adsorption chromatography. The key components are:
-
Stationary Phase: A thin layer of an adsorbent material, typically polar silica gel (SiO₂) or alumina (Al₂O₃), coated onto a solid support like a glass or aluminum plate.
-
Mobile Phase: A solvent or mixture of solvents (the eluent) that moves up the plate via capillary action.
Separation occurs because of the competition between the analyte's affinity for the polar stationary phase and its solubility in the mobile phase.[7]
-
Polar Compounds: Adsorb more strongly to the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.
-
Non-polar Compounds: Have a lower affinity for the stationary phase and are more soluble in the mobile phase, causing them to travel further up the plate and have a higher Rf value.
In this experiment, phenylhydrazine is the most polar starting material due to its free amine groups. Benzaldehyde is moderately polar. The product, this compound, is generally less polar than phenylhydrazine. This difference in polarity is the basis for their separation on a TLC plate.
Materials and Reagents
| Chemicals & Reagents | Equipment & Consumables |
| Benzaldehyde (C₆H₅CHO) | TLC Plates (Silica gel 60 F₂₅₄) |
| Phenylhydrazine (C₆H₅NHNH₂) | TLC Developing Chamber with Lid |
| Glacial Acetic Acid (CH₃COOH) | Capillary Spotters or Micropipette |
| Ethanol (95%) | 50 mL Erlenmeyer Flask |
| TLC Mobile Phase Solvents: | Beakers and Graduated Cylinders |
| n-Hexane (C₆H₁₄) | Forceps |
| Ethyl Acetate (CH₃COOC₂H₅) | UV Lamp (254 nm) |
| Filter Paper | |
| Pencil and Ruler |
Safety Precaution: Phenylhydrazine is toxic and a suspected carcinogen. Benzaldehyde is a skin and respiratory irritant. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a 50 mL Erlenmeyer flask, dissolve 1.0 mL of phenylhydrazine in 5 mL of 95% ethanol.
-
Add 2-3 drops of glacial acetic acid to the solution to act as a catalyst.[4]
-
To this solution, add 1.0 mL of benzaldehyde.
-
Swirl the flask gently to mix the reactants. A yellow precipitate of this compound should begin to form almost immediately.[2]
-
Allow the mixture to stand at room temperature for 10-15 minutes to ensure the reaction goes to completion.
-
This flask now contains the "Reaction Mixture" for TLC analysis.
Protocol 2: TLC Analysis of the Reaction
-
Prepare the TLC Chamber: Line the inside of the developing chamber with a piece of filter paper. Pour the prepared mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) into the chamber to a depth of 0.5-1 cm. Cover the chamber with the lid and let it stand for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors. This ensures a uniform solvent front.[8]
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1.5 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark three evenly spaced points on this line for spotting.
-
Spot the Plate:
-
Lane 1 (Benzaldehyde): Dip a clean capillary spotter into the benzaldehyde and gently touch it to the first mark on the origin. Keep the spot as small as possible (1-2 mm diameter).
-
Lane 2 (Reaction Mixture): Using a new capillary spotter, take a sample from the reaction mixture prepared in Protocol 1 and spot it on the middle mark.
-
Lane 3 (Phenylhydrazine): Using a third clean spotter, spot the phenylhydrazine on the final mark.
-
-
Develop the Chromatogram: Using forceps, carefully place the spotted TLC plate into the prepared chamber. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate undisturbed.
-
Complete the Development: When the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber with forceps. Immediately mark the position of the solvent front with a pencil.
-
Visualize the Spots:
-
Allow the solvent to evaporate from the plate in a fume hood.
-
Place the plate under a short-wave UV lamp (254 nm). The aromatic compounds will appear as dark spots against the fluorescent green background.[9][10]
-
Gently circle the outline of each visible spot with a pencil, as they will disappear when the UV light is removed.[11]
-
Below is a diagram illustrating the complete experimental workflow.
Data Interpretation and Expected Results
The primary quantitative data from a TLC experiment is the Retention Factor (Rf).
Calculation of Rf Value
The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front, both measured from the origin.[12]
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
Rf values are unitless and range from 0 to 1.[13] They are characteristic for a specific compound under a constant set of conditions (stationary phase, mobile phase, temperature).[7]
Interpreting the Chromatogram
A successfully developed chromatogram will show distinct spots in each lane.
-
Lane 1 (Benzaldehyde): A single spot corresponding to benzaldehyde.
-
Lane 3 (Phenylhydrazine): A single spot corresponding to phenylhydrazine. Due to its higher polarity, this spot should have a significantly lower Rf value than benzaldehyde.
-
Lane 2 (Reaction Mixture): This lane tells the story of the reaction. It should contain a prominent new spot corresponding to the this compound product. If the reaction is incomplete, spots corresponding to the unreacted benzaldehyde and/or phenylhydrazine will also be visible at the same heights as their reference spots in lanes 1 and 3.
Tabulation of Results
All measurements should be recorded in a clear, organized table.
| Compound | Distance Traveled by Spot (cm) | Distance Traveled by Solvent Front (cm) | Calculated Rf Value |
| Benzaldehyde | e.g., 4.5 | e.g., 6.0 | 0.75 |
| Phenylhydrazine | e.g., 1.8 | e.g., 6.0 | 0.30 |
| This compound (Product) | e.g., 5.1 | e.g., 6.0 | 0.85 |
(Note: The Rf values are illustrative and will vary based on the exact solvent system and conditions.)
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaked or elongated. | Sample was applied too heavily (overloaded). | Dilute the sample solution before spotting. Apply the sample in several smaller applications, allowing the solvent to dry in between. |
| Rf values are all too high (spots near solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., increase hexane, decrease ethyl acetate). |
| Rf values are all too low (spots near origin). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. Decrease the proportion of the non-polar solvent (e.g., decrease hexane, increase ethyl acetate). |
| Spots are not visible under UV light. | Compounds are not UV-active or are present at very low concentrations. | Use an alternative visualization method, such as an iodine chamber or a potassium permanganate stain.[9][14] |
| Spots are not circular and run into each other. | Spots on the origin were too large or too close together. | Ensure spots are small (1-2 mm) and well-spaced on the origin line. Avoid touching the side of the plate to the filter paper during development.[8] |
Conclusion
Thin Layer Chromatography is a highly effective and efficient method for monitoring the synthesis of this compound. By following the protocols outlined in this note, researchers can visually track the consumption of starting materials and the formation of the product in near real-time. The calculation of Rf values provides a reliable metric for identifying the components of the reaction mixture, confirming the successful formation of the desired compound, and assessing its purity. This application note serves as a robust framework for applying TLC in a synthetic chemistry setting.
References
- Khan Academy. (n.d.). Calculating retention factors for TLC.
- Chemistry LibreTexts. (2022, August 21). 5.7: Visualizing TLC Plates.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography.
- YouTube. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- University of York. (n.d.). Visualising plates.
- Scribd. (n.d.). Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM.
- YouTube. (2024, August 4). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine | Organic Chemistry Explained.
- Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
- Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
- Brainly. (2019, August 7). Write an equation for the reaction of benzaldehyde with phenylhydrazine.
- Blogspot. (2011, November 18). Reaction of benzaldehyde with phenylhydrazine.
- YouTube. (2009, August 6). How to calculate an Rf value.
- Royal Society of Chemistry. (1987). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[13]annulenes. Journal of the Chemical Society, Perkin Transactions 2, 1717-1722.
- Homework.Study.com. (n.d.). Write an equation for the reaction of benzaldehyde with phenylhydrazine.
- Quora. (2018, March 19). What happens when benzaldehyde is treated with hydrazine?.
- ResearchGate. (2024, August 10). Synthesis and properties of substituted benzaldehyde phenylhydrazones.
- Nature. (n.d.). “Click-chemistry” inspired synthesis of hydrazone-based molecular glasses.
- Global Research Foundation. (2022). AIM: TO CARRY OUT THE SYNTHESIS OF BENZALDEHYDE PHENYL HYDRAZONE FROM BENZALDEHYDE AND PHENYL HYDRAZINE.
- University of Jordan. (n.d.). Aldehydes and Ketones (Solid Derivatives).
- Wiley-VCH. (2011). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Second Edition.
- ResearchGate. (n.d.). Thin Layer Chromatography and Hydrazine.
- ResearchGate. (2018, June 12). What mobile phase should I use (TLC) to separate aromatic hydrazone and aromatic hydrazine?.
- ResearchGate. (2023, November 30). Does anyone have done before the purification of hydrazone with colunm chromatography?.
- Royal Society of Chemistry. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone....
- MDPI. (n.d.). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one.
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- 6. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
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Application Note & Protocols: The Coordination Chemistry of Benzaldehyde Phenylhydrazone with Copper(II) for Therapeutic Development
For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Coordination Chemistry Division Subject: A Comprehensive Guide to the Synthesis, Characterization, and Biological Evaluation of [Cu(II)(Benzaldehyde Phenylhydrazone)₂] Complexes
| Scientific Overview & Rationale
Hydrazones, a class of organic compounds characterized by the >C=N-NH- functional group, have garnered significant attention in medicinal and coordination chemistry.[1] Their versatile chelating ability, primarily through nitrogen and oxygen donor atoms, allows them to form stable and structurally diverse complexes with transition metals.[2][3] Among these, copper(II) complexes are of particular interest due to copper's essential biological role and the demonstrated therapeutic potential of its coordination compounds.[4][5]
The complexation of a biologically active ligand with a metal ion like copper(II) can dramatically enhance its therapeutic efficacy. This phenomenon is often explained by Tweedy's Chelation Theory , which posits that coordination neutralizes the metal ion's charge and increases the lipophilicity of the complex.[6][7] This enhanced lipid solubility facilitates the compound's transport across microbial cell membranes, leading to improved bioavailability and potency.[7][8] Copper(II) complexes, in particular, can exert their biological effects through various mechanisms, including the generation of reactive oxygen species (ROS) that damage cellular components, direct interaction with DNA to disrupt replication, and inhibition of essential enzymes.[5][9][10]
This guide provides an in-depth technical framework for the synthesis of a representative copper(II)-hydrazone complex using this compound as the ligand. We will detail robust protocols for its complete physicochemical characterization and subsequent evaluation of its potential as an antimicrobial and anticancer agent, with a focus on its interaction with DNA, a primary target for many chemotherapeutics.[11]
| Synthesis Workflow: From Ligand to Complex
The synthesis is a two-step process: first, the formation of the Schiff base ligand, followed by its coordination with the copper(II) metal center.
Diagram: Synthesis Pathway
Caption: A plausible square planar coordination of two bidentate ligands to a Cu(II) center.
| Analytical & Spectroscopic Protocols
The table below summarizes the key techniques and the expected results that confirm successful complex formation.
| Technique | Purpose & Rationale | Expected Observations for Complex Formation | Reference |
| Elemental Analysis (C,H,N) | Determines the empirical formula and confirms the metal-to-ligand ratio (typically 1:2). | Experimental percentages will match the calculated values for the proposed formula, e.g., [Cu(L)₂SO₄]. | [12][13] |
| Molar Conductivity | Measures the electrolytic nature in a solvent like DMF. Differentiates between coordinated and counter-ions. | Low conductivity values indicate a non-electrolyte, suggesting anions (e.g., Cl⁻, SO₄²⁻) are part of the coordination sphere. | [6][12] |
| IR Spectroscopy | Identifies coordination sites by observing shifts in vibrational frequencies of functional groups. | ν(N-H): Shifts to lower frequency or disappears upon deprotonation. ν(C=N): Shifts to a lower wavenumber (~10-20 cm⁻¹) due to electron donation to the metal. New Bands: Appearance of low-frequency bands corresponding to ν(Cu-N) bonds. | [2][14] |
| UV-Visible Spectroscopy | Probes electronic transitions. The d⁹ Cu(II) ion in different geometries has characteristic absorptions. | Ligand Bands (π→π*): May undergo a slight shift. d-d Transitions: Appearance of a new, broad band in the visible region (~500-800 nm), characteristic of d-d transitions in a square planar or distorted octahedral Cu(II) environment. [15][12] | [15][12] |
| Magnetic Susceptibility | Determines the magnetic moment (μ_eff) to confirm the oxidation state and geometry of the metal center. | The complex will be paramagnetic. The measured magnetic moment should be ~1.7-2.2 B.M., consistent with one unpaired electron in a d⁹ Cu(II) system. | [15][12] |
| Application Protocols: Biological Evaluation
The enhanced lipophilicity and redox activity of the copper complex make it a candidate for antimicrobial and anticancer screening.
Diagram: Biological Evaluation Workflow
Caption: A structured workflow for assessing the biological potential of the Cu(II) complex.
| Protocol: Antimicrobial Activity (Broth Microdilution for MIC)
Causality: This assay determines the lowest concentration of the complex that inhibits visible bacterial growth (Minimum Inhibitory Concentration), providing a quantitative measure of its antibacterial potency.
Procedure:
-
Prepare a stock solution of the copper complex in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the complex in Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Include positive (broth + inoculum, no complex) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the complex in which no visible turbidity (bacterial growth) is observed. Results are often compared to a standard antibiotic. [6][10]
| Protocol: In-Vitro Anticancer Activity (MTT Assay)
Causality: The MTT assay is a colorimetric test that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of cytotoxicity.
Procedure:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the copper complex (prepared from a DMSO stock) for 24-48 hours.
-
After incubation, remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for 3-4 hours at 37 °C.
-
Remove the MTT medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) can be determined by plotting viability vs. log(concentration). [9][13]
| Protocol: DNA Binding & Cleavage Studies
Causality: Understanding how the complex interacts with DNA is crucial for elucidating its mechanism of action as a potential anticancer agent. [11]Different binding modes (intercalation, groove binding) and the ability to cleave the DNA backbone are key indicators of therapeutic potential. [16] A. UV-Visible Titration (Binding Mode and Constant):
-
Prepare a solution of calf thymus DNA (CT-DNA) in a buffer (e.g., Tris-HCl) and a stock solution of the copper complex.
-
Keep the concentration of the complex constant while incrementally adding small aliquots of the DNA solution.
-
Record the UV-Vis spectrum after each addition.
-
Analysis: Intercalative binding is often characterized by hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the wavelength of maximum absorbance. [11][16]The intrinsic binding constant (K_b) can be calculated from the spectral changes using the Wolfe-Shimer equation. [11] B. Viscosity Measurement (Binding Mode Confirmation):
-
Measure the viscosity of a fixed concentration of DNA solution in a buffer using a viscometer.
-
Add increasing amounts of the complex to the DNA solution and measure the viscosity after each addition.
-
Analysis: A significant increase in the relative viscosity of the DNA solution is a hallmark of classical intercalation, as the ligand lengthens the DNA helix to accommodate itself between base pairs. [11][17] C. Agarose Gel Electrophoresis (DNA Cleavage):
-
Prepare reaction mixtures containing plasmid DNA (e.g., pBR322), the copper complex at various concentrations, and a buffer.
-
To investigate oxidative cleavage, add a co-oxidant like hydrogen peroxide (H₂O₂). [11][16]3. Incubate the mixtures at 37 °C for a defined period (e.g., 1 hour).
-
Add a loading dye and run the samples on an agarose gel.
-
Visualize the DNA bands under UV light after staining with ethidium bromide.
-
Analysis: The intact, supercoiled plasmid DNA (Form I) will migrate fastest. If the complex cleaves one strand, it will convert to a slower-moving, nicked circular form (Form II). Double-strand cleavage results in a linear form (Form III). The disappearance of Form I and the appearance of Form II (and/or III) indicates DNA cleavage activity. [16]
| Summary Data
The following table presents representative data that could be expected from the characterization and biological evaluation of a this compound copper(II) complex.
| Analysis | Parameter | Typical Result / Observation |
| IR Spectroscopy | ν(C=N) Shift (cm⁻¹) | 1605 (Ligand) → 1590 (Complex) |
| UV-Vis Spectroscopy | d-d Transition λ_max (nm) | ~650 nm |
| Magnetic Moment | μ_eff (B.M.) | 1.85 |
| Antimicrobial | MIC vs. S. aureus (µg/mL) | 16 (Complex) vs. >128 (Ligand) |
| Anticancer | IC₅₀ vs. MCF-7 (µM) | 8.5 (Complex) vs. >100 (Ligand) |
| DNA Binding | Binding Constant (K_b) (M⁻¹) | 1.5 x 10⁴ |
| DNA Interaction | Viscosity Measurement | Significant increase in relative viscosity |
| References
-
Abera, G. (2020). Synthesis and Antibacterial Activity of Phenylhydrazone Schiff Base Derivatives and their Copper(II) Complexes. Chemistry and Materials Research, 12(1), 1-8. [Link]
-
Andrei, C. C., et al. (2022). Antiproliferative Copper(II) Complexes Bearing Mixed Chelating Ligands: Structural Characterization, ROS Scavenging, In Silico Studies, and Anti-Melanoma Activity. International Journal of Molecular Sciences, 23(16), 9181. [Link]
-
Carrasco, F., et al. (2021). Anticancer activity of a new copper(ii) complex with a hydrazone ligand. Structural and spectroscopic characterization, computational simulations and cell mechanistic studies on 2D and 3D breast cancer cell models. Dalton Transactions, 50(25), 8835-8850. [Link]
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Puspitasari, I., et al. (2021). Synthesis and Structure Characterization of Copper(II) Complex with Phenylhydrazine. Journal of Physics: Conference Series, 1912, 012029. [Link]
-
Gaponova, A. S., et al. (2022). Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes. Molecules, 27(22), 7887. [Link]
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Gökçe, C., & Gup, R. (2016). Copper(II) complexes of acylhydrazones: Synthesis, characterization and DNA interaction. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 275-292. [Link]
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Czylkowska, A., et al. (2023). Anticancer and antimicrobial activity of new copper (II) complexes. Journal of Inorganic Biochemistry, 239, 112108. [Link]
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Markiewicz, R., et al. (2023). Copper(II) Complexes of Selected Acylhydrazones as Potential Biological Agents. International Journal of Molecular Sciences, 24(22), 16462. [Link]
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Kumar, R., & Singh, A. (2022). CHARACTERIZATION PROCESS OF COMPLEXES BY COPPER THROUGH ANALYTICAL PROCEDURE AND SPECTRAL STUDIES. NeuroQuantology, 20(16), 1996-2001. [Link]
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Carrasco, F., et al. (2021). Anticancer activity of a new copper (II) complex with a hydrazone ligand. Dalton Transactions. [Link]
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Reddy, P. R., & Shilpa, A. (2014). Synthesis, characterization, DNA binding and cleavage studies of mixed-ligand copper (II) complexes. Arabian Journal of Chemistry, 7(5), 755-764. [Link]
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Wang, Y., et al. (2020). A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications. RSC Advances, 10(4), 2269-2274. [Link]
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Almanza-Serrano, G. E., et al. (2020). Influence of DMβCD on the Interaction of Copper(II) Complex of 6-Hydroxychromone-3-carbaldehyde-3-hydroxybenzoylhydrazine with ctDNA. ACS Omega, 5(11), 6032-6042. [Link]
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Tan, Y., et al. (2023). Potential of Copper and Copper Compounds for Anticancer Applications. Pharmaceuticals, 16(2), 234. [Link]
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Tsivadze, A. Y., et al. (2024). Copper(II) 2-(N-Tosylamino)benzaldehyde Benzoylhydrazone Complexes: Synthesis, Structures, Properties, and Biological Activity. Russian Journal of Inorganic Chemistry, 69(3), 405-416. [Link]
-
Tramarin, A., et al. (2018). Copper(II) complexes of salicylaldehyde hydrazones: synthesis, structure, and DNA interaction. Journal of Biological Inorganic Chemistry, 23(7), 1149-1161. [Link]
-
Puspitasari, I., et al. (2021). Synthesis and Structure Characterization of Copper(II) Complex with Phenylhydrazine. Journal of Physics: Conference Series. [Link]
-
Kasimbi, D., et al. (2019). Synthesis, Spectral Characterization and Antibacterial Activity of Copper(II) Complexes of Functionalized Hydrazones. Asian Journal of Chemistry, 31(5), 1051-1055. [Link]
-
Al-Khafaji, Y. M. S., et al. (2024). The Antimicrobial Efficacy of Copper Complexes: A Review. Molecules, 29(10), 2297. [Link]
-
Son, N. T., et al. (2022). Copper(II) Complexes Bearing Hydrazone Schiff Base Ligands: Synthesis, Structural Characterization and Biological Activity. IOSR Journal of Applied Chemistry, 15(7), 20-27. [Link]
-
Sciortino, G., et al. (2020). Syntheses, Characterization, and DNA Binding Studies of a Series of Copper(II), Nickel(II), Platinum(II) and Zinc(II) Complexes Derived from Schiff Base Ligands. Inorganics, 8(11), 61. [Link]
-
Markiewicz, R., et al. (2023). Copper(II) Complexes of Selected Acylhydrazones as Potential Biological Agents. International Journal of Molecular Sciences, 24(22), 16462. [Link]
-
Podunavac-Kuzmanović, S., et al. (2005). physico-chemical characterization and antimicrobial activity of copper(ii) complexes with 2-amino and 2-methylbenzimidazole derivatives. Journal of the Serbian Chemical Society. [Link]
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Levchenkov, S. I., et al. (2017). Magnetic properties of copper(II) complexes with some hydrazones of substituted salicylaldehydes. Russian Journal of Coordination Chemistry, 43, 624-630. [Link]
-
Liu, X., et al. (2013). Synthesis, characterization, and DNA-binding properties of copper(II), cobalt(II), and nickel(II) complexes with salicylaldehyde 2-phenylquinoline-4-carboylhydrazone. Bioinorganic Chemistry and Applications, 2013, 674317. [Link]
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- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Benzaldehyde Phenylhydrazone Synthesis
Welcome to the technical support center for the synthesis of benzaldehyde phenylhydrazone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in this classic condensation reaction. Here, we address common issues with in-depth scientific explanations and provide actionable, field-proven solutions.
Troubleshooting Guide: Diagnosis and Solutions for Low Yield
This section is structured to help you diagnose the potential cause of a low yield and provides specific steps to rectify the issue.
Question 1: My reaction has resulted in a very low yield or no precipitate at all. What are the likely causes?
Several factors can contribute to a poor yield. A systematic approach to troubleshooting is crucial.
Potential Cause 1: Purity of Reactants
-
Benzaldehyde: Benzaldehyde is notoriously susceptible to air oxidation, forming benzoic acid.[1] The presence of benzoic acid can interfere with the reaction. Old or improperly stored benzaldehyde often contains a significant amount of this impurity, which appears as a white crystalline solid.
-
Phenylhydrazine: Phenylhydrazine is also sensitive to air and light, oxidizing to form a dark, tarry substance.[2][3] Using oxidized phenylhydrazine will significantly reduce the yield and introduce impurities. Phenylhydrazine is often supplied as the hydrochloride salt, which is more stable.
Solution:
-
Purify Benzaldehyde: If you suspect benzoic acid contamination, wash the benzaldehyde with a 10% sodium carbonate solution until no more CO2 evolves, followed by a wash with saturated sodium sulfite and then water. Dry the benzaldehyde over anhydrous magnesium sulfate or calcium chloride before use.[1] For high purity, vacuum distillation is recommended, but be aware that hot benzaldehyde oxidizes rapidly when exposed to air.[1]
-
Use Fresh or Purified Phenylhydrazine: Always use fresh, light-yellow phenylhydrazine.[2] If it is dark red or brown, it should be purified. If using phenylhydrazine hydrochloride, it can be purified by recrystallization from water.[4] The free base can be liberated by treatment with a base like sodium hydroxide.[4]
Potential Cause 2: Incorrect Reaction pH
The formation of this compound is a pH-dependent reaction. The mechanism involves two main steps: the initial nucleophilic attack of the phenylhydrazine on the carbonyl carbon to form a carbinolamine intermediate, and the subsequent acid-catalyzed dehydration of this intermediate to form the final hydrazone.[5][6]
-
If the pH is too high (basic): The dehydration of the carbinolamine intermediate is slow.
-
If the pH is too low (strongly acidic): The phenylhydrazine will be protonated, reducing its nucleophilicity and hindering the initial attack on the carbonyl carbon.
Solution:
-
Maintain a Weakly Acidic Medium: The reaction is typically carried out in the presence of a catalytic amount of a weak acid, such as acetic acid.[7][8][9][10] This provides the necessary protons to catalyze the dehydration step without excessively protonating the phenylhydrazine. A few drops of glacial acetic acid are usually sufficient.[9][10]
Potential Cause 3: Inappropriate Solvent
The choice of solvent can impact the reaction rate and the ease of product isolation.
Solution:
-
Use a Protic Solvent: Protic solvents like ethanol or methanol are commonly used and have been found to accelerate the reaction.[9][11] They can help to solvate the transition states and facilitate proton transfer. The reaction is often performed by dissolving the reactants in ethanol and refluxing.[6][10]
Question 2: The reaction mixture turned dark and oily, and I had difficulty isolating a solid product. What went wrong?
This is a common issue often related to reactant quality and reaction conditions.
Potential Cause 1: Oxidation of Phenylhydrazine
As mentioned, phenylhydrazine is prone to oxidation, which can lead to the formation of colored, tarry byproducts.[2][3]
Solution:
-
Ensure High-Purity Phenylhydrazine: Use freshly opened or purified phenylhydrazine.
-
Inert Atmosphere: For sensitive reactions or when aiming for very high purity, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Potential Cause 2: Side Reactions
At elevated temperatures or with prolonged reaction times, side reactions can occur, leading to the formation of complex mixtures.
Solution:
-
Control Reaction Temperature and Time: The reaction is often exothermic. It's important to control the temperature. While some procedures call for refluxing,[6][10] others recommend allowing the reaction to proceed at room temperature with occasional shaking.[7][8][11] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of byproducts.[10][12]
Question 3: My yield improved, but the product is impure. How can I effectively purify this compound?
Purification is key to obtaining a high-quality product with a sharp melting point.
Solution: Recrystallization
Recrystallization is the most common and effective method for purifying this compound.[6][7]
-
Choosing a Solvent: Ethanol is a widely recommended solvent for recrystallization.[7][13] The impure product is dissolved in a minimum amount of hot ethanol, and then the solution is allowed to cool slowly. The pure this compound will crystallize out, leaving the impurities dissolved in the mother liquor.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals thoroughly. The expected melting point of pure this compound is around 156°C.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound formation?
The reaction is a classic nucleophilic addition-elimination. It proceeds in two main steps:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of benzaldehyde. This forms a tetrahedral intermediate called a carbinolamine.[6][11]
-
Dehydration: The carbinolamine intermediate is then protonated (catalyzed by acid) and eliminates a molecule of water to form the stable C=N double bond of the phenylhydrazone.[5][6]
Q2: What is the role of acetic acid in the synthesis?
Acetic acid acts as a catalyst. It provides the protons necessary for the dehydration of the carbinolamine intermediate, which is often the rate-determining step, especially at a pH above 5-6.[5]
Q3: Can I use other acids as catalysts?
While other acids can be used, a weak acid like acetic acid is preferred. Strong mineral acids can fully protonate the phenylhydrazine, rendering it non-nucleophilic and stopping the reaction.
Q4: What are the expected spectroscopic characteristics of this compound?
-
IR Spectroscopy: Look for the disappearance of the C=O stretch from benzaldehyde (around 1700 cm⁻¹) and the appearance of a C=N stretch (around 1600 cm⁻¹). The N-H stretch will also be present (around 3300 cm⁻¹).
-
¹H NMR Spectroscopy: Expect signals for the aromatic protons and a characteristic singlet for the N-H proton and the C-H proton of the azomethine group (>C=N-H).
Q5: Are there any safety precautions I should be aware of?
Yes. Phenylhydrazine is toxic and a suspected carcinogen.[3] It can be absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Benzaldehyde is a skin and respiratory irritant.
Experimental Protocols
Standard Synthesis of this compound[7][8][11]
-
In a conical flask, dissolve 4 mL of phenylhydrazine in a mixture of 3 mL of glacial acetic acid and 20 mL of distilled water.
-
To this solution, add 2 mL of pure benzaldehyde.
-
Stopper the flask and shake vigorously for 10-15 minutes. A yellow precipitate should form.
-
Allow the flask to stand for an additional 15-30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the product on the filter paper with cold water, followed by a small amount of cold ethanol.
-
Dry the crude product.
-
Recrystallize the crude product from hot ethanol to obtain pure, crystalline this compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | Equimolar amounts of benzaldehyde and phenylhydrazine | Ensures complete reaction of the limiting reagent.[6][9] |
| Catalyst | Catalytic amount of glacial acetic acid | Provides necessary protons for dehydration without deactivating the nucleophile. |
| Solvent | Ethanol or Methanol | Protic solvent that can accelerate the reaction.[9] |
| Temperature | Room temperature to gentle reflux | Balances reaction rate with minimizing side reactions.[6][10][11] |
| Purification | Recrystallization from ethanol | Effective method for removing impurities and obtaining a pure product.[7][13] |
Visualizations
Reaction Mechanism
Caption: Fig. 1: Reaction Mechanism for this compound Synthesis
Troubleshooting Workflow
Caption: Fig. 2: A step-by-step workflow for troubleshooting low yields.
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[1]annulenes. RSC Publishing.
- Benchchem. (n.d.). This compound Research Chemical.
- ChemicalBook. (n.d.). Description, Synthesis and Usage of Phenylhydrazine.
- ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones.
- Scribd. (n.d.). Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM.
- Tayseer, I. (2018, November 9). Synthesis of benzaldehyde phyenylhydrazine. YouTube.
- ResearchGate. (n.d.). Chemical reaction involves C=O bond breaking. Benzaldehyde reacts with....
- ResearchGate. (n.d.). Optimization of reaction conditions a.
- PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups.
- Sciencemadness.org. (2015, May 25). Purification of benzaldehyde?.
- ResearchGate. (2015, May 8). What is the perfect procedure to get high yield of phenylhydrazone derivatives?.
- Smolecule. (n.d.). Buy this compound | 588-64-7.
- Semantic Scholar. (2009, June 21). Synthesis and properties of substituted benzaldehyde phenylhydrazones.
- Organic Syntheses. (n.d.). Procedure.
- Preprints.org. (2025, January 9). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation.
- ResearchGate. (2020, August 31). How to purify hydrazone?.
- Quora. (2020, November 13). What is the product of the reaction between benzyl and phenylhydrazine?.
- Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
- Blogger. (2011, November 18). Reaction of benzaldehyde with phenylhydrazine.
- ResearchGate. (n.d.). Table 2 Condensation of phenylhydrazine with various aldehydes for the....
- MDPI. (2024, November 15). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities.
- Wikipedia. (n.d.). Phenylhydrazine.
- NIST. (n.d.). Benzaldehyde, phenylhydrazone.
- Benchchem. (n.d.). The Versatility of Substituted Phenylhydrazines in Modern Organic Synthesis: A Comparative Guide.
- Reddit. (2021, November 6). Recrystallization I did a while back in lab, though it was pretty :).
- Chemistry Stack Exchange. (2024, November 13). Mechanism for the formation of cyclohexanone phenylhydrazone.
- ResearchGate. (n.d.). Reaction rates of phenylhydrazine with a range of carbonyl compounds in....
- Guidechem. (n.d.). This compound 588-64-7 wiki.
- YouTube. (2021, December 6). REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4.
- Austin Publishing Group. (n.d.). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents.
- PubChem. (n.d.). Benzaldehyde, 2-phenylhydrazone.
- ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.
- Study.com. (n.d.). Write an equation for the reaction of benzaldehyde with phenylhydrazine.
- ResearchGate. (n.d.). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization.
Sources
- 1. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
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- 10. Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation[v1] | Preprints.org [preprints.org]
- 11. Buy this compound | 588-64-7 [smolecule.com]
- 12. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [guidechem.com]
Technical Support Center: Purification of Phenylhydrazone Products
This technical support guide is designed for researchers, scientists, and drug development professionals who are seeking effective methods to remove unreacted benzaldehyde from their phenylhydrazone products. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind each technique.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted benzaldehyde from my phenylhydrazone product?
A1: Residual benzaldehyde can interfere with subsequent reactions, compromise the purity and yield of your desired product, and lead to inaccurate analytical data (e.g., NMR, HPLC, melting point). Benzaldehyde is also prone to oxidation to benzoic acid, introducing another impurity into your product.[1][2]
Q2: What are the primary methods for removing unreacted benzaldehyde?
A2: The most common and effective methods include:
-
Aqueous Extraction with Sodium Bisulfite: A highly selective chemical method that converts benzaldehyde into a water-soluble adduct.[2][3][4]
-
Recrystallization: A classic purification technique for solids, leveraging the solubility differences between the phenylhydrazone product and benzaldehyde.[5][6]
-
Column Chromatography: Effective for separating compounds with different polarities, though care must be taken with the choice of stationary phase.[2][7]
-
Basic Aqueous Wash: Primarily used to remove benzoic acid, the oxidation product of benzaldehyde.[2]
Q3: I can still smell almonds in my product after purification. What does this indicate?
A3: A persistent almond-like odor is a strong indicator of residual benzaldehyde.[1][8][9][10] This suggests that the initial purification may have been incomplete, and further purification steps are necessary.
Q4: Can the formation of benzoic acid from benzaldehyde affect my purification strategy?
A4: Yes. Benzaldehyde readily oxidizes to benzoic acid when exposed to air.[1][2] If your reaction mixture has been exposed to air for an extended period, you will likely have benzoic acid as an impurity. A basic aqueous wash (e.g., with 5% sodium bicarbonate solution) is recommended to remove the acidic benzoic acid as a water-soluble carboxylate salt before proceeding with other purification methods.[2]
Troubleshooting Guides & Detailed Protocols
This section provides a systematic approach to troubleshooting and purifying your phenylhydrazone product.
Decision Workflow for Purification Strategy
To select the most appropriate purification method, consider the following workflow:
Caption: Decision workflow for selecting the optimal purification method.
Method 1: Aqueous Extraction with Sodium Bisulfite
This is a highly efficient and selective method for removing aldehydes. Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct, which is then easily separated from the organic layer containing your phenylhydrazone product.[3][4][11]
Scientific Principle: The nucleophilic addition of the bisulfite ion to the carbonyl carbon of benzaldehyde forms a tetrahedral intermediate, which then rearranges to the stable, water-soluble bisulfite adduct.
Experimental Protocol:
-
Dissolution: Dissolve the crude phenylhydrazone product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). The volume of the bisulfite solution should be approximately one-third to one-half the volume of the organic layer.
-
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes. Periodically vent the funnel to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using a chlorinated solvent, top layer with less dense solvents like ether) contains the benzaldehyde-bisulfite adduct.
-
Draining: Carefully drain and discard the aqueous layer.
-
Washing: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual water and any remaining inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified phenylhydrazone.
Troubleshooting:
-
Persistent Benzaldehyde Odor: Repeat the bisulfite wash with a fresh portion of the saturated solution.
-
Emulsion Formation: Add a small amount of brine to help break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite.
Method 2: Recrystallization
Recrystallization is an excellent method for purifying solid phenylhydrazone products, especially when dealing with moderate amounts of benzaldehyde impurity. The principle relies on the higher solubility of the desired compound in a hot solvent and its lower solubility upon cooling, while impurities remain in the solution.
Scientific Principle: The slow formation of a crystalline lattice from a supersaturated solution excludes impurities, leading to a highly purified solid product. Benzaldehyde, being a liquid at room temperature, will remain in the mother liquor upon cooling.[6]
Experimental Protocol:
-
Solvent Selection: Ethanol is a commonly used and effective solvent for recrystallizing phenylhydrazones.[5][12] The ideal solvent should dissolve the phenylhydrazone sparingly at room temperature but readily at its boiling point.
-
Dissolution: Place the crude phenylhydrazone in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing the dissolved benzaldehyde.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Troubleshooting:
-
Oiling Out: If the product separates as an oil instead of crystals, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
Poor Recovery: The volume of the solvent used for washing the crystals should be minimal to avoid significant loss of the product. Ensure the washing solvent is ice-cold.
Data Summary Table
| Compound | Physical State (RT) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water | Solubility in Ethanol |
| Benzaldehyde | Liquid | 178.1 | -57.12 | Sparingly soluble[13] | Miscible |
| Benzaldehyde Phenylhydrazone | Solid | ~323 (est.) | ~156[14][15] | Insoluble | Soluble in hot ethanol[5][12] |
References
- Wikipedia. Benzaldehyde. [Link]
- Vedantu. Benzaldehyde: Structure, Uses, and Properties Explained. [Link]
- The Merck Index. Benzaldehyde. [Link]
- PubChem. Benzaldehyde. [Link]
- Scribd. Experiment No.
- Reddit.
- ResearchG
- University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
- ResearchGate.
- ACS Publications.
- Austin Publishing Group. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. [Link]
Sources
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Benzaldehyde: Structure, Uses, and Properties Explained [vedantu.com]
- 9. Benzaldehyde | 100-52-7 [chemicalbook.com]
- 10. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Benzaldehyde [drugfuture.com]
- 14. This compound | 588-64-7 [chemicalbook.com]
- 15. This compound | 588-64-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Purification of Benzaldehyde Phenylhydrazone
Welcome to the technical support center for the purification of benzaldehyde phenylhydrazone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity, particularly when dealing with oily impurities. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target molecule.
Troubleshooting Guide: From Oily Residue to Crystalline Product
This section addresses specific issues that can arise during the synthesis and purification of this compound. Our approach is to diagnose the potential cause of the problem and provide a clear, actionable solution.
Q1: My crude product is an oil or a sticky semi-solid and refuses to crystallize. What are the likely causes and how can I fix this?
A1: This is a common issue often stemming from the presence of unreacted starting materials or by-products that act as eutectic impurities, depressing the melting point of the mixture and preventing crystallization.
-
Causality: The primary oily culprits are typically unreacted benzaldehyde and, to a lesser extent, residual solvents or side-products. Benzaldehyde itself is a liquid at room temperature and can easily contaminate the final product. Furthermore, benzaldehyde is prone to air oxidation, forming benzoic acid, which can also interfere with crystallization[1][2].
-
Immediate Action - Trituration: The most effective initial step is to induce crystallization through trituration. This process involves repeatedly washing or grinding the oily product with a cold, non-polar solvent in which the this compound has poor solubility, but the oily impurities are soluble.
Experimental Protocol: Trituration of Crude this compound
-
Preparation: Place the oily crude product in a beaker or flask and cool it in an ice bath.
-
Solvent Addition: Add a small volume of cold (ca. 4°C) n-hexane or petroleum ether.
-
Trituration: Using a glass rod, vigorously stir and scratch the inside of the flask. The mechanical agitation and the presence of a non-polar solvent should encourage the formation of a solid.
-
Isolation: Once a free-flowing solid is obtained, collect it by vacuum filtration, washing with a small amount of additional cold hexane.
-
Drying: Dry the resulting solid under vacuum. This material is now ready for further purification, typically by recrystallization.
-
-
Logical Flow for Troubleshooting an Oily Product:
Caption: Troubleshooting workflow for an oily product.
Q2: During recrystallization, my compound "oiled out" of the solution instead of forming crystals. Why did this happen and what should I do?
A2: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point. Upon cooling, the solute separates as a liquid phase before the solution becomes saturated, preventing the orderly lattice formation required for crystallization.
-
Causality: This phenomenon is typically caused by one of two factors:
-
Solutions:
-
Solvent Selection: Choose a solvent with a lower boiling point. While ethanol (b.p. 78°C) is commonly recommended and effective, ensure you are not using a higher boiling alcohol[5][6].
-
Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath. Slow cooling is critical for the formation of well-defined, pure crystals.
-
Two-Solvent System: If a single solvent proves problematic, a two-solvent system can be employed. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol or ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat gently to clarify and then allow to cool slowly.
-
Q3: My final product has a broad melting range and spectroscopic analysis (NMR) still shows oily impurities. What are my options?
A3: A broad melting range is a definitive indicator of impurity. If standard recrystallization is insufficient, more rigorous purification techniques are required.
-
Causality: Some impurities may have very similar solubility profiles to the desired product, making separation by recrystallization inefficient.
-
Advanced Purification - Column Chromatography: For stubborn impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase: Prepare a column with silica gel in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the impure product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate/hexane mixture) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 5%, 10%, etc.).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Frequently Asked Questions (FAQs)
Q: What are the most common oily impurities in a this compound synthesis?
A: The primary impurities to be aware of are:
-
Unreacted Benzaldehyde: A liquid with a characteristic almond odor. It is highly soluble in non-polar solvents.
-
Benzoic Acid: A white solid that can form from the oxidation of benzaldehyde[1]. It can be removed by washing the crude product (dissolved in an organic solvent like ether) with a dilute aqueous base such as 10% sodium carbonate or sodium bicarbonate solution[2].
-
Side-Products: Depending on reaction conditions, minor side-products from self-condensation or other unintended reactions of the starting materials can occur.
Q: What is the best solvent for the recrystallization of this compound?
A: Ethanol is widely cited as an excellent solvent for the recrystallization of this compound[5][6]. It effectively dissolves the compound when hot and has poor solubility when cold, leading to good recovery.
| Solvent | Boiling Point (°C) | Key Considerations |
| Ethanol | 78.4 | Highly recommended; good solubility differential. |
| Rectified Spirit | ~78 | A common and effective alternative to absolute ethanol[7]. |
| Methanol | 64.7 | Can be used, often with a catalytic amount of acetic acid during the reaction itself[8]. |
| Acetonitrile | 82 | A potential alternative if ethanol proves unsuitable[5]. |
| Hexane/Ethyl Acetate | Variable | A good two-solvent system for fine-tuning solubility. |
Q: How can I definitively confirm the purity of my final product?
A: A combination of physical and spectroscopic methods should be used:
-
Melting Point Analysis: Pure this compound has a sharp melting point reported to be around 156°C[3][4]. A broad or depressed melting point indicates the presence of impurities.
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate when visualized under UV light.
-
Spectroscopy:
-
FT-IR: Look for characteristic peaks, including the N-H stretch (~3200 cm⁻¹) and the C=N imine stretch (~1600 cm⁻¹)[3].
-
¹H NMR: The azomethine proton (CH=N) is a key diagnostic signal, appearing as a singlet between 7.4 and 8.4 ppm. Protons on the phenyl rings will appear as multiplets in the aromatic region[9].
-
Q: What is the expected appearance of pure this compound?
A: Pure this compound should be a white to light yellow crystalline solid[4][9]. The formation of a distinct crystalline structure is a good initial indicator of purity.
-
Decision Tree for Purification Method Selection:
Caption: Decision tree for selecting a purification method.
References
- Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM | PDF | Sodium Hydroxide - Scribd. (n.d.).
- Dikusar, E. A., & Potkin, V. I. (2009). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Russian Journal of Organic Chemistry, 45(6), 853-858. [Link]
- Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2009). Semantic Scholar. [Link]
- Reaction of benzaldehyde with phenylhydrazine. (2011, November 18).
- What is the product of the reaction between benzyl and phenylhydrazine? (2020, November 13). Quora. [Link]
- How to purify hydrazone? (2020, August 31).
- Benzaldehyde, phenylhydrazone. (n.d.). In NIST Chemistry WebBook.
- Benzaldehyde. (n.d.). In Wikipedia.
- Benzaldehyde - Solubility of Things. (n.d.).
- Chemical Properties of Benzaldehyde, phenylhydrazone (CAS 588-64-7). (n.d.).
- Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM | PDF | Sodium Hydroxide | Iodine - Scribd. (n.d.).
- Benzaldehyde, phenylhydrazone. (n.d.).
- Purification of benzaldehyde? (2015, May 25). Sciencemadness.org. [Link]
- US4379026A - Process for the purification of benzaldehyde - Google Patents. (n.d.).
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2015). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Journal of Bioorganic & Organic Chemistry, 2(1), 1008. [Link]
- What is the perfect procedure to get high yield of phenylhydrazone derivatives? (2015, May 8).
- This compound | C13H12N2 | CID 6436752 - PubChem. (n.d.).
- Benzaldehyde, 2-phenylhydrazone | C13H12N2 | CID 5375451 - PubChem. (n.d.).
Sources
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 588-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 588-64-7 [smolecule.com]
Technical Support Center: Synthesis of Benzaldehyde Phenylhydrazone
Welcome to the technical support center for the synthesis of benzaldehyde phenylhydrazone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this fundamental reaction. Here, we will address common challenges, delve into the mechanisms of side reactions, and provide robust troubleshooting strategies to ensure the successful synthesis of a high-purity product.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown/black, and the yield of the desired this compound is very low. What is happening?
This is a common observation and typically points to the oxidation of phenylhydrazine. Phenylhydrazine is highly susceptible to oxidation, especially in the presence of air (oxygen) and trace metal impurities. The oxidation process is complex and can generate a variety of colored byproducts, including superoxide radicals, hydrogen peroxide, phenylhydrazyl radicals, and phenyldiazene.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Use freshly distilled or deoxygenated solvents.
-
Reagent Quality: Phenylhydrazine should be colorless or pale yellow. If it is dark, it should be purified by distillation under reduced pressure before use.
Q2: I've isolated my product, but the melting point is broad, and spectroscopic analysis (NMR, IR) shows unexpected peaks. What are the likely impurities?
A broad melting point and extraneous spectroscopic signals suggest the presence of impurities. The most common culprits are unreacted starting materials, byproducts from side reactions, or isomeric forms of the product.
Potential Impurities and Side Reactions:
-
Unreacted Benzaldehyde: Benzaldehyde can be identified by its characteristic aldehyde proton signal in ¹H NMR (~9-10 ppm) and a strong C=O stretch in the IR spectrum (~1700 cm⁻¹).
-
Benzoic Acid: Benzaldehyde is prone to auto-oxidation, especially upon exposure to air, forming benzoic acid. This is a significant issue with older benzaldehyde samples. Benzoic acid can be detected by a broad O-H stretch in the IR spectrum and a carboxylic acid proton signal in ¹H NMR.
-
E/Z Isomerization: Phenylhydrazones can exist as E and Z geometric isomers. The formation of a mixture of isomers can lead to a broader melting point and more complex NMR spectra. The interconversion between isomers can be catalyzed by traces of acid or base.
-
Osazone Formation: While more common with α-hydroxy aldehydes or ketones, under certain conditions, further reaction with excess phenylhydrazine can lead to the formation of osazones.
Q3: How can I minimize the formation of benzoic acid from my benzaldehyde starting material?
The presence of benzoic acid not only contaminates the final product but can also interfere with the reaction by altering the pH.
Preventative Measures:
-
Use Fresh Benzaldehyde: Always use freshly distilled or a newly opened bottle of benzaldehyde.
-
Purification of Benzaldehyde: If you suspect your benzaldehyde is old, it should be purified before use. A common procedure involves washing with an aqueous solution of sodium carbonate or sodium hydroxide to remove benzoic acid, followed by washing with water, drying over a suitable drying agent (e.g., MgSO₄), and distillation under reduced pressure.
Q4: My reaction seems to be very slow or incomplete. How can I improve the reaction rate and yield?
The formation of phenylhydrazone is a two-step process: the initial nucleophilic addition of phenylhydrazine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the phenylhydrazone. The rate-determining step is pH-dependent.
Optimization Strategies:
-
Catalysis: The reaction is typically catalyzed by a small amount of acid, such as acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by phenylhydrazine.
-
pH Control: Below pH 5-6, the formation of the carbinolamine intermediate is the rate-determining step. Above this pH range, the dehydration of the intermediate becomes rate-limiting. A weakly acidic medium is generally optimal.
-
Temperature: Gently warming the reaction mixture can increase the rate of reaction. However, excessive heat should be avoided as it can promote side reactions and decomposition.
Troubleshooting Guide
This section provides a more in-depth look at specific problems and their solutions.
Issue 1: Product Oiling Out or Difficulty in Crystallization
Plausible Causes:
-
Presence of impurities that lower the melting point of the product.
-
Formation of a mixture of E/Z isomers.
-
Use of an inappropriate recrystallization solvent.
Solutions:
-
Purification of Reactants: Ensure the purity of both benzaldehyde and phenylhydrazine before starting the reaction.
-
Trituration: If the product oils out, try triturating it with a non-polar solvent like cold hexane or pentane. This can often induce crystallization.
-
Solvent Screening for Recrystallization: Systematically screen for a suitable recrystallization solvent. Ethanol is commonly used for this compound. If the product is highly soluble, a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) might be effective.
Issue 2: The Reaction is Relevant to a Fischer Indole Synthesis, and the Indole Yield is Low
This compound can be a precursor for the Fischer indole synthesis. However, benzaldehyde itself lacks the α-methylene group necessary for the key-sigmatropic rearrangement in the Fischer indole synthesis mechanism. Therefore, this compound itself will not directly yield an indole under typical Fischer indole conditions.
However, if this compound is present as a contaminant or is involved in side reactions in a Fischer indole synthesis using other ketones, it can lead to complex mixtures. For instance, under acidic conditions, the phenylhydrazone can hydrolyze back to benzaldehyde and phenylhydrazine, which can then react with other components in the mixture.
Key Considerations for Fischer Indole Synthesis:
-
The ketone or aldehyde used must have at least two α-hydrogens.
-
Side reactions such as N-N bond cleavage and aldol condensations can reduce the yield of the desired indole.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Benzaldehyde (freshly distilled)
-
Phenylhydrazine (purified if necessary)
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Distilled Water
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 2.0 mL of phenylhydrazine in 10 mL of 95% ethanol.
-
Add 0.5 mL of glacial acetic acid to the solution and swirl to mix.
-
In a separate small beaker, dissolve 2.0 mL of benzaldehyde in 5 mL of 95% ethanol.
-
Slowly add the benzaldehyde solution to the phenylhydrazine solution with constant swirling.
-
A yellow precipitate of this compound should form.
-
Allow the mixture to stand at room temperature for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol, followed by cold distilled water.
-
Allow the product to air dry.
Protocol 2: Recrystallization of this compound
-
Transfer the crude, dry product to a clean Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution on a hot plate and add the solvent portion-wise.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath for about 10-15 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified product and determine its melting point and yield.
Data Presentation
| Parameter | Expected Value | Common Impurity Effects |
| Appearance | Pale yellow crystalline solid | Darker color may indicate oxidation byproducts. |
| Melting Point | ~156-158 °C | A broad or depressed melting point suggests impurities. |
| ¹H NMR (CDCl₃) | δ ~7.2-7.9 (m, Ar-H), δ ~8.0 (s, N=CH) | Peaks at ~9-10 ppm (aldehyde), broad peak >10 ppm (acid). |
| IR (KBr) | ~3300 cm⁻¹ (N-H), ~1590 cm⁻¹ (C=N) | Broad peak ~2500-3300 cm⁻¹ (acid O-H), ~1700 cm⁻¹ (C=O). |
Visualizing Reaction Pathways
Caption: Main reaction pathway and common side reactions in this compound synthesis.
References
- Moscovici, R., Ferraz, J. P., Neves, E. A., Tognoli, J. O., El Seoud, M. I., & do Amaral, L. (1976). Mechanism and Catalysis for Phenylhydrazone Formation from Aromatic Heterocyclic Aldehydes. The Journal of Organic Chemistry, 41(26), 4093–4098.
- Somera, N. M., Stachissini, A. S., do Amaral, A. T., & do Amaral, L. (1987). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methanoannulenes. Journal of the Chemical Society, Perkin Transactions 2, 1717-1722.
- Zhang, J., et al. (2018). Reversible regulating of crystal structures based on isomerization of phenylhydrazones.
- University of Calgary. (n.d.). On the Mechanism of Osazone Formation.
- Scribd. (n.d.). Auto-Oxidation-Reduction of Benzaldehyde.
- Edwards, J. K., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
- Feringa, B. L., et al. (2019). Light‐induced Z/E isomerization of the parent phenyl hydrazone photoswitch.
- Study.com. (n.d.). Simple sugars undergo reaction with phenylhydrazine, PhNHNH2, to yield crystalline derivatives....
stability of benzaldehyde phenylhydrazone under acidic and basic conditions
A Guide to Synthesis, Stability, and Troubleshooting under Acidic and Basic Conditions
Welcome to the Technical Support Center for Benzaldehyde Phenylhydrazone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. As Senior Application Scientists, we understand that experimental success hinges on a deep understanding of a molecule's behavior. This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of this compound, ensuring you can anticipate challenges, troubleshoot effectively, and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
The principal stability issue for this compound, and hydrazones in general, is its susceptibility to hydrolysis, particularly under acidic conditions.[1][2][3] This is a reversible reaction that cleaves the C=N double bond, regenerating the starting materials: benzaldehyde and phenylhydrazine.[4] While generally stable at neutral pH, its lability in acidic environments is a critical factor in its handling, storage, and application.[1][5]
Q2: How does pH fundamentally affect the stability of the hydrazone linkage?
The stability of the hydrazone bond is highly pH-dependent.[1][5]
-
Acidic Conditions (pH < 6.5): The rate of hydrolysis is significantly accelerated as the pH decreases.[5] This is because the reaction is acid-catalyzed; the imine nitrogen gets protonated, making the carbon atom of the C=N bond more electrophilic and susceptible to nucleophilic attack by water.[4] This property is often exploited in drug delivery systems designed to release a payload in the acidic microenvironments of endosomes or tumors.[1][5]
-
Neutral Conditions (pH ≈ 7.4): this compound is generally stable at physiological pH.[1][5]
-
Basic Conditions (pH > 8): While more stable against hydrolysis than in acidic media, strong basic conditions can present other issues. The N-H proton can be abstracted, and in the presence of oxidizing agents, side reactions can occur. For routine handling and storage, slightly basic or neutral conditions are far preferable to acidic ones.
Q3: What are the visible signs of this compound decomposition?
Freshly synthesized and purified this compound is typically a yellow crystalline solid.[6][7] Decomposition, often due to hydrolysis or oxidation, can be indicated by:
-
A change in color, often to brown or a dark reddish-brown.[3]
-
A change in physical state, such as the solid becoming oily or liquefying.[3]
-
A noticeable change in melting point from the literature value.
Q4: What are the optimal conditions for long-term storage?
To ensure the long-term stability of this compound, it is crucial to minimize exposure to moisture and acid.[3][8] The recommended storage conditions are:
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[8]
-
Temperature: At a low temperature, in a refrigerator or freezer.
-
Light: Protected from light.[8]
-
State: As a dry, solid material. If residual acid from synthesis is a concern, ensure the compound is thoroughly dried, preferably under vacuum.[3]
Troubleshooting Guide: Synthesis and Handling
This section addresses common problems encountered during the synthesis and application of this compound.
Issue: Low or No Product Yield During Synthesis
Q: I'm getting a very low yield in my condensation reaction. What's going wrong?
A: The formation of hydrazones is highly sensitive to pH. The reaction requires acid catalysis, but too much acid will inhibit it.[4][9]
-
Causality: The reaction is a nucleophilic addition-elimination. A mildly acidic medium (pH 4-6) protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and priming it for attack by the lone pair of the hydrazine nitrogen.[9] However, if the solution is too acidic, the phenylhydrazine nucleophile itself becomes protonated, rendering it unreactive towards the carbonyl carbon.[9]
-
Suggested Solutions:
-
pH Adjustment: Ensure the reaction medium is mildly acidic. A catalytic amount of acetic acid is typically sufficient.[9][10][11] You can monitor the pH to maintain it within the optimal 4-6 range.[8][9]
-
Reagent Purity: Use pure starting materials. Impurities in either benzaldehyde or phenylhydrazine can interfere with the reaction.[9]
-
Water Removal: Since condensation produces water, removing it can drive the equilibrium toward the product side. For stubborn reactions, a Dean-Stark apparatus can be employed.[9]
-
Troubleshooting Flowchart: Low Product Yield
Caption: A step-by-step guide to troubleshooting low yields in hydrazone synthesis.
Issue: Product Degradation During Workup or Storage
Q: My yellow product turned into a brown oil after purification and drying. Why did this happen and how can I prevent it?
A: This is a classic sign of decomposition, likely caused by residual acid and/or oxidation.[3]
-
Causality: Even trace amounts of acid (e.g., acetic acid from the synthesis) can catalyze hydrolysis if moisture is present.[3] Carboxylic acids are hygroscopic and can absorb water from the air, creating a localized acidic microenvironment that degrades the product.[3] Additionally, the N-H bond in the hydrazone can be susceptible to oxidation, especially with prolonged exposure to air.[8]
-
Suggested Solutions:
-
Neutralizing Wash: During the aqueous workup, wash the organic layer with a mild base like a saturated sodium bicarbonate solution to remove any residual acid catalyst. Follow this with a water wash.
-
Thorough Drying: Dry the purified product thoroughly under high vacuum to remove all traces of water and volatile acids.[3]
-
Inert Storage: Store the final, dry product under an inert atmosphere (N₂ or Ar) and protect it from light to prevent both hydrolysis and oxidative degradation.[8]
-
Issue: Inconsistent Results in Analytical Assays (HPLC, NMR)
Q: I'm seeing peak broadening or the appearance of new peaks in my HPLC analysis over time. Is my compound degrading in the mobile phase?
A: Yes, this is highly likely, especially if you are using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid.
-
Causality: The acidic conditions of many reverse-phase HPLC mobile phases are sufficient to cause on-column or in-solution hydrolysis of the hydrazone. This leads to the reappearance of the benzaldehyde and phenylhydrazine starting materials, resulting in a confusing chromatogram and non-reproducible quantification.
-
Suggested Solutions:
-
pH Control: If possible, perform the analysis at a neutral or near-neutral pH. If an acid modifier is required for good peak shape, use it at the lowest effective concentration and analyze samples promptly after preparation.
-
Sample Preparation: Prepare samples in a neutral, aprotic solvent (like acetonitrile) immediately before injection. Avoid letting samples sit in acidic aqueous solutions on the autosampler for extended periods.
-
Stability Check: To confirm this issue, intentionally incubate your sample in the mobile phase and inject it at various time points (e.g., 0, 30, 60, 120 minutes). If the hydrazone peak decreases while starting material peaks increase, you have confirmed on-instrument degradation.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a standard method for the synthesis and purification of this compound.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Procedure:
-
In a flask, dissolve phenylhydrazine (1.0 equivalent) in ethanol.
-
Add a few drops of glacial acetic acid to the solution to act as a catalyst.[11]
-
To this stirring solution, add benzaldehyde (1.0 equivalent) dropwise at room temperature.
-
A yellow precipitate should form.[6] Allow the mixture to stir for 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzaldehyde spot disappears.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water, followed by cold ethanol, to remove unreacted starting materials and excess acid.
-
Purify the crude product by recrystallization from hot ethanol.[9]
-
Dry the resulting yellow crystals thoroughly under vacuum to yield pure this compound.
Protocol 2: Quantitative Stability Assessment via HPLC
This protocol describes how to measure the hydrolytic stability of this compound at different pH values.
Materials:
-
Purified this compound
-
Phosphate buffered saline (PBS) at pH 7.4
-
Acetate or citrate buffer at an acidic pH (e.g., pH 5.0)
-
Acetonitrile (HPLC grade)
-
DMSO or other suitable organic solvent
Procedure:
-
Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO.
-
For each pH condition, dilute the stock solution into the respective buffer (pH 7.4 and pH 5.0) to a final concentration of 100 µM. Ensure the final percentage of DMSO is low (<1%) to avoid solubility issues.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and immediately inject it onto a reverse-phase HPLC system.
-
Monitor the disappearance of the this compound peak over time. The peak area is proportional to the concentration.[5]
-
Plot the natural logarithm of the percentage of remaining hydrazone against time. The slope of this line equals the negative of the first-order rate constant (-k).
-
Calculate the half-life (t₁/₂) at each pH using the equation: t₁/₂ = 0.693 / k .[5]
Data Presentation:
| pH Condition | Temperature (°C) | Half-life (t₁/₂) (hours) |
| 5.0 (Acidic) | 37 | Expected to be short (e.g., < 12h) |
| 7.4 (Neutral) | 37 | Expected to be long (e.g., > 48h) |
This table is illustrative. Actual values must be determined experimentally.
Mechanism of Acid-Catalyzed Hydrolysis
Caption: The mechanism of acid-catalyzed hydrolysis of this compound.
References
- Technical Support Center: Hydrazone Formation and Purification. (n.d.). Benchchem.
- Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(39), 7523–7526.
- A Comparative Guide to the Stability of Hydrazones for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM. (n.d.). Scribd.
- Technical Support Center: Enhancing the Long-Term Stability of Hydrazone Compounds for Biological Studies. (n.d.). Benchchem.
- Reaction of benzaldehyde with phenylhydrazine. (2011, November 18). Blogger.
- Preventing common side reactions during the synthesis and handling of hydrazones. (n.d.). Benchchem.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.
- How can I prevent or control the decomposition of acetophenone phenylhydrazone? (2015, March 17). ResearchGate.
- What is the perfect procedure to get high yield of phenylhydrazone derivatives? (2015, May 8). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reaction of benzaldehyde with phenylhydrazine [zhishantan.blogspot.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Solvent on Benzalaldehyde Phenylhydrazone Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of benzaldehyde phenylhydrazone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and a thorough understanding of the factors influencing this reaction, with a specific focus on the critical role of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound?
The formation of this compound from benzaldehyde and phenylhydrazine is a condensation reaction that proceeds in two main steps. First, the nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of benzaldehyde to form a tetrahedral intermediate called a carbinolamine. This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the final imine product, this compound, and a molecule of water.
Q2: Why is acid catalysis often required for this reaction?
Acid catalysis is crucial for accelerating the reaction, particularly the dehydration of the carbinolamine intermediate. Protonation of the hydroxyl group on the carbinolamine converts it into a good leaving group (water), facilitating its elimination and the formation of the C=N double bond. However, the concentration of the acid is critical; too much acid will protonate the phenylhydrazine, rendering it non-nucleophilic and thus inhibiting the initial attack on the benzaldehyde.
Q3: What is the rate-determining step in the formation of this compound?
The rate-determining step is pH-dependent.
-
Below pH 5-6: The formation of the carbinolamine intermediate through the nucleophilic attack of phenylhydrazine on the carbonyl group is the rate-determining step.
-
Above pH 5-6: The dehydration of the carbinolamine intermediate to form the phenylhydrazone is the rate-determining step.
Q4: Which solvents are commonly used for this reaction?
Protic solvents are generally the best choice for imine formation. Ethanol and methanol, often with a catalytic amount of acetic acid, are frequently used. Acetic acid can also be used as a solvent. In cases where starting materials have poor solubility in alcohols, aprotic solvents like DMSO or DMF may be employed, sometimes in a mixture with other solvents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Slow or incomplete reaction | 1. Inappropriate solvent: The solvent may not be effectively stabilizing the transition states or solvating the reactants. 2. Incorrect pH: The reaction is pH-sensitive. The medium may be too acidic or too basic. 3. Low temperature: The reaction may require heating to proceed at a reasonable rate. 4. Low concentration of reactants. | 1. Solvent selection: Switch to a more polar or protic solvent like ethanol or methanol. If solubility is an issue, consider a co-solvent system (e.g., ethanol/DMSO). 2. pH adjustment: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration step. Avoid strong acids. 3. Increase temperature: Refluxing the reaction mixture can significantly increase the reaction rate. 4. Increase concentration: Ensure appropriate concentrations of both benzaldehyde and phenylhydrazine are used. |
| Low yield of product | 1. Side reactions: The formation of unwanted byproducts can reduce the yield. 2. Product solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration. 3. Mechanical losses: Product loss during transfer and filtration, especially on a small scale. | 1. Optimize reaction conditions: Adjust the temperature and reaction time to minimize side product formation. 2. Cooling: Ensure the reaction mixture is thoroughly cooled before filtration to minimize the solubility of the product. 3. Careful handling: Employ careful techniques during product isolation to minimize mechanical losses. |
| Formation of an oil instead of a crystalline solid | 1. Impurities: The presence of impurities can inhibit crystallization. 2. Supersaturation: The product may be supersaturated in the solvent. | 1. Recrystallization: Purify the product by recrystallization from a suitable solvent like rectified spirit. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
The Underlying Science: Mechanism and Solvent Effects
A deep understanding of the reaction mechanism is key to troubleshooting and optimizing the synthesis of this compound.
The Reaction Mechanism
The formation of this compound is a classic example of nucleophilic addition to a carbonyl group followed by elimination.
Caption: Reaction mechanism for this compound formation.
The Critical Role of the Solvent
The choice of solvent significantly impacts both the rate and yield of the reaction. Solvents can influence the reaction in several ways:
-
Solvation of Reactants: The solvent must effectively solvate both the benzaldehyde and the phenylhydrazine to allow them to react. Polar solvents are generally better at this.
-
Stabilization of Intermediates and Transition States: The polarity of the solvent plays a crucial role in stabilizing the charged intermediates and transition states that form during the reaction.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are particularly effective. They can act as proton shuttles, facilitating the proton transfers necessary in the reaction mechanism. They can also stabilize the developing charges in the transition states through hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): While not as common as protic solvents, they can be useful when reactants have poor solubility in alcohols. They are effective at solvating cations but less so for anions.
-
Aprotic Solvents (e.g., Toluene): These are generally less effective for this reaction as they do not effectively stabilize the polar intermediates and transition states.
-
Summary of Solvent Effects
| Solvent Type | Examples | Effect on Reaction Rate | Rationale |
| Polar Protic | Ethanol, Methanol, Water, Acetic Acid | Generally Fast | Can participate in proton transfer, stabilize charged intermediates through hydrogen bonding. |
| Polar Aprotic | DMSO, DMF | Moderate | Can solvate reactants and some intermediates, but less effective at proton transfer than protic solvents. |
| Nonpolar Aprotic | Toluene, Hexane | Slow | Poor solvation of polar reactants and intermediates, leading to a higher energy of activation. |
Experimental Protocol: A Comparative Study of Solvent Effects
This protocol provides a framework for investigating the effect of different solvents on the rate of this compound formation.
Materials
-
Benzaldehyde
-
Phenylhydrazine
-
Ethanol
-
Methanol
-
Dichloromethane
-
Toluene
-
Glacial Acetic Acid
-
UV-Vis Spectrophotometer
Experimental Workflow
Caption: Experimental workflow for studying solvent effects.
Procedure
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of benzaldehyde in each of the test solvents (ethanol, methanol, dichloromethane, toluene).
-
Prepare a 0.1 M solution of phenylhydrazine in each of the test solvents.
-
For the reactions in ethanol and methanol, prepare additional setups with a catalytic amount of glacial acetic acid (e.g., 1-2 drops per 10 mL of reaction mixture).
-
-
Reaction Monitoring:
-
In a cuvette, mix equal volumes of the benzaldehyde and phenylhydrazine solutions in the same solvent.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the λmax of this compound (approximately 350-380 nm, determine the exact λmax beforehand) over time.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Plot the absorbance versus time for each reaction.
-
Determine the initial rate of the reaction from the initial slope of the curve.
-
Compare the initial rates obtained in the different solvents.
-
References
- Moscovici, R., Ferraz, J. P., Neves, E. A., Tognoli, J. O., El Seoud, O. A., & do Amaral, L. (1976). Mechanism and Catalysis for Phenylhydrazone Formation from Aromatic Heterocyclic Aldehydes. The Journal of Organic Chemistry, 41(26), 4093–4098. [Link]
- Somera, N. M., Stachissini, A. S., do Amaral, A. T., & do Amaral, L. (1987). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methanoannulenes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1717–1722. [Link]
- University of Calgary. (n.d.).
- Scribd. (n.d.). Experiment No.
- do Amaral, L., & Bastos, M. P. (1971). Kinetics and Mechanism for this compound Formation. The Journal of Organic Chemistry, 36(24), 3683–3688. [Link]
- Study.com. (n.d.). *Simple
Technical Support Center: Scale-Up of Benzaldehyde Phenylhydrazone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of benzaldehyde phenylhydrazone. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this classic condensation reaction from the bench to a larger scale. Scaling up presents unique challenges that are often not apparent in small-scale experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience, to help you navigate these complexities successfully.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of this compound synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Problem 1: My reaction yield is significantly lower on a larger scale than in my lab-scale experiments. What's going wrong?
This is one of the most frequent challenges in process scale-up. The drop in yield can typically be attributed to several factors that become more pronounced in larger volumes.
Answer:
Several factors could be responsible for the decrease in yield. Let's break down the most common culprits and how to address them.
-
Cause A: Inefficient Heat Transfer & Localized Overheating
-
The "Why": The formation of this compound is an exothermic reaction. In a small flask, this heat dissipates quickly. In a large reactor, inefficient stirring and a lower surface-area-to-volume ratio can create "hot spots."[1] These localized areas of high temperature can promote the formation of side products, such as azines, or cause degradation of the desired product.[2][3]
-
Solution:
-
Controlled Reagent Addition: Instead of adding the benzaldehyde all at once, add it dropwise or in portions to a stirred solution of phenylhydrazine. This allows the reaction's exotherm to be managed more effectively.[4]
-
Efficient Agitation: Ensure the reactor's mechanical stirrer is providing adequate mixing for the entire volume. Check for "dead zones" where reagents may not be mixing properly.[1]
-
External Cooling: Use a cooling bath or a reactor jacket to maintain a consistent internal temperature throughout the reaction.
-
-
-
Cause B: Suboptimal pH Control
-
The "Why": The reaction mechanism involves two key steps: the initial nucleophilic attack to form an aminomethanol intermediate and the subsequent acid-catalyzed dehydration to form the hydrazone.[5] The overall rate is highly pH-dependent. Below pH 5-6, the formation of the intermediate is rate-limiting; above this pH, the dehydration step is rate-limiting.[5] On a large scale, localized concentrations of the acid catalyst (often acetic acid) can be suboptimal, slowing the reaction and leaving unreacted starting materials.
-
Solution:
-
Maintain Mildly Acidic Conditions: The optimal pH for this reaction is typically in the 4-6 range.[6]
-
Catalyst Premixing: Ensure the acid catalyst is well-dispersed in the reaction solvent before adding the main reagents.
-
-
-
Cause C: Product Loss During Workup and Isolation
-
The "Why": this compound is a solid product that precipitates from the reaction mixture.[7] However, it has some solubility in common organic solvents used for washing, especially if the solvent is warm. On a large scale, using proportionally larger volumes of wash solvent can lead to significant product loss.
-
Solution:
-
Chill the Slurry: Before filtration, cool the reaction mixture thoroughly in an ice bath to minimize the solubility of the product in the mother liquor.
-
Use Cold Wash Solvents: Wash the collected solid product on the filter with a minimal amount of ice-cold solvent (e.g., ethanol/water mixture) to remove soluble impurities without dissolving the product.
-
-
Problem 2: The final product is off-color (yellow/orange/red) and has a broad melting point. How can I improve its purity?
Color and a wide melting point range are classic indicators of impurities. The most likely culprits are unreacted starting materials or side products.
Answer:
Impurities are a common issue, often amplified at scale. Here’s how to diagnose and solve the problem.
-
Cause A: Azine Formation
-
The "Why": The most common side reaction is the formation of benzaldehyde azine. This occurs when a second molecule of benzaldehyde reacts with the newly formed this compound. This impurity is often colored and will depress and broaden the melting point.
-
Solution:
-
Stoichiometric Control: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of phenylhydrazine relative to benzaldehyde. This ensures the aldehyde is consumed quickly, minimizing its opportunity to react with the product.[3]
-
Reverse Addition: Add the benzaldehyde solution slowly to the phenylhydrazine solution. This maintains a high concentration of the hydrazine, favoring the desired reaction pathway.[8]
-
-
-
Cause B: Oxidation of Phenylhydrazine
-
The "Why": Phenylhydrazine is susceptible to oxidation, especially when exposed to air over time, which can form colored impurities that contaminate the product.[9] The quality of the starting material is critical.
-
Solution:
-
Use High-Purity Reagents: Ensure your phenylhydrazine is of high quality and has been stored properly. If it is dark or discolored, consider purifying it by distillation before use.
-
Inert Atmosphere: For high-purity applications, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
-
Solution: Effective Purification via Recrystallization
-
The "Why": Recrystallization is the most effective method for purifying the crude product.[3] It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain in solution.[10]
-
Protocol: See the detailed Experimental Protocol for Recrystallization in Section 2. Ethanol or an ethanol/water mixture is a commonly effective solvent system for this compound.[11][12]
-
Problem 3: My product won't crystallize properly; it's coming out as an oil or a sticky solid.
Oiling out during crystallization is a frustrating problem that indicates the product's melting point is lower than the temperature of the solution from which it is trying to crystallize, or that high levels of impurities are inhibiting crystal lattice formation.
Answer:
This "oiling out" phenomenon can be tackled by adjusting the crystallization conditions.
-
Cause A: Solution is Supersaturated
-
The "Why": If the hot, saturated solution is cooled too rapidly, the molecules don't have time to align into an ordered crystal lattice. Instead, they crash out of solution as a disordered, amorphous oil.
-
Solution:
-
Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, undisturbed. Do not place it directly into an ice bath.[6]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. Seeding the solution with a tiny crystal from a previous successful batch can also be very effective.
-
-
-
Cause B: Incorrect Solvent System
-
The "Why": The chosen recrystallization solvent may be too good a solvent, even at low temperatures, preventing the product from precipitating. Alternatively, high levels of impurities can act as a solvent themselves.
-
Solution:
-
Solvent Polarity Adjustment: If using a single solvent like ethanol, try adding a co-solvent in which the product is less soluble (an "anti-solvent"), such as water, dropwise to the warm solution until it just becomes cloudy, then add a drop or two of the primary solvent to redissolve the solid and allow it to cool slowly.
-
Trituration: If the product is an intractable oil, it can sometimes be solidified by a process called trituration. Decant the solvent, add a non-polar solvent like cold n-hexane, and stir or scratch the oil with a spatula. This can often induce solidification.[11]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters I need to monitor and control during scale-up?
Answer: When moving from a flask to a reactor, precise control over several parameters becomes essential for reproducibility and safety.[13]
| Parameter | Importance at Scale | Control Strategy |
| Temperature | Exotherm management is critical to prevent runaway reactions and minimize side product formation.[1][4] | Use a reactor with a cooling jacket, controlled (slow) addition of reagents, and continuous temperature monitoring with a probe. |
| Agitation/Mixing | Ensures thermal and concentration homogeneity. Poor mixing leads to localized overheating and side reactions.[1] | Use an appropriately sized mechanical stirrer (e.g., anchor or pitched-blade turbine). Calibrate stirring speed to ensure good surface vortex without splashing. |
| Rate of Addition | Controls the rate of heat generation from the exotherm. | Use a calibrated addition funnel or a syringe pump for controlled, dropwise addition of the limiting reagent.[4] |
| Purity of Reagents | Impurities in starting materials (e.g., oxidized phenylhydrazine) become significant at scale. | Use fresh, high-purity reagents. Check for discoloration or signs of degradation before use. |
| pH Control | The reaction rate is highly dependent on acid catalysis.[5] | Ensure the catalytic acid is well-dispersed before the reaction begins. Monitor pH if the process is sensitive. |
Q2: What is a reliable, step-by-step protocol for this synthesis at a lab scale?
Answer: This protocol is a robust starting point for producing high-purity this compound.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.5 g of phenylhydrazine (slight excess) in 50 mL of 95% ethanol.
-
Add 4.0 mL of glacial acetic acid to the solution to act as a catalyst.[2] Stir until homogeneous.
-
-
Reaction:
-
In a separate beaker, dissolve 5.0 mL of benzaldehyde in 20 mL of 95% ethanol.
-
Slowly add the benzaldehyde solution dropwise to the stirred phenylhydrazine solution over 10-15 minutes.
-
A yellow precipitate of the phenylhydrazone should begin to form almost immediately.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Reaction Monitoring (In-Process Check):
-
Spot a small amount of the reaction supernatant on a silica TLC plate alongside spots of the starting benzaldehyde and phenylhydrazine.
-
Elute with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
The reaction is complete when the benzaldehyde spot has disappeared.[6]
-
-
Isolation:
-
Cool the reaction flask in an ice-water bath for 15-20 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[10]
-
Wash the filter cake with two small portions (10-15 mL each) of ice-cold 50% ethanol-water to remove any unreacted starting materials and acetic acid.
-
-
Drying:
-
Press the crystals dry on the filter. Transfer the solid to a watch glass and allow it to air dry or dry in a vacuum oven at a low temperature (~50 °C).
-
The expected yield of crude product should be high.
-
Q3: How do I perform an effective recrystallization to purify the product?
Answer: A carefully executed recrystallization is key to obtaining a high-purity final product.
Experimental Protocol: Recrystallization
-
Solvent Selection: Ethanol is a good first choice. The ideal solvent dissolves the compound when hot but not when cold.[3]
-
Dissolution: Place the crude, dry this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate (with stirring) until it boils.
-
Achieve Saturation: Continue adding small portions of hot ethanol until all the solid has just dissolved. Adding too much solvent will reduce your recovery yield.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or oxidized material), perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, warm flask. This step must be done quickly to prevent the product from crystallizing prematurely.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[6]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to complete the crystallization process.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a very small amount of ice-cold ethanol.
-
Drying: Dry the crystals thoroughly. Characterize the final product by taking a melting point (expected: ~157-159 °C) and other spectroscopic methods (IR, NMR) as needed.
Q4: What are the primary safety concerns when handling phenylhydrazine and benzaldehyde at scale?
Answer: Both reagents require careful handling due to their toxicity. Safety protocols must be strictly followed.
-
Phenylhydrazine:
-
Hazards: Phenylhydrazine is highly toxic if swallowed, inhaled, or absorbed through the skin. It is a suspected carcinogen and may cause genetic defects.[9][14] Exposure can lead to hemolytic anemia and liver damage.[9]
-
Precautions:
-
Always handle in a certified chemical fume hood.[14]
-
Wear appropriate PPE: chemical-resistant gloves (nitrile is common), safety goggles or a face shield, and a lab coat.[14]
-
Avoid generating dust or aerosols.
-
Have a spill kit ready. In case of a spill, use an inert absorbent material and dispose of it as hazardous waste.[14]
-
-
-
Benzaldehyde:
Visualizations
Workflow for Scale-Up Synthesis and Purification
This diagram outlines the logical flow of the entire process, from initial setup to final analysis, highlighting critical control points for a successful scale-up.
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. carlroth.com [carlroth.com]
- 16. carlroth.com [carlroth.com]
Technical Support Center: Alternative "Green" Synthesis Methods for Benzaldehyde Phenylhydrazone
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for implementing green, alternative synthesis methods for benzaldehyde phenylhydrazone. Moving beyond traditional, often harsh, synthesis conditions, we explore modern techniques that prioritize efficiency, safety, and environmental responsibility. This document is structured as a dynamic support center, addressing common questions and troubleshooting specific issues you may encounter in the lab.
Introduction: Reimagining a Classic Reaction
The condensation of benzaldehyde with phenylhydrazine to form this compound is a fundamental reaction in organic synthesis.[1] The resulting hydrazone scaffold is a critical pharmacophore and a versatile intermediate.[2] However, conventional methods often rely on prolonged heating in volatile organic solvents, presenting environmental and safety concerns.[3]
Green chemistry offers a more intelligent approach by focusing on principles like waste reduction, use of safer solvents, energy efficiency, and catalysis.[4] This guide delves into three powerful green methodologies: Microwave-Assisted Organic Synthesis (MAOS), Ultrasound-Assisted Synthesis (Sonochemistry), and Solvent-Free Catalysis. We will dissect the "why" behind each technique, providing you with the expert insights needed to successfully adopt these methods.
Core Reaction Mechanism: A Two-Step Dance
Understanding the reaction mechanism is crucial for effective troubleshooting. The formation of this compound is a two-step nucleophilic addition-elimination process.[5]
-
Nucleophilic Attack: The terminal nitrogen of phenylhydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde. This forms a tetrahedral carbinolamine intermediate.[5]
-
Dehydration: This intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the final, stable C=N double bond of the phenylhydrazone. This step is often the rate-determining one and is typically catalyzed by a small amount of acid.[6]
Caption: General mechanism for the acid-catalyzed formation of this compound.
Section 1: Microwave-Assisted Organic Synthesis (MAOS)
MAOS utilizes microwave irradiation to heat reactions directly and efficiently, dramatically reducing reaction times from hours to minutes.[4] This technique is not just about speed; the rapid, uniform heating can also improve yields and minimize side-product formation.[7]
Frequently Asked Questions (FAQs)
-
Q: How does microwave heating differ from a conventional oil bath?
-
A: Conventional heating relies on conduction and convection, which is slow and creates temperature gradients. Microwave heating works by direct coupling of microwave energy with polar molecules (dipolar polarization) in the reaction mixture, leading to rapid and uniform heating of the entire sample volume. This efficiency is the primary reason for the observed rate enhancements.[4]
-
-
Q: Can I use a domestic microwave oven for these experiments?
-
A: It is strongly discouraged. Domestic ovens lack temperature and pressure feedback control, creating a significant safety hazard (e.g., explosion risk with sealed vessels). Furthermore, their power output is often uneven. A dedicated scientific microwave reactor is essential for safety, control, and reproducibility.[8]
-
-
Q: What are the best solvents for MAOS?
-
A: Polar solvents like ethanol, methanol, or DMF are excellent as they couple efficiently with microwave irradiation.[9] However, even non-polar solvents can be used with a "susceptor"—a strongly microwave-absorbing material added to the reaction vessel.
-
Troubleshooting Guide: MAOS
-
Q: My reaction turned into a dark, tar-like substance. What happened?
-
A: This indicates charring due to localized overheating. Solution: Reduce the microwave power setting. Use a "pulsed" heating profile instead of continuous power. Ensure the reaction vessel is appropriately sized for the reaction volume and that stirring (if available) is active to distribute heat evenly.
-
-
Q: The yield is still low even with microwave heating. What are the likely causes?
-
A:
-
Impure Reactants: Benzaldehyde readily oxidizes to benzoic acid.[10] Ensure you are using freshly distilled or purified benzaldehyde.
-
Insufficient Time/Power: While MAOS is fast, the reaction still needs to reach the necessary activation energy. Try incrementally increasing the hold time or the target temperature.
-
Vessel Sealing: Ensure the reaction vessel is properly sealed to prevent the loss of volatile reactants or solvents at elevated temperatures.
-
-
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from methodologies described in the literature.[4][7]
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, ~0.10 mL) and phenylhydrazine (1.0 mmol, ~0.10 mL).
-
Solvent/Catalyst Addition: Add 2 mL of absolute ethanol and one drop of glacial acetic acid.
-
Vessel Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel in the cavity of a scientific microwave reactor. Irradiate the mixture at 180-225 W, targeting a temperature of 80-100°C for 10-15 minutes.[4][7]
-
Work-up: After the vessel has cooled to room temperature, cool the mixture in an ice bath to facilitate precipitation. Add 10 mL of cold water to complete the precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing with cold water and a small amount of cold ethanol. Recrystallize the crude product from hot ethanol to obtain pure, crystalline this compound.[3]
-
Characterization: Dry the product and determine its melting point (literature: 154-156 °C[3]) and yield. Confirm structure using IR and NMR spectroscopy.
Section 2: Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry utilizes the energy of high-frequency sound waves (typically >20 kHz) to drive chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in the liquid, which generates localized hot spots with extreme temperatures and pressures.[11] This provides the energy for the reaction, often at a much lower bulk temperature.[12]
Frequently Asked Questions (FAQs)
-
Q: What are the main advantages of sonochemistry for this synthesis?
-
A: The primary benefits are significantly shorter reaction times (often under 10 minutes), high yields, and the ability to conduct the reaction at room temperature without any catalyst.[12] This makes it an exceptionally energy-efficient and clean method.
-
-
Q: Do I need a special ultrasonic probe, or is a cleaning bath sufficient?
Troubleshooting Guide: Sonochemistry
-
Q: The reaction rate is slow, and conversion is incomplete. How can I improve it?
-
A:
-
Vessel Position: The intensity of sonication is not uniform throughout a cleaning bath. Try moving the reaction flask to different positions to find the "hot spot" of maximum activity.
-
Water Level: Ensure the water level in the bath is appropriate as specified by the manufacturer. The water level should typically be above the level of the reaction mixture in the flask.
-
Degassing: Dissolved gases in the solvent can dampen the cavitation effect. Briefly sonicating the solvent before adding reactants can sometimes improve performance.
-
-
-
Q: My yield is inconsistent between batches. What could be the cause?
-
A: Inconsistency often stems from a lack of control over reaction parameters. Solution: Maintain a consistent temperature in the ultrasonic bath (use a water circulator if necessary), fix the position of the flask in the bath for all runs, and use the same reaction vessel and solvent volume.
-
Experimental Protocol: Ultrasound-Assisted Synthesis
This catalyst-free protocol is based on a reported efficient procedure.[12]
-
Reactant Preparation: In an open glass tube or small Erlenmeyer flask, combine benzaldehyde (1.0 mmol) and phenylhydrazine (1.0 mmol) in 5 mL of ethanol.
-
Sonication: Place the flask in an ultrasonic cleaning bath (e.g., 40 kHz, 250 W) such that the level of the reaction mixture is below the water level in the bath.[12]
-
Reaction: Irradiate the mixture with ultrasound at room temperature for 6-10 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, a solid precipitate will have formed. Cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Purification: Collect the solid by vacuum filtration. Wash the product with a small amount of cold water followed by cold ethanol.
-
Characterization: Dry the purified product and determine its melting point and yield. Yields of over 90% are commonly reported for this method.[12]
Section 3: Solvent-Free and Heterogeneous Catalysis
This approach represents a pinnacle of green synthesis by eliminating the solvent entirely. The reaction is conducted with neat reactants, often with gentle heating and the aid of a solid, recyclable catalyst. This method boasts high atom economy and drastically simplifies work-up procedures.
Frequently Asked Questions (FAQs)
-
Q: Why is a solid catalyst like Na2CaP2O7 effective?
-
A: Nanostructured diphosphate (Na2CaP2O7) acts as a bifunctional catalyst. It possesses both basic sites (which activate the phenylhydrazine) and acidic sites (which activate the benzaldehyde carbonyl group), facilitating the reaction on its surface.[13]
-
-
Q: How is the catalyst recovered and reused?
-
A: A key advantage of heterogeneous catalysts is their easy separation. After the reaction, the mixture can be dissolved in a minimal amount of a suitable solvent (like ethanol), and the solid catalyst is simply filtered off. It can then be washed, dried, and reused for subsequent reactions, often with minimal loss of activity.[13]
-
Troubleshooting Guide: Solvent-Free Synthesis
-
Q: The reaction is sluggish or incomplete. What should I investigate?
-
A:
-
Mixing: In a solvent-free system, efficient mixing is critical for the reactants to interact with the catalyst surface. Ensure vigorous stirring.
-
Catalyst Activity: The catalyst may have become deactivated. Ensure it was properly activated (e.g., by calcination) before use and has not been poisoned by impurities.
-
Surface Area: Grinding the reactants and catalyst together into a fine powder before heating can increase the surface area for reaction and improve the rate.
-
-
-
Q: How do I effectively separate the product from unreacted starting materials in a solvent-free system?
-
A: Since the product is a solid and the reactants are liquids at room temperature, the work-up is often straightforward. After cooling, the solidified mass can be triturated (washed/ground) with a solvent in which the product is insoluble but the starting materials are soluble, such as cold n-hexane. The solid product can then be collected by filtration.
-
Experimental Protocol: Solvent-Free Catalysis with Na2CaP2O7
This protocol is based on a highly efficient method using a nanostructured diphosphate catalyst.[13]
-
Catalyst Preparation: Prepare or procure nanostructured Na2CaP2O7. The catalyst should be activated by heating (calcination) as per literature procedures.[13]
-
Reactant Mixture: In a round-bottom flask, mix benzaldehyde (1.0 mmol), phenylhydrazine (1.1 mmol), and Na2CaP2O7 (10 mol %).
-
Reaction: Heat the solvent-free mixture in an oil bath at 80°C with stirring for 15-20 minutes. Monitor completion by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Add 5 mL of ethanol and stir to dissolve the product.
-
Catalyst Recovery: Filter the mixture to recover the solid Na2CaP2O7 catalyst. Wash the recovered catalyst with ethanol and dry it for reuse.
-
Purification: Evaporate the ethanol from the filtrate under reduced pressure. The resulting solid is the crude product, which can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Determine the melting point and yield of the final product. This method has been reported to achieve yields up to 98%.[13]
Comparative Data of Green Synthesis Methods
| Feature | Conventional Heating | Microwave-Assisted (MAOS) | Ultrasound-Assisted | Solvent-Free (Na2CaP2O7) |
| Reaction Time | 1 - 3 hours[3][4] | 10 - 15 minutes[4][7] | 6 - 10 minutes[12] | 15 - 20 minutes[13] |
| Typical Yield | 70 - 80%[3] | ~60 - 85%[7] | >90%[12] | >95%[13] |
| Energy Source | Conduction (Oil Bath) | Microwave Irradiation | Acoustic Cavitation | Conduction (Oil Bath) |
| Solvent | Glacial Acetic Acid / Ethanol[3] | Ethanol[7] | Ethanol / Water[12] | None |
| Catalyst | Acetic Acid (Homogeneous) | Acetic Acid (Homogeneous) | None Required | Na2CaP2O7 (Heterogeneous) |
| Key Advantage | Simple setup | Extreme speed | Room temp, catalyst-free | High atom economy, easy work-up |
General Synthesis Workflow & Troubleshooting
Caption: A general workflow for green synthesis with integrated troubleshooting checkpoints.
References
- S. N. F. Mohd-Tahir, N. A. M. Yunos, N. F. I. Z. Azman, "Microwave-Assisted Synthesis and Antioxidant Activity of a Hydrazone, (E)-1-(4-Methoxybenzylidene)-2-Phenylhydrazine," AIP Conference Proceedings, 2021. [Online]. Available: [Link]
- "Synthesis and properties of substituted benzaldehyde phenylhydrazones," ResearchG
- "PHENYLDIAZOMETHANE," Organic Syntheses, Coll. Vol. 6, p.981 (1988); Vol. 50, p.75 (1970). [Online]. Available: [Link]
- N. M. Somera, A. S. Stachissini, A. T. do Amaral, L. do Amaral, "Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[15]annulenes," Journal of the Chemical Society, Perkin Transactions 2, 1987. [Online]. Available: [Link]
- P. Tyagi, et al., "Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity," Journal of Survey in Fisheries Sciences, 2023. [Online]. Available: [Link]
- "Benzaldehyde, phenylhydrazone," NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online]. Available: [Link]
- R. Issrani, V. K. Singh, "Microwave assisted synthesis of some Traditional reactions," Asian Journal of Research in Chemistry, 2012. [Online]. Available: [Link]
- "this compound," PubChem, National Center for Biotechnology Inform
- "Microwave assisted condensation of hydrazone derivatives with aldehydes," ResearchG
- A. Zarrouk, et al., "ULTRASOUND-ASSISTED SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL BENZOXAZINONYLHYDRAZONE DERIVATIVES," Revue Roumaine de Chimie, 2018. [Online]. Available: [Link]
- F. Chemat, A. M. A. El-Dahshan, "Ultrasound for Drug Synthesis: A Green Approach," Pharmaceuticals, 2022. [Online]. Available: [Link]
- "Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM," Scribd. [Online]. Available: [Link]
- "Synthesis of benzaldehyde phyenylhydrazine," YouTube, 2018. [Online]. Available: [Link]
- A. Sgyar, et al., "A Green and Efficient Protocol for the Synthesis of Phenylhydrazone Derivatives Catalyzed by Nanostructured Diphosphate Na2CaP2O7 and Screening of Their Antibacterial Activity," ChemistrySelect, 2021. [Online]. Available: [Link]
- A. A. Bekhit, T. A. K. Al-Allaq, H. M. A. Al-bassam, "Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents," Austin Journal of Bioorganic & Organic Chemistry, 2016. [Online]. Available: [Link]
- "What is the product of the reaction between benzyl and phenylhydrazine?," Quora, 2020. [Online]. Available: [Link]
- "Purification of benzaldehyde?," Sciencemadness.org, 2015. [Online]. Available: [Link]
- P. Singh, et al., "Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial," Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Online]. Available: [Link]
- E. A. Dikusar, N. G. Kozlov, V. I. Potkin, "Synthesis and properties of substituted benzaldehyde phenylhydrazones," Semantic Scholar, 2009. [Online]. Available: [Link]
- "Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM," Scribd. [Online]. Available: [Link]
- "What is the perfect procedure to get high yield of phenylhydrazone derivatives?
Sources
- 1. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
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- 4. ajrconline.org [ajrconline.org]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity – Read Article in LENS [readarticle.org]
- 10. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. researchgate.net [researchgate.net]
identifying byproducts in benzaldehyde phenylhydrazone reaction by NMR
Technical Support Center: Benzaldehyde Phenylhydrazone Synthesis
Welcome to the technical support guide for the analysis of the this compound reaction. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this classic condensation reaction. Here, we move beyond the textbook procedure to address the practical challenges of identifying common byproducts and impurities through Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of the crude reaction mixture. The answers provide insights into the chemical origins of unexpected signals in your NMR spectra.
Q1: My ¹H NMR spectrum shows unexpected peaks besides the product. What are the most common impurities?
A1: When analyzing the crude ¹H NMR of your reaction, it is common to find signals from several sources other than your target phenylhydrazone. The most frequent culprits are:
-
Unreacted Starting Materials: Benzaldehyde and phenylhydrazine are often present, especially if the reaction did not go to completion.
-
Benzaldehyde: Look for a sharp singlet around δ 10.0 ppm , characteristic of the aldehyde proton[1]. You will also see its corresponding aromatic signals between δ 7.5–8.0 ppm.
-
Phenylhydrazine: This starting material will show complex signals in the aromatic region and broad, exchangeable peaks for the -NH and -NH₂ protons.
-
-
Oxidation Byproducts: Both starting materials are susceptible to oxidation, which can occur during the reaction or upon storage.
-
Benzoic Acid: Benzaldehyde is readily oxidized by air to benzoic acid[2]. Its presence is indicated by a very broad singlet, often far downfield (δ 10-13 ppm ), corresponding to the carboxylic acid proton[1][3].
-
Phenylhydrazine Oxidation Products: Phenylhydrazine can be oxidized to several compounds, including benzene and azobenzene[4][5]. Benzene would appear as a sharp singlet in the aromatic region, while azobenzene would add complexity to that region.
-
-
Residual Solvents: Solvents used in the reaction (e.g., ethanol, acetic acid) or workup (e.g., ethyl acetate, dichloromethane) are common contaminants.
Q2: I see a very broad singlet between 10 and 13 ppm that isn't part of my product's signature. What is it?
A2: A broad, downfield signal in the δ 10-13 ppm range is the classic signature of a carboxylic acid proton (-COOH). This is almost certainly from benzoic acid , the primary oxidation product of unreacted benzaldehyde[1][3]. The proton is deshielded, and its signal is broadened due to hydrogen bonding and chemical exchange.
Q3: My ¹³C NMR spectrum has a peak around 172 ppm, but I don't expect a carboxylic acid. Where did it come from?
A3: This signal at ~172 ppm corresponds to the carbonyl carbon of benzoic acid [3][6]. This serves as strong confirmatory evidence for the presence of this impurity. It is important to distinguish this from other key carbonyl and imine signals:
-
Benzaldehyde (starting material): Carbonyl carbon at ~δ 192 ppm .
-
This compound (product): The imine carbon (C=N) appears significantly upfield, typically around δ 145-150 ppm .
Q4: The reaction mixture has a distinct yellow or orange color, but my desired product should be a pale yellow solid. What causes this?
A4: While pure this compound is typically a pale yellow crystalline solid, intense coloration often points to the formation of highly conjugated oxidation byproducts[7]. The most common source is the oxidation of phenylhydrazine, which can lead to the formation of azobenzene [5]. Azobenzene is a strongly colored orange-red compound. While it may be present in concentrations too low to be easily detected by routine ¹H NMR, its high extinction coefficient makes its color apparent even in trace amounts.
Q5: Could other side reactions be occurring, especially under acidic conditions?
A5: Yes. If your reaction is conducted with a strong acid catalyst and/or at elevated temperatures, you should be aware of the potential for the Fischer indole synthesis [8]. The this compound product can act as the substrate for this acid-catalyzed intramolecular cyclization reaction. While the full conversion to an indole might not be significant under standard hydrazone formation conditions, the initial steps of the mechanism, such as tautomerization to the ene-hydrazine intermediate, could contribute to a more complex spectral background[8].
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard laboratory procedure for the synthesis of this compound[2].
Materials:
-
Benzaldehyde (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Ethanol (solvent)
-
Beaker or Erlenmeyer flask
-
Stirring apparatus
Procedure:
-
In a 100 mL beaker, dissolve benzaldehyde (e.g., 2.0 mL, ~2.1 g) in 25 mL of ethanol.
-
In a separate small flask, carefully dissolve phenylhydrazine (e.g., 2.0 mL, ~2.2 g) in 10 mL of ethanol.
-
Slowly add the phenylhydrazine solution to the stirring benzaldehyde solution at room temperature.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Stir the mixture for 15-20 minutes. A pale yellow precipitate should form.
-
Cool the mixture in an ice bath for 10 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Allow the product to air-dry. Recrystallization from hot ethanol can be performed for further purification.
Protocol 2: NMR Sample Preparation
Procedure:
-
Crude Sample: After the reaction, take a small aliquot of the reaction mixture. If it contains a precipitate, ensure some solid is included. Evaporate the solvent under reduced pressure. Dissolve the residue (~5-10 mg) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Purified Sample: Dissolve 5-10 mg of your dry, purified this compound in ~0.6 mL of the deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Data Presentation: NMR Chemical Shift Guide
Use the following tables to help assign signals in your NMR spectra. Chemical shifts (δ) are given in ppm and are approximate; they can vary slightly based on solvent and concentration.
Table 1: Characteristic ¹H NMR Chemical Shifts
| Compound | Functional Group Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Benzaldehyde | Aldehyde (-CHO) | ~10.0[1] | Singlet |
| Aromatic (Ar-H) | 7.5 - 8.0 | Multiplet | |
| Phenylhydrazine | Aromatic (Ar-H) | 6.7 - 7.3 | Multiplet |
| Amine (-NH₂ / -NH) | 3.5 - 5.5 (broad) | Singlet (broad) | |
| Benzoic Acid | Carboxylic Acid (-COOH) | 10.0 - 13.0 (very broad)[3] | Singlet (broad) |
| Aromatic (Ar-H) | 7.4 - 8.2 | Multiplet | |
| This compound | Imine (-CH=N-) | ~8.0 | Singlet |
| Amine (-NH-) | ~8.5 (broad) | Singlet (broad) | |
| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet |
Table 2: Characteristic ¹³C NMR Chemical Shifts
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| Benzaldehyde | Carbonyl (C=O) | ~192.3 |
| Aromatic (Ar-C) | 129 - 137 | |
| Benzoic Acid | Carbonyl (C=O) | ~172.6[3] |
| Aromatic (Ar-C) | 128 - 134 | |
| This compound | Imine (C=N) | ~145-150 |
| Aromatic (Ar-C) | 113 - 145 |
Visualizations: Reaction and Troubleshooting Workflows
The following diagrams illustrate the primary reaction, potential side reactions, and a logical workflow for troubleshooting your results based on NMR data.
Caption: Main synthetic pathway for this compound.
Caption: NMR-based troubleshooting workflow for key impurities.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
- Pang, X., et al. (n.d.). (A) 1H NMR spectrum and 13C NMR spectrum of AZO monomer. (B) 1H NMR... ResearchGate.
- Jain, R., & Anand, D. D. (1991). Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode. Journal of the Indian Chemical Society, 68(6), 351-353.
- Ortiz de Montellano, P. R., & Augusta, O. (1985). Reactions of hemoglobin with phenylhydrazine: a review of selected aspects. Environmental Health Perspectives, 64, 53–62.
- Lynch, B. M., & Pausacker, K. H. (1955). Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. Journal of the Chemical Society C: Organic, 1525-1531.
- Semantic Scholar. (n.d.). The oxidation of phenylhydrazine: superoxide and mechanism.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Pravdivtsev, A. N., et al. (2018). cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs. The Journal of Physical Chemistry B, 122(23), 6135–6143.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
- The OChem Whisperer. (2012). Guide to Solving NMR Questions.
- Royal Society of Chemistry. (n.d.). Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations.
- Scribd. (n.d.). Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM.
- Wikipedia. (n.d.). Fischer indole synthesis.
Sources
- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 4. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 8. quora.com [quora.com]
Technical Support Center: Handling Hygroscopic Benzaldehyde Phenylhydrazone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for handling hygroscopic benzaldehyde phenylhydrazone. Our goal is to equip you with the expertise to manage this moisture-sensitive compound effectively, ensuring the integrity and success of your experiments.
Introduction: The Challenge of a Hygroscopic Product
This compound is a crucial intermediate in various synthetic pathways. However, its tendency to absorb moisture from the atmosphere—a property known as hygroscopicity—can present significant challenges in the laboratory.[1][2] This guide is structured in a question-and-answer format to directly address the common issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Q1: I've just received my this compound. What are the immediate storage requirements?
A1: Upon receipt, it is critical to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area. A key supplier, TCI Chemicals, explicitly notes that this compound is "Moisture Sensitive" and recommends storage under an inert gas.[1][3] For long-term stability, a desiccator containing a suitable drying agent is highly recommended.
Q2: What are the visual signs that my this compound has absorbed moisture?
A2: While pristine this compound should be a crystalline solid, moisture absorption can lead to noticeable physical changes.[4] You may observe:
-
Clumping or caking: The free-flowing powder will begin to form aggregates.
-
A mushy or pasty consistency: With significant water absorption, the solid may lose its crystalline appearance and become damp.
-
"Oiling out": In some cases, the solid may deliquesce, appearing as an oily or syrupy substance, especially if impurities are present which can lower the melting point.[5]
Q3: Can I handle the product on an open bench?
A3: It is strongly advised to minimize exposure to ambient atmosphere. For routine weighing, work swiftly and reseal the container immediately. For more sensitive applications or prolonged handling, using a glove box or a glove bag with a dry, inert atmosphere (like nitrogen or argon) is the best practice to prevent moisture uptake.[2]
Drying a Hygroscopic Product
Q4: My product appears to have absorbed some moisture. How can I effectively dry it?
A4: There are a couple of reliable methods for drying your this compound:
-
Vacuum Oven: This is a highly effective method. Place the product in a suitable container (e.g., a watch glass or a beaker) in a vacuum oven. For heat-sensitive materials, it's crucial to set the temperature well below the compound's melting point (approximately 156°C for pure this compound).[4] A temperature range of 40-50°C under vacuum is generally a safe starting point.[6]
-
Vacuum Desiccator: For a gentler drying process, a vacuum desiccator is an excellent choice.[7] Place your product in an open container within the desiccator, which should be charged with a high-capacity desiccant like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium chloride.[8][9] Evacuate the desiccator to create a vacuum, which will accelerate the removal of water.[2] This process may take several hours to overnight.[7][10]
| Drying Method | Temperature | Pressure | Typical Duration | Key Considerations |
| Vacuum Oven | 40-50°C (well below MP) | High Vacuum | Several hours | Faster method, but requires careful temperature control to avoid melting or decomposition.[6] |
| Vacuum Desiccator | Room Temperature | High Vacuum | Several hours to overnight | Gentler method, ideal for heat-sensitive samples. The efficiency depends on the desiccant used.[7][10] |
Purification: Recrystallization Challenges
Q5: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What's causing this and how can I fix it?
A5: "Oiling out" during recrystallization is a common problem, and for a hygroscopic compound like this compound, it can be exacerbated by the presence of water.[5] Water acts as an impurity, which can depress the melting point of your product, causing it to melt in the hot solvent rather than dissolving.[5]
Troubleshooting "Oiling Out":
-
Ensure Anhydrous Conditions: Use a dry solvent (e.g., absolute ethanol) for recrystallization. If necessary, dry your solvent over molecular sieves.[7]
-
Add More Solvent: Your solution might be too concentrated, leading to the product separating above its melting point. Re-heat the mixture and add a small amount of additional hot solvent until the oil dissolves completely, then allow it to cool slowly.[5][11]
-
Slow Cooling: Rapid cooling can promote oil formation. Allow the flask to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can help with this.[12]
-
Change Solvent System: If the problem persists, consider a different solvent or a mixed solvent system. A common technique is to dissolve the compound in a solvent in which it is highly soluble and then slowly add a solvent in which it is poorly soluble until the solution becomes turbid.[12]
Experimental Workflow: Drying and Recrystallization of this compound
Here is a detailed protocol for drying and purifying a sample of this compound that is suspected to have absorbed moisture.
Part 1: Drying the Hygroscopic Product
-
Preparation: Place the clumped or damp this compound in a clean, dry round-bottom flask.
-
Drying: Attach the flask to a high-vacuum line (Schlenk line) and apply vacuum for 2-4 hours at room temperature. This will remove the bulk of the adsorbed water.
-
Assessment: After drying, the product should appear as a more free-flowing powder.
Part 2: Recrystallization from Ethanol
-
Dissolution: In a clean, dry Erlenmeyer flask, add the dried this compound. Add a minimal amount of hot absolute ethanol to dissolve the solid completely with gentle heating and swirling.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Final Drying: Dry the crystals in a vacuum desiccator over a fresh desiccant to remove any residual solvent and protect from atmospheric moisture.
Caption: Workflow for handling hygroscopic this compound.
Impact on Analytical Data
Q6: How will moisture contamination affect my analytical results for this compound?
A6: Water can significantly impact your analytical data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹H NMR spectrum, water will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent used. This can obscure other peaks and complicate integration, leading to inaccurate purity assessments.[13]
-
Infrared (IR) Spectroscopy: The presence of water will introduce a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration. This can interfere with the N-H stretch of the hydrazone.
-
Melting Point: As an impurity, water will cause a depression and broadening of the melting point range of your product.[5] A sharp melting point is a good indicator of purity. The reported melting point for this compound is around 156°C.[4]
By following the handling, drying, and purification procedures outlined in this guide, you can mitigate the challenges posed by the hygroscopic nature of this compound and ensure the quality and reliability of your experimental results.
References
- Preparing Anhydrous Reagents and Equipment. (n.d.). Scribd.
- Using a Desiccator. (2008, September 16). YouTube.
- Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
- How to make a Desiccator Bag for Drying Chemicals. (2009, November 14). YouTube.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate.
- Lab Drying Techniques: Freeze Drying vs Vacuum Drying. (n.d.). Drawell.
- Experiment No.1 Date: Preperation of Benzaldehyde Phenyl Hydrazone From Phenyl Hydrazine AIM. (n.d.). Scribd.
- Drying chemicals in a desiccator prior to moisture-sensitive reactions. (2024, October 15). Reddit.
- Best drying agent to use in a desiccator? (2020, March 11). Sciencemadness.org.
- Drying under high vacuum. (2016, January 28). Reddit.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- How to recrystallize an oily compound after column chromatography? (2022, September 8). ResearchGate.
- How to purify hydrazone? (2020, August 31). ResearchGate.
- What does drying under vacuum at room temperature mean? (2015, August 5). ResearchGate.
- Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product. (n.d.). LACO Technologies.
- Chemical Properties of Benzaldehyde, phenylhydrazone (CAS 588-64-7). (n.d.). Cheméo.
- Synthesis and properties of substituted benzaldehyde phenylhydrazones. (n.d.). ResearchGate.
- Chemical reaction involves C=O bond breaking. Benzaldehyde reacts with... (n.d.). ResearchGate.
- DryGuard™ Desiccant Packets. (n.d.). Colorcon.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central.
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Technical Support Center: Optimizing Catalyst Concentration for Efficient Phenylhydrazone Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that optimizing reaction conditions is paramount for achieving high yields and purity in synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of catalyst concentration in phenylhydrazone synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts to provide a solid grounding for experimental design and troubleshooting.
Q1: What is the reaction mechanism for phenylhydrazone synthesis and why is a catalyst typically required?
A: Phenylhydrazone synthesis is a condensation reaction between a carbonyl compound (an aldehyde or a ketone) and phenylhydrazine.[1] The reaction proceeds via a nucleophilic addition-elimination pathway. While it can occur without a catalyst, the rate is significantly accelerated by the presence of a mild acid.[2][3]
The acid catalyst's primary role is to protonate the oxygen atom of the carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the terminal nitrogen of phenylhydrazine.[2][3] The subsequent steps involve proton transfers and the elimination of a water molecule to form the stable C=N bond of the hydrazone.[4][5] The catalyst lowers the overall activation energy of the reaction, thereby increasing the reaction rate.[6]
Q2: What are the most common catalysts for this reaction?
A: Mild protic acids are the most common and effective catalysts. Glacial acetic acid is widely used, often added in "a few drops" or catalytic amounts to the reaction mixture, typically in a protic solvent like ethanol or methanol.[7][8][9] Other catalysts can include mineral acids in very dilute concentrations or Lewis acids, though these are less common for standard phenylhydrazone preparations. Some modern, green protocols have also explored heterogeneous catalysts.[10]
Q3: Why is controlling the catalyst concentration so critical?
A: The relationship between catalyst concentration and reaction rate is not always linear.[11][12] While increasing the catalyst concentration generally increases the reaction rate, an excess of acid can be detrimental.[11][13] Phenylhydrazine is a nucleophile, which is essential for the first step of the reaction. If the reaction medium becomes too acidic (i.e., the catalyst concentration is too high), the phenylhydrazine will be protonated to form its non-nucleophilic ammonium salt.[5][14] This effectively removes the reactant from the reaction, causing the rate to slow down or stop completely. Therefore, an optimal concentration exists that maximizes the rate of reaction.[11]
Q4: What is the ideal pH for phenylhydrazone synthesis?
A: The reaction rate is highly pH-dependent. The maximum rate is typically observed in a mildly acidic range, often around pH 4.5 to 5.[4][5]
-
At high pH (basic/neutral): There isn't enough acid to effectively protonate the carbonyl group, so the initial activation step is slow.[4]
-
At low pH (strongly acidic): Most of the phenylhydrazine nucleophile becomes protonated and non-reactive, which slows down the nucleophilic attack step.[5][14]
Careful control of pH, achieved by adding a specific, optimized amount of a weak acid catalyst, is therefore essential for an efficient synthesis.[15]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during phenylhydrazone synthesis, focusing on the role of the catalyst.
Problem: Low or No Product Yield
Q: My reaction shows very low conversion even after an extended time. Could the catalyst concentration be the cause?
A: Yes, this is a very common issue directly related to the catalyst. There are two primary, opposing reasons:
-
Insufficient Catalyst: You may not have added enough acid to effectively catalyze the reaction. The activation energy barrier remains high, and the reaction proceeds very slowly.[6]
-
Excessive Catalyst: You may have added too much acid. This is a frequent error. An excess of acid protonates the phenylhydrazine reactant, rendering it non-nucleophilic and unable to attack the carbonyl carbon.[5][14] This effectively shuts down the reaction.
Troubleshooting Steps:
-
Monitor with TLC: Use Thin-Layer Chromatography (TLC) to track the consumption of your starting materials.[9][16] If both starting material spots remain strong with little product formation, a catalyst issue is likely.
-
Start Low: Begin with a truly catalytic amount of acid (e.g., 1-5 mol%).
-
Systematic Optimization: If the reaction is slow, incrementally increase the catalyst loading in a series of small-scale parallel reactions to find the optimal concentration (see Protocol 2).
Problem: Formation of Side Products & Impurities
Q: My crude product is a dark, tarry substance instead of the expected crystalline solid. Is this related to the catalyst?
A: This can be related to both the catalyst and the starting materials. Phenylhydrazine is susceptible to oxidation, and this degradation can be accelerated under harsh conditions.[17]
-
Starting Material Quality: Ensure your phenylhydrazine is pure and not already oxidized (it should be a pale yellow liquid or solid).[18] Old or improperly stored phenylhydrazine can appear dark red or brown.[19]
-
Excess Acid/Heat: While catalysis is needed, strong acids or high concentrations of weak acids, especially when combined with excessive heat, can promote decomposition and side reactions, leading to the formation of tars.[20]
-
Reaction Control: Maintain controlled reaction temperatures. Many phenylhydrazone syntheses proceed efficiently at room temperature or with gentle warming (e.g., 60-75°C).[8][21]
Q: I'm observing multiple spots on my TLC plate besides the starting materials and product. Can the catalyst choice be responsible?
A: While less common than yield issues, improper catalysis can contribute to side reactions. For complex substrates, a highly acidic environment might catalyze undesired intramolecular reactions or rearrangements. If you are using a strong acid, consider switching to a weaker one like acetic acid.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Phenylhydrazone Synthesis
This protocol provides a standard starting point for the synthesis of a phenylhydrazone from a generic aldehyde or ketone using a catalytic amount of acetic acid.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Phenylhydrazine (1.0 - 1.1 eq)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
Procedure:
-
Dissolve the carbonyl compound (1.0 eq) in a suitable volume of ethanol in a round-bottom flask.
-
Add phenylhydrazine (1.0 - 1.1 eq) to the solution and stir at room temperature.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops for a 10 mmol scale reaction, or ~5 mol%).
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60°C) under reflux.[8]
-
Monitor the reaction progress by TLC until the limiting starting material is consumed.[9]
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.[7]
-
If the product is an oil or does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.[22][23]
Protocol 2: Systematic Optimization of Catalyst Concentration
This workflow is designed to experimentally determine the optimal catalyst loading for a new or problematic synthesis.
Setup:
-
Prepare a series of identical small-scale reactions (e.g., 5-6 vials).
-
To each vial, add the carbonyl compound, phenylhydrazine, and solvent in identical amounts.
Procedure:
-
To each vial, add a different concentration of the acid catalyst. A good range to screen is:
-
Vial 1: 0 mol% (control)
-
Vial 2: 1 mol%
-
Vial 3: 5 mol%
-
Vial 4: 10 mol%
-
Vial 5: 20 mol%
-
-
Stir all reactions under identical conditions (temperature and stir rate).
-
Monitor all reactions simultaneously by TLC at set time intervals (e.g., every 30 minutes).
-
Record the time required for the reaction in each vial to reach completion (or near completion).
-
After the reactions are complete, isolate and weigh the product from each vial to determine the yield.
-
Analyze the data to identify the catalyst concentration that provides the best balance of high yield and short reaction time.
Section 4: Data Interpretation
The data from the optimization protocol can be summarized in a table to clearly identify the optimal catalyst loading.
| Entry | Catalyst Loading (mol% Acetic Acid) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 0 | >12 | <10 | Reaction is extremely slow at room temperature. |
| 2 | 1 | 5 | 75 | Significant rate increase observed. |
| 3 | 5 | 1.5 | 95 | Optimal: Rapid conversion and excellent yield. |
| 4 | 10 | 1.5 | 94 | No significant improvement in rate or yield over 5 mol%. |
| 5 | 20 | 3 | 82 | Reaction slows slightly; potential start of nucleophile protonation. |
Table 1: Example data from a catalyst concentration optimization experiment. The optimal concentration is identified as 5 mol%, as higher concentrations offer no benefit and may even begin to decrease the yield and rate.[11][24]
References
[2] Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
[4] Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. [Link]
[5] JoVE. (2025, May 22). Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism. [Link]
[13] Quora. (2020, November 9). Does the concentration of a catalyst affect the reaction rate?why. [Link]
[3] t-media.kg. Imine Formation Mechanism. [Link]
[11] AJPO JOURNALS. (2024, August 8). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. [Link]
[14] Reddit. (2021, July 18). Does imine/amine formation require the presence of an acid catalyst?[Link]
[25] The Rates of Chemical Reactions. The Rates of Chemical Reactions. [Link]
[10] ResearchGate. (2021, February). A Green and Efficient Protocol for the Synthesis of Phenylhydrazone Derivatives Catalyzed by Nanostructured Diphosphate Na2CaP2O7 and Screening of Their Antibacterial Activity. [Link]
[7] ResearchGate. (2015, May 8). What is the perfect procedure to get high yield of phenylhydrazone derivatives?[Link]
[6] Chemistry LibreTexts. (2022, August 11). 10.3: Effects of Temperature, Concentration, and Catalysts on Reaction Rates. [Link]
[12] Chemguide. The effect of concentration on rates of reaction. [Link]
[8] PubMed Central. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. [Link]
[9] MDPI. (2024, November 15). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. [Link]
[24] ResearchGate. Optimization of Concentration of Catalyst. [Link]
[23] ResearchGate. (2020, August 31). How to purify hydrazone?[Link]
[20] Organic Syntheses. PHENYLHYDRAZINE. [Link]
[21] Preprints.org. (2025, January 9). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. [Link]
[1] ResearchGate. Synthesis and Antimicrobial Evaluation of Some Simple Phenylhydrazones. [Link]
[17] Wikipedia. Phenylhydrazine. [Link]
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- 5. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
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- 12. chemguide.co.uk [chemguide.co.uk]
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- 14. reddit.com [reddit.com]
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- 17. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. preprints.org [preprints.org]
- 22. CYCLOHEXANONE PHENYLHYDRAZONE synthesis - chemicalbook [chemicalbook.com]
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- 24. researchgate.net [researchgate.net]
- 25. The Rates of Chemical Reactions [chem.fsu.edu]
Technical Support Center: Isolating Pure Benzaldehyde Phenylhydrazone
Welcome to the dedicated technical support guide for the synthesis and purification of benzaldehyde phenylhydrazone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to ensure the successful isolation of this compound. Our guidance is grounded in established chemical principles and practical, field-tested experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the work-up and purification of this compound.
Question 1: My reaction is complete, but the product has oiled out instead of precipitating as a solid. What should I do?
Answer: The formation of an oil or "oiling out" is a common issue in crystallization and precipitation, often occurring when the product's melting point is lower than the temperature of the solution or when impurities are present, leading to a depression of the melting point.
-
Immediate Steps:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the interface of the oil and the solvent. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid this compound from a previous batch, add a tiny crystal to the solution. This "seed" will act as a template for crystallization.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath. Lowering the temperature decreases the solubility of the product and can promote precipitation.
-
-
If Oiling Persists:
-
The issue may be an excess of impurities. In this case, it is best to proceed with the work-up by extracting the oily product into an organic solvent (e.g., diethyl ether or ethyl acetate), washing the organic layer to remove water-soluble impurities, drying it over an anhydrous salt (like Na2SO4 or MgSO4), and then concentrating it under reduced pressure. The resulting crude product can then be purified by recrystallization.
-
Question 2: After filtration, my crude product is sticky and difficult to handle. How can I improve its consistency?
Answer: A sticky or gummy product is typically indicative of residual solvent or the presence of unreacted starting materials, particularly unreacted benzaldehyde, which is a liquid at room temperature.
-
Troubleshooting Steps:
-
Thorough Washing: Ensure the filtered solid is washed adequately with a cold, appropriate solvent in which the product is sparingly soluble but the impurities are soluble. For this compound, cold ethanol or a mixture of ethanol and water is often effective.
-
Drying: The product must be dried thoroughly to remove any residual solvent. Air drying on the filter paper is often insufficient. For optimal results, dry the solid under vacuum.
-
Recrystallization: The most effective method to remove impurities and improve the product's crystalline nature is recrystallization. A well-chosen recrystallization solvent will dissolve the product when hot but have low solubility when cold, while the impurities will remain soluble at all temperatures or be insoluble.
-
Question 3: My final product has a low melting point and a broad melting range. What is the likely cause and how can I fix it?
Answer: A low and broad melting point is a classic sign of an impure compound. Pure crystalline solids typically have sharp melting points.
-
Primary Cause: The most likely contaminants are unreacted benzaldehyde or phenylhydrazine. Phenylhydrazine can also be oxidized to colored impurities, which can get trapped in the crystal lattice.
-
Purification Strategy:
-
Recrystallization: This is the most critical step for achieving high purity. The choice of solvent is crucial. Ethanol is a commonly used and effective solvent for recrystallizing this compound.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them (note: use charcoal sparingly as it can also adsorb the product). Filter the hot solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
-
Question 4: The yield of my purified product is very low. What are the potential reasons and how can I improve it?
Answer: Low yield can result from several factors, from an incomplete reaction to losses during the work-up and purification stages.
-
Potential Causes & Solutions:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC). If the reaction is slow, consider extending the reaction time or gently warming the reaction mixture. The reaction is typically catalyzed by a small amount of acid, such as acetic acid.
-
Losses During Work-up:
-
Filtration: Some product may be lost in the filtrate. Ensure you are using a cold solvent for washing the crystals to minimize dissolution.
-
Transfers: Be meticulous when transferring the product between flasks to minimize mechanical losses.
-
-
Recrystallization Issues:
-
Excess Solvent: Using too much solvent during recrystallization will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling. Always use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose product on the filter paper. To prevent this, use a pre-warmed funnel and filter flask.
-
-
Experimental Protocol: Synthesis and Isolation of this compound
This protocol provides a step-by-step method for the synthesis and purification of this compound.
Materials:
-
Benzaldehyde
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Beakers and Erlenmeyer flasks
-
Stirring rod
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 2.0 mL of benzaldehyde in 20 mL of ethanol. In a separate 50 mL beaker, dissolve 2.0 mL of phenylhydrazine in 20 mL of ethanol.
-
Reaction: Slowly add the phenylhydrazine solution to the benzaldehyde solution while stirring continuously. Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Precipitation: Stir the mixture for 5-10 minutes. The product, this compound, should begin to precipitate as a yellow solid. Cool the mixture in an ice bath for 10-15 minutes to maximize precipitation.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.
-
Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add the minimum amount of hot ethanol to dissolve the solid. If necessary, perform a hot filtration to remove any insoluble impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration. Wash them with a small amount of cold ethanol.
-
Drying and Characterization: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely. Determine the yield and measure the melting point of the purified product.
Data Summary
| Parameter | Expected Value | Notes |
| Appearance | Yellow crystalline solid | |
| Melting Point | 155-158 °C | A sharp melting point in this range indicates high purity. |
| Solvent for Recrystallization | Ethanol | Other solvents like methanol can also be used. |
| Catalyst | Acetic Acid | A weak acid is sufficient to catalyze the reaction. |
Workflow Diagram
The following diagram illustrates the key stages of the work-up and purification process for this compound.
Caption: Workflow for the isolation and purification of this compound.
References
- LibreTexts Chemistry. 2.2: Melting Point Analysis. [Link]
- University of California, Los Angeles - Chemistry Department.
- Royal Society of Chemistry. The preparation of this compound. [Link]
- Geissman, T. A. The Condensation of Benzaldehyde with Phenylhydrazine. Journal of the American Chemical Society, 1941, 63 (9), pp 2547–2549. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11559, this compound. [Link]
Validation & Comparative
A Comparative Guide to the Reactivity of Benzaldehyde Phenylhydrazone and Benzaldehyde Semicarbazone
For researchers, scientists, and professionals in drug development, the choice between derivatizing agents for carbonyl compounds is often dictated by the desired stability and subsequent reactivity of the product. Benzaldehyde phenylhydrazone and benzaldehyde semicarbazone, both classical derivatives of benzaldehyde, serve as excellent models for understanding the nuanced reactivity differences imparted by the phenylhydrazine and semicarbazide moieties. This guide provides an in-depth, objective comparison of their performance, supported by mechanistic principles and experimental data, to inform their application in synthesis, purification, and characterization.
Foundational Principles: Structure and Electronic Effects
The reactivity of these two compounds is fundamentally governed by the electronic nature of the substituent attached to the imine nitrogen.
-
This compound: The phenyl group, directly attached to the nitrogen, exerts a significant influence. The lone pair of electrons on the N-2 nitrogen can be delocalized into the aromatic π-system. This resonance stabilization reduces the nucleophilicity of the N-2 nitrogen and decreases the susceptibility of the imine (C=N) bond to protonation, a key step in hydrolysis.
-
Benzaldehyde Semicarbazone: In contrast, the semicarbazone features a carbamoyl group (-C(O)NH₂). The lone pair on the nitrogen adjacent to the carbonyl group is heavily delocalized into the amide system, rendering it non-nucleophilic. The reactive nucleophile is the terminal -NH₂ group.[1] Once formed, the resulting imine's stability is influenced by the electron-withdrawing nature of the adjacent amide group.
These intrinsic electronic differences are the primary drivers for the observed variations in their stability and reactivity profiles.
Diagram 1: Comparative Electronic Effects
Caption: Electronic influences on the stability of the C=N bond.
Synthesis and Formation: A Mechanistic Overview
Both compounds are synthesized via a condensation reaction between benzaldehyde and the respective hydrazine derivative. The reaction proceeds through a two-step nucleophilic addition-elimination mechanism. The rate-determining step is pH-dependent; mildly acidic conditions are optimal to catalyze the dehydration step without excessively protonating the hydrazine nucleophile, which would render it non-reactive.[2]
General Reaction Scheme: C₆H₅CHO + H₂N-R → C₆H₅CH=N-R + H₂O (Where R = -NHC₆H₅ for phenylhydrazone and -NHC(O)NH₂ for semicarbazone)
While both reactions are generally high-yielding, semicarbazones are often noted for their clean precipitation from aqueous solutions, making them excellent for the isolation and purification of carbonyl compounds.[3][4]
Comparative Reactivity Analysis
Hydrolytic Stability
The most significant difference in reactivity lies in their stability towards hydrolysis. Hydrolysis is the reverse of the formation reaction, regenerating the aldehyde and the hydrazine derivative, and is typically acid-catalyzed.
-
This compound: Due to the resonance stabilization conferred by the N-phenyl group, the C=N bond is less polarized and the adjacent nitrogen is less basic. This makes protonation, the initial step of hydrolysis, less favorable. Consequently, phenylhydrazones are considerably more stable and resistant to hydrolysis, especially under neutral or mildly acidic conditions.[5]
-
Benzaldehyde Semicarbazone: The electron-withdrawing nature of the carbamoyl group makes the imine bond more susceptible to nucleophilic attack by water following protonation. While stable as crystalline solids, in solution, they are more readily hydrolyzed than phenylhydrazones under similar acidic conditions.
This difference in stability is crucial. For applications requiring a robust derivative that can withstand subsequent reaction conditions, a phenylhydrazone is often superior. Conversely, if the imine is intended as a protecting group to be removed later under mild acidic conditions, a semicarbazone might be more suitable.
Oxidation
Both molecules can undergo oxidation, but the products and pathways differ.
-
This compound: Phenylhydrazones can be oxidized to form α-azo hydroperoxides, which can then be converted to α-azo alcohols.[6] The presence of the N-phenyl group and the adjacent C-H bond makes them substrates for various oxidizing agents, including enzymatic systems like prostaglandin synthase.[6]
-
Benzaldehyde Semicarbazone: Oxidation of semicarbazones can proceed via different mechanisms. For instance, oxidation with Thallium(III) acetate has been shown to yield the parent benzaldehyde, suggesting an N-thallated intermediate.[7] The reaction kinetics are sensitive to substituents on the benzaldehyde ring, with electron-releasing groups accelerating the reaction.[7]
The phenyl group in the phenylhydrazone offers additional sites for oxidative chemistry, potentially leading to more complex reaction outcomes compared to the relatively simpler oxidative cleavage observed with semicarbazones.
Quantitative Data Summary
The following table summarizes key experimental data for the two derivatives.
| Property | This compound | Benzaldehyde Semicarbazone | Rationale for Difference |
| Typical Melting Point | ~158 °C | ~222 °C[3] | Crystal lattice packing and intermolecular forces (H-bonding in semicarbazone). |
| Typical Yield | >90%[8][9] | >90%[3][10] | Both are generally high-yield condensation reactions. |
| Hydrolytic Stability | High | Moderate | Resonance stabilization in phenylhydrazone reduces susceptibility to protonation.[5] |
| Key Application | Stable derivative for characterization, precursor for Fischer indole synthesis. | Crystalline derivative for purification, readily cleaved protecting group. | Based on stability and subsequent reactivity pathways. |
Experimental Protocols
The following protocols are standard laboratory procedures for the synthesis of these derivatives. The causality behind key steps is explained to enhance reproducibility and understanding.
Protocol 1: Synthesis of this compound
Principle: This protocol utilizes a straightforward condensation reaction in an ethanol-water solvent system with a catalytic amount of acetic acid to facilitate the dehydration step.[8][11]
Methodology:
-
Reactant Preparation: In a 100 mL flask, dissolve 2.0 mL of phenylhydrazine in 20 mL of ethanol. In a separate beaker, dissolve 2.1 g of benzaldehyde in 10 mL of ethanol.
-
Reaction Initiation: Add the benzaldehyde solution to the phenylhydrazine solution. Add 2-3 drops of glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the attack by the weakly nucleophilic phenylhydrazine.
-
Product Formation: Shake the mixture vigorously. The this compound will begin to precipitate, often as a yellow solid.[11]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials. Recrystallize the crude product from hot ethanol to obtain pure, crystalline this compound.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the melting point and yield.
Diagram 2: Workflow for Phenylhydrazone Synthesis
Sources
- 1. Reaction of Benzaldehyde (C6H5CHO) with Semicarbazide (H2NCONHNH2) | Filo [askfilo.com]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. knightscholar.geneseo.edu [knightscholar.geneseo.edu]
- 5. researchgate.net [researchgate.net]
- 6. Phenylhydrazones as new good substrates for the dioxygenase and peroxidase reactions of prostaglandin synthase: formation of iron(III)-sigma-phenyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of benzaldehyde semicarbazone by Tl(III) acetate—a structure reactivity correlation | Semantic Scholar [semanticscholar.org]
- 8. scribd.com [scribd.com]
- 9. AIM: TO CARRY OUT THE SYNTHESIS OF BENZALDEHYDE PHENYL HYDRAZONE FROM BENZALDEHYDE AND PHENYL HYDRAZINE | Global Research Foundation [globalconference.info]
- 10. acgpubs.org [acgpubs.org]
- 11. Reaction of benzaldehyde with phenylhydrazine [zhishantan.blogspot.com]
stability comparison of benzaldehyde phenylhydrazone vs benzaldehyde oxime
A Comparative Guide to the Stability of Benzaldehyde Phenylhydrazone and Benzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of synthetic chemistry and drug development, the stability of chemical intermediates is paramount. Benzaldehyde derivatives, specifically phenylhydrazones and oximes, are common moieties in various molecular scaffolds. This guide provides a detailed comparative analysis of the stability of this compound and benzaldehyde oxime, drawing upon experimental data and established chemical principles. The evidence conclusively demonstrates that benzaldehyde oxime possesses significantly greater hydrolytic and thermal stability compared to its phenylhydrazone counterpart. This heightened stability is primarily attributed to the electronic effects of the oxygen atom in the oxime linkage, which reduces the susceptibility of the C=N bond to cleavage.
Introduction: The Significance of Iminic Bonds in Molecular Design
The carbon-nitrogen double bond (C=N), a hallmark of imines, hydrazones, and oximes, is a cornerstone of organic synthesis and medicinal chemistry. These functional groups serve as versatile intermediates and are integral components of numerous biologically active compounds. Benzaldehyde, as a readily available aromatic aldehyde, is a frequent starting material for the synthesis of these derivatives. This compound and benzaldehyde oxime are two such derivatives, each with distinct properties that dictate their utility. The stability of these compounds under various conditions—thermal, hydrolytic, and photolytic—is a critical determinant of their suitability for specific applications, from active pharmaceutical ingredients to dynamic covalent chemistry. This guide aims to provide a rigorous, evidence-based comparison of their stability profiles.
Molecular Structure and Electronic Properties: A Tale of Two Linkages
The fundamental difference between this compound and benzaldehyde oxime lies in the atom bonded to the iminic nitrogen. In the phenylhydrazone, it is a nitrogen atom of the phenylhydrazine moiety (C=N-N), while in the oxime, it is an oxygen atom from hydroxylamine (C=N-O). This seemingly subtle difference has profound implications for the electronic properties and, consequently, the stability of the molecule.
The enhanced stability of oximes over hydrazones can be attributed to the greater electronegativity of oxygen (χO = 3.5) compared to nitrogen (χN = 3.0).[1][2] The oxygen atom in the oxime more effectively delocalizes electron density, which strengthens the C=N bond and reduces the electrophilicity of the iminic carbon, making it less susceptible to nucleophilic attack, such as hydrolysis.[1] Resonance forms illustrate this delocalization, showing a greater contribution from the form that places a partial negative charge on the carbon in oximes.[1]
Caption: Generalized acid-catalyzed hydrolysis pathway for phenylhydrazones and oximes.
Thermal Stability
One study using a high-performance adiabatic calorimeter found that benzaldehyde oxime begins to undergo thermal decomposition at 381.86 K (108.71 °C). [3]The decomposition is highly exothermic, which classifies it as a self-reactive substance with potential for thermal runaway if not stored or handled properly. [3]The self-accelerating decomposition temperature (SADT) for a 25 kg package was calculated to be 323.07 K (49.92 °C), highlighting the need for temperature control. [3] While specific TGA data for this compound is less detailed in the searched literature, the general trend of oximes being more stable than hydrazones suggests that the decomposition temperature for the phenylhydrazone would likely be lower than that of the oxime under identical conditions.
Photostability
The stability of these compounds upon exposure to light is important for applications where they might be exposed to UV or visible radiation. Studies on the photosensitized reactions of benzaldehyde oximes have shown that they can degrade to form both the corresponding aldehyde (benzaldehyde) and the nitrile (benzonitrile). [4]The reaction mechanism can involve electron transfer, and the specific products formed are influenced by the substituents on the benzene ring. [4]Information on the comparative photostability of this compound is sparse in the available literature, precluding a direct, data-supported comparison in this guide.
Experimental Protocols for Stability Assessment
To empower researchers to conduct their own comparative stability studies, the following validated protocols are provided.
Protocol 1: pH-Dependent Hydrolysis Kinetics using UV-Vis Spectroscopy
This protocol allows for the quantitative determination of hydrolysis rates at different pH values.
Objective: To measure the first-order rate constant (k_obs) for the hydrolysis of this compound and benzaldehyde oxime.
Methodology:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of this compound and benzaldehyde oxime in a suitable organic solvent (e.g., ethanol or acetonitrile).
-
Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., pH 3, 5, 7.4, 9) with a constant ionic strength.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the phenylhydrazone and oxime, and also for the product, benzaldehyde. Select a monitoring wavelength where the change in absorbance upon hydrolysis is significant.
-
Kinetic Run: a. Equilibrate a cuvette containing 2.0 mL of the desired pH buffer to the target temperature (e.g., 25 °C or 37 °C) in a thermostatted UV-Vis spectrophotometer. b. Initiate the reaction by injecting a small aliquot (e.g., 20 µL) of the stock solution into the cuvette, ensuring rapid mixing. The final concentration should be in a range that gives a suitable absorbance reading (e.g., 50-100 µM). c. Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: a. The hydrolysis reaction typically follows first-order kinetics. [5] b. Plot the natural logarithm of the change in absorbance (ln(A_t - A_∞)) versus time. c. The slope of the resulting linear plot will be equal to -k_obs.
Protocol 2: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To determine the onset decomposition temperature of the compounds.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the sample (this compound or benzaldehyde oxime) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: a. Place the pan in the TGA instrument. b. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program: a. Equilibrate the sample at a starting temperature (e.g., 30 °C). b. Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C).
-
Data Analysis: a. The TGA instrument will generate a plot of sample weight (%) versus temperature. b. The onset decomposition temperature is typically determined as the intersection of the tangent drawn at the point of greatest slope on the decomposition step with the extrapolated baseline.
Data Summary and Interpretation
| Stability Parameter | This compound | Benzaldehyde Oxime | Advantage |
| Hydrolytic Stability | Lower; significantly faster hydrolysis, especially under acidic conditions. [1][2][6] | Higher; rate constants for hydrolysis are up to 1000-fold lower than for hydrazones. [1][6][7] | Benzaldehyde Oxime |
| Thermal Stability | Data not specified, but generally expected to be lower than oxime. | Onset of decomposition at ~108.7 °C; classified as a self-reactive substance. [3] | Benzaldehyde Oxime (likely) |
Conclusion and Practical Implications
For researchers and drug developers, the choice between a phenylhydrazone and an oxime linkage can have significant consequences for the viability of a project.
-
Benzaldehyde oxime is the superior choice when high stability is a primary requirement. Its resistance to hydrolysis makes it suitable for bioconjugation, the development of prodrugs intended for release in specific physiological compartments, and as a stable component in materials science. [8][9]However, its own thermal sensitivity must be taken into account during synthesis, purification, and storage. [3]
-
This compound , while less stable, may be advantageous in applications where lability is desired. For example, its susceptibility to acid-catalyzed hydrolysis can be exploited for the design of acid-degradable materials or for drug delivery systems that release their payload in the acidic environment of a lysosome or tumor. [8] Ultimately, the selection of either moiety must be guided by a thorough understanding of the chemical environment it will be exposed to throughout its lifecycle. This guide provides the foundational data and principles to make an informed decision.
References
- Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime. (URL: )
- Formation of oximes and hydrazones (video) - Khan Academy. (URL: [Link])
- Oxime metathesis: tuneable and versatile chemistry for dynamic networks - RSC Publishing. (URL: [Link])
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. (URL: [Link])
- Oxime - Wikipedia. (URL: [Link])
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. (URL: [Link])
- Hydrolytic Stability of Hydrazones and Oximes - ResearchG
- Benzaldehyde oxime - Wikipedia. (URL: [Link])
- Oximes. (URL: [Link])
- Synthesis of benzaldeheyde oxime under various experimental conditions. a. (URL: [Link])
- Synthesis and properties of substituted benzaldehyde phenylhydrazones | Semantic Scholar. (URL: [Link])
- Synthesis and properties of substituted benzaldehyde phenylhydrazones - ResearchG
- Hydrolytic Stability of Hydrazones and Oximes - SciSpace. (URL: [Link])
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A Comparative Guide to the Reactivity of Substituted Benzaldehyde Phenylhydrazones in Cyclization Reactions
In the landscape of synthetic organic chemistry, the judicious selection of precursors is paramount to achieving desired molecular architectures. Substituted benzaldehyde phenylhydrazones represent a versatile class of compounds, serving as pivotal intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic systems. Their reactivity in cyclization reactions is profoundly influenced by the nature and position of substituents on both the benzaldehyde and phenylhydrazine rings. This guide provides an in-depth comparative analysis of their reactivity, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Fischer Indole Synthesis: A Classic Transformed by Substituents
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from a phenylhydrazone and a carbonyl compound, in this case, a substituted benzaldehyde. The reaction proceeds via a-sigmatropic rearrangement of the enehydrazine tautomer. The electronic properties of the substituents on both aromatic rings play a crucial role in the facility of this transformation.
Electronic Effects of Substituents
The rate-determining step of the Fischer indole synthesis is often the-sigmatropic rearrangement. The efficiency of this step is governed by the stability of the intermediate species.
-
Electron-donating groups (EDGs) on the phenylhydrazine ring, such as methoxy (-OCH3) or methyl (-CH3), increase the electron density of the nitrogen atom, facilitating the initial acid-catalyzed formation of the enehydrazine tautomer and accelerating the overall reaction rate.
-
Electron-withdrawing groups (EWGs) on the phenylhydrazine ring, such as nitro (-NO2) or chloro (-Cl), have the opposite effect. They decrease the nucleophilicity of the nitrogen, retarding the reaction.
-
Substituents on the benzaldehyde ring also exert a significant influence. EWGs on the benzaldehyde ring can facilitate the initial condensation step to form the phenylhydrazone but may have a more complex effect on the subsequent cyclization. Conversely, EDGs on the benzaldehyde ring can enhance the stability of the carbocation intermediate formed during the cyclization process.
Comparative Reactivity Data in Fischer Indole Synthesis
The following table summarizes the impact of various substituents on the yield of the Fischer indole synthesis. The data is a compilation from various studies and is intended to be representative.
| Substituent on Phenylhydrazine | Substituent on Benzaldehyde | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| H | H | ZnCl2 | 4 | 75 | |
| 4-CH3 | H | ZnCl2 | 3 | 82 | |
| 4-OCH3 | H | ZnCl2 | 2.5 | 88 | |
| 4-Cl | H | ZnCl2 | 6 | 65 | |
| 4-NO2 | H | ZnCl2 | 10 | 40 | |
| H | 4-OCH3 | Polyphosphoric acid | 2 | 85 | |
| H | 4-NO2 | Polyphosphoric acid | 5 | 55 |
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole
This protocol provides a general procedure for the synthesis of 2-phenylindole from benzaldehyde phenylhydrazone.
Materials:
-
This compound (1.96 g, 10 mmol)
-
Anhydrous Zinc Chloride (2.73 g, 20 mmol)
-
Ethanol (50 mL)
Procedure:
-
A mixture of this compound and anhydrous zinc chloride in ethanol is refluxed for 4 hours.
-
The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford pure 2-phenylindole.
Mechanistic Workflow
Caption: General workflow for the synthesis of pyrazolines.
Alternative Cyclization Pathways: Beyond Indoles and Pyrazolines
The reactivity of substituted benzaldehyde phenylhydrazones extends to the synthesis of other heterocyclic systems, such as 1,3,4-thiadiazolines. These reactions often involve the introduction of a third reactant that provides the additional heteroatoms for the new ring.
Synthesis of 1,3,4-Thiadiazolines
The reaction of benzaldehyde phenylhydrazones with thioglycolic acid is a facile method for the synthesis of 2,3-disubstituted-1,3,4-thiadiazolidin-4-ones. The substituents on the phenylhydrazone moiety influence the reaction rate and yield.
-
EDGs on the phenylhydrazine ring generally lead to higher yields and shorter reaction times due to the increased nucleophilicity of the nitrogen atom.
-
EWGs on the phenylhydrazine ring can decrease the reaction rate and yield.
Comparative Data for 1,3,4-Thiadiazoline Synthesis
| Substituent on Phenylhydrazine | Reaction Time (h) | Yield (%) | Reference |
| H | 5 | 80 | |
| 4-CH3 | 4 | 85 | |
| 4-Cl | 7 | 72 | |
| 4-NO2 | 10 | 60 |
Conclusion
The reactivity of substituted benzaldehyde phenylhydrazones in cyclization reactions is a finely tunable process, heavily dependent on the electronic nature of the substituents on both aromatic rings. By understanding these substituent effects, researchers can strategically design and optimize their synthetic routes to a diverse range of important heterocyclic compounds. This guide provides a framework for comprehending these relationships and serves as a practical tool for the modern synthetic chemist.
References
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- Sundberg, R. J. (2002). Indoles. Academic Press.
- Majid, M., & Alam, M. (2018). Polyphosphoric acid (PPA) catalyzed synthesis of 2-arylindoles from phenylhydrazones under solvent-free conditions. Journal of the Serbian Chemical Society, 83(5), 569-575.
- Kumar, D., & Kumar, N. (2017). A review on synthesis and biological activities of pyrazoline derivatives. Der Pharma Chemica, 9(1), 107-125.
- Mistry, K. F., & Desai, K. R. (2011). Synthesis and biological evaluation of some novel 1, 3, 4-thiadiazole derivatives. Journal of Sciences, Islamic Republic of Iran, 22(1), 41-47.
A Senior Application Scientist's Guide to the Biological Activity of Substituted Phenylhydrazones
Introduction: The Phenylhydrazone Scaffold - A Privileged Structure in Medicinal Chemistry
Phenylhydrazones are a fascinating class of organic compounds characterized by the azomethine group (-NH-N=CH-). Their relative ease of synthesis and the versatility of their chemical structure have made them a focal point in the search for new therapeutic agents.[1] The core structure, a phenyl ring attached to a hydrazone moiety, allows for extensive modification through the introduction of various substituents. These substitutions are not merely decorative; they profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. This, in turn, dictates the compound's pharmacokinetic profile and its interaction with biological targets, leading to a wide spectrum of pharmacological activities.[2][3]
This guide provides a comparative analysis of the biological activities of differently substituted phenylhydrazones, focusing on their antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. We will delve into the structure-activity relationships (SAR) that govern their potency, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation.
Antimicrobial Activity: Disrupting Microbial Defenses
Phenylhydrazone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[3][4] Their mechanism of action is multifaceted, often involving the disruption of the microbial cell's integrity and vital cellular processes.
Mechanism of Action: The antimicrobial efficacy of phenylhydrazones is often attributed to their ability to interfere with the bacterial cell membrane. The lipophilic nature of the phenyl ring, enhanced by certain substituents, facilitates the insertion of the molecule into the lipid bilayer. This disruption can lead to increased membrane permeability and the leakage of essential intracellular components like proteins and nucleic acids, ultimately causing cell death.[5] Furthermore, some phenylhydrazone derivatives have been shown to interact with microbial DNA, inhibiting its replication and leading to a bactericidal effect.[5]
Structure-Activity Relationship (SAR): The antimicrobial potency of phenylhydrazones is significantly influenced by the nature and position of the substituents on the phenyl ring.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs such as halogens (F, Cl, Br) and nitro groups (NO₂) generally enhances antimicrobial activity.[3] These groups increase the lipophilicity of the molecule, favoring its passage through the microbial cell membrane.
-
Position of Substitution: The position of the substituent on the phenyl ring is also crucial. For instance, para-substitution often leads to higher activity compared to ortho or meta positions, potentially due to more favorable steric and electronic interactions with the biological target.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted phenylhydrazones against common bacterial strains. Lower MIC values indicate higher antimicrobial activity.
| Compound ID | Substituent on Phenyl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| A1 | Unsubstituted | 125 | 125 | [6][7] |
| A2 | 4-Nitro | Data not specified | Data not specified | [8] |
| B1 | 4-Chloro | 1 (as oxindole-thiolazole derivative) | Data not specified | [5] |
| C1 | 2,4-Dinitro | Data not specified | Data not specified | [8] |
Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test phenylhydrazone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 5 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
-
Workflow for Antimicrobial Susceptibility Testing
Caption: Experimental workflow for the MES test.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Phenylhydrazone derivatives have demonstrated significant anti-inflammatory properties.
[9]Mechanism of Action: The anti-inflammatory effects of phenylhydrazones are often linked to their ability to inhibit the production of pro-inflammatory mediators. This includes the downregulation of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key players in the inflammatory cascade. A[10]dditionally, some phenylhydrazones have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.
[11]Structure-Activity Relationship (SAR): The anti-inflammatory activity is dependent on the substitution pattern on the phenylhydrazone scaffold. The presence of specific groups can enhance the inhibition of inflammatory pathways, though a detailed QSAR is less established in this area compared to others. The overall lipophilicity and electronic properties of the molecule are believed to influence its ability to reach the site of inflammation and interact with target enzymes or receptors.
Comparative Anti-inflammatory Data
The following table shows the percentage inhibition of paw edema in the carrageenan-induced paw edema model, a common assay for acute inflammation.
| Compound ID | Substituent(s) | Dose (mg/kg) | % Inhibition of Edema (at 4h) | Reference |
| Compound 1 | Benzenesulfonamide derivative | 200 | 96.31 | |
| Compound 3 | Benzenesulfonamide derivative | 200 | 99.69 | |
| Indomethacin | (Standard Drug) | 10 | 57.66 | |
| Detoxified Mazaryun (High Dose) | Plant extract derivative | Not specified | 36.9 |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is used to screen for acute anti-inflammatory activity.
-
Animal Preparation and Grouping:
-
Use male Wistar rats or mice of a specific weight range.
-
Divide the animals into control, standard (e.g., indomethacin), and test groups.
-
-
Drug Administration:
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
-
Induction of Edema:
-
Inject 100 µL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 h).
-
-
Calculation of Edema and Inhibition:
-
The volume of edema is the difference in paw volume before and after carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
Proposed Anti-inflammatory Mechanism
Caption: Phenylhydrazone-induced apoptosis via the mitochondrial pathway.
Conclusion and Future Perspectives
Substituted phenylhydrazones represent a versatile and highly valuable scaffold in medicinal chemistry. The strategic modification of the phenyl ring with various substituents allows for the fine-tuning of their biological activities, leading to potent antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. This guide has highlighted the critical role of structure-activity relationships in optimizing the efficacy of these compounds and has provided a framework for their comparative evaluation.
Future research in this field should focus on:
-
Multi-target Drug Design: Developing phenylhydrazone derivatives that can simultaneously modulate multiple biological targets to achieve synergistic therapeutic effects and overcome drug resistance.
-
Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling: Employing computational tools to predict the biological activity of novel phenylhydrazone derivatives and to gain deeper insights into their mechanisms of action at a molecular level.
-
Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical studies to translate their therapeutic potential into novel medicines.
The continued exploration of the chemical space around the phenylhydrazone scaffold holds immense promise for the discovery of next-generation therapeutics to address a wide range of human diseases.
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A Comparative Guide to the Synthesis of Benzaldehyde Phenylhydrazone: A Modern Validation of a Classic Reaction
In the landscape of organic synthesis, the formation of hydrazones stands as a cornerstone reaction, pivotal in both academic research and the industrial production of pharmaceuticals and other fine chemicals. Benzaldehyde phenylhydrazone, a classic derivative, serves as a valuable intermediate and a model compound for studying imine formation. This guide provides an in-depth technical comparison between the traditional acid-catalyzed condensation and a novel, ultrasound-assisted synthetic route. We will delve into the causality behind the experimental choices, present self-validating protocols, and offer a comprehensive validation of the new method through modern analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to select the most appropriate synthetic strategy for their needs.
Introduction: The Enduring Relevance of a Classic Transformation
This compound is formed through the condensation reaction of benzaldehyde and phenylhydrazine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the characteristic carbon-nitrogen double bond of the hydrazone. The resulting compound is a stable, crystalline solid with applications ranging from a derivative for the identification of benzaldehyde to a precursor in the synthesis of more complex heterocyclic compounds, such as indoles via the Fischer indole synthesis.
The traditional synthesis, while reliable, often involves prolonged reaction times and the use of solvents that may not align with the growing emphasis on green chemistry principles. This has spurred the development of more efficient and environmentally benign methodologies. Here, we present a detailed comparison of the conventional approach with a modern, ultrasound-assisted method that offers significant advantages in terms of reaction rate and yield.
Reaction Mechanism: A Two-Step Pathway
The formation of this compound proceeds through a well-established two-step mechanism.[1][2] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of benzaldehyde, thereby increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen atom of phenylhydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the protonated benzaldehyde. This results in the formation of a tetrahedral intermediate, a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable this compound. The acid catalyst facilitates this step by protonating the hydroxyl group, converting it into a good leaving group (water).
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A Senior Application Scientist's Guide to the Catalytic Efficiency of Acids in Hydrazone Formation
Introduction: The Enduring Relevance of the Hydrazone Linkage
In the landscape of modern chemistry, from the intricate design of novel pharmaceuticals to the elegant precision of bioconjugation, the hydrazone functional group remains a cornerstone of molecular assembly.[1] Its formation, a condensation reaction between a carbonyl compound (an aldehyde or ketone) and a hydrazine derivative, is valued for its reliability, chemoselectivity, and the dynamic nature of the resulting C=N bond. This dynamism, often harnessed in the field of dynamic covalent chemistry, allows for the creation of adaptive materials and complex molecular systems.[2][3]
However, the uncatalyzed formation of hydrazones can be sluggish, particularly at the neutral pH required for many biological applications.[1][4] This kinetic barrier has spurred extensive research into catalysts that can accelerate the reaction without compromising its inherent advantages. This guide provides a comparative analysis of the catalytic efficiency of various acids in hydrazone formation, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and mechanistic insights. We will explore the nuances of different catalytic strategies, from classic Brønsted acids to sophisticated nucleophilic and Lewis acid systems, to empower you to select the optimal catalyst for your specific application.
The Mechanism of Acid Catalysis in Hydrazone Formation
The formation of a hydrazone proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal.[1]
-
Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the final hydrazone product.
Under neutral or basic conditions, the rate-limiting step is typically the acid-catalyzed dehydration of the carbinolamine intermediate.[1][5] The role of an acid catalyst is to protonate the hydroxyl group of the carbinolamine, converting it into a better leaving group (water), thereby significantly accelerating the dehydration step.[1][6]
The reaction rate is highly pH-dependent. While acidic conditions favor the dehydration step, excessively low pH (typically below 3) leads to non-productive protonation of the hydrazine nucleophile, reducing its availability and slowing the initial attack on the carbonyl.[1] Consequently, the optimal pH for hydrazone formation is typically around 4.5-6.[1][7]
Caption: General mechanism of acid-catalyzed hydrazone formation.
A Comparative Study of Acid Catalysts
The choice of acid catalyst profoundly impacts the rate and efficiency of hydrazone formation. We can broadly classify these catalysts into three major categories: Brønsted acids, nucleophilic catalysts (a specific subclass of organocatalysts), and Lewis acids.
Brønsted Acids: The Traditional Workhorses
Simple Brønsted acids, such as acetic acid, have long been used to catalyze hydrazone formation.[8][9] They function by directly protonating the carbinolamine intermediate, facilitating the rate-limiting dehydration step.
Causality Behind Experimental Choices: The primary consideration when using a simple Brønsted acid is its pKa. The catalyst must be acidic enough to protonate the intermediate but not so strong that it deactivates the hydrazine nucleophile. Acetic acid (pKa ≈ 4.76) is a common choice as its acidity aligns well with the optimal pH range for the reaction.[7][10] Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have also been employed to achieve enantioselective additions of hydrazones to electrophiles.[11][12]
Limitations: While effective, the catalytic activity of simple Brønsted acids can be moderate, often requiring elevated temperatures or longer reaction times.
Nucleophilic Catalysts: The Aniline Revolution
A significant advancement in hydrazone formation catalysis was the discovery of aniline and its derivatives as highly efficient nucleophilic catalysts.[2][3] This mode of catalysis involves a different pathway than general Brønsted acid catalysis.
Mechanism of Nucleophilic Catalysis: Aniline first reacts with the aldehyde to form a highly reactive protonated Schiff base (an iminium ion). This intermediate is much more electrophilic than the starting aldehyde. The hydrazine then attacks this activated intermediate in a rapid transimination reaction to yield the final hydrazone product, regenerating the aniline catalyst.[3][5] The rate-limiting step in this catalytic cycle is the formation of the aniline-derived imine.[4][13]
Caption: Catalytic cycle of aniline in hydrazone formation.
Field-Proven Insights:
-
Aniline: The parent aniline provides a substantial rate enhancement (e.g., ~70-fold) compared to the uncatalyzed reaction.[3] However, high concentrations (often 10-100 mM) are required for optimal performance, and its toxicity can be a concern in biological systems.[4]
-
Substituted Anilines: Researchers have developed "third-generation" catalysts based on the aniline scaffold that offer vastly superior performance. The key insight is that placing a proton-donating group (like a carboxylic or phosphonic acid) at the ortho position of the aniline ring dramatically accelerates the reaction.[13]
-
Anthranilic Acids: These catalysts, featuring an ortho-carboxylate group, can enhance reaction rates by one to two orders of magnitude over the aniline-catalyzed reaction.[4] The ortho group is believed to facilitate intramolecular proton transfer during the rate-limiting dehydration step of imine formation.[4]
-
2-Aminobenzenephosphonic Acids: These have been shown to be even more effective than anthranilic acids, further highlighting the importance of an appropriately positioned intramolecular proton donor.[13]
-
Lewis Acids: Activating the Carbonyl
Lewis acids, such as scandium triflate (Sc(OTf)₃) or boron trifluoride etherate (BF₃·OEt₂), offer another powerful strategy for catalyzing hydrazone formation.[14][15] They function by coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the hydrazine.
Causality Behind Experimental Choices:
-
Scandium Triflate (Sc(OTf)₃): This catalyst is particularly noteworthy for being a water-resistant Lewis acid, making it highly effective even in aqueous environments where many other Lewis acids are deactivated.[16] Its strong Lewis acidity facilitates reactions with a broad range of substrates, including less reactive ketones.[14][17]
-
Boron Trifluoride Etherate (BF₃·OEt₂): This is another common Lewis acid catalyst used to promote the addition of nucleophiles to hydrazones derived from ketones.[15]
Applications: Lewis acid catalysis is particularly useful for reactions involving sterically hindered or electronically deactivated carbonyl compounds. They are widely employed in various organic transformations beyond simple hydrazone formation.[18][19]
Data-Driven Comparison of Catalytic Efficiency
The following table summarizes experimental data from the literature, providing a quantitative comparison of different acid catalysts for hydrazone formation.
| Catalyst | Reactants | Conditions | Rate Constant / Yield | Rate Enhancement (vs. Uncatalyzed) | Reference |
| None | 4-Nitrobenzaldehyde + Hydrazine | pH 7.4, 10% DMF in PBS | k_obs = 0.080 M⁻¹min⁻¹ | 1.0x | [4] |
| Aniline | 4-Nitrobenzaldehyde + Hydrazine | pH 7.4, 1 mM catalyst | k_obs = 1.14 M⁻¹min⁻¹ | ~14.6x | [4] |
| Acetic Acid | TFPT + Hydrazine derivative | Dioxane-mesitylene, 120°C | High yield (for COF synthesis) | (Qualitative) | [8] |
| Anthranilic Acid | 4-Nitrobenzaldehyde + Hydrazine | pH 7.4, 1 mM catalyst | k_obs = 2.31 M⁻¹min⁻¹ | ~29.5x | [4] |
| 5-Methoxyanthranilic Acid | 4-Nitrobenzaldehyde + Hydrazine | pH 7.4, 1 mM catalyst | k_obs = 6.56 M⁻¹min⁻¹ | ~83.6x | [4] |
| 2-Aminobenzenephosphonic Acid | 4-Nitrobenzaldehyde + Hydrazine | pH 7.4, 1 mM catalyst | 37.9% conversion in 2h | ~1.6x vs. Anthranilic Acid | [13] |
| Sc(OTf)₃ | Various Ketones + Bis(TMS)amine | Toluene, 100°C | High yields (e.g., 99%) | (Qualitative, enables difficult transformations) | [17] |
Note: Direct comparison of rate constants across different reaction systems should be done with caution due to variations in substrates and conditions.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.
Protocol 1: Hydrazone Formation using Aniline-Type Catalysis
This protocol is adapted for monitoring reaction progress via UV-Vis spectroscopy, a common method for kinetic analysis.[4]
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of the aldehyde (e.g., 4-nitrobenzaldehyde) in dimethylformamide (DMF).
-
Prepare a 10 mM stock solution of the hydrazine (e.g., NBD hydrazine) in DMF.
-
Prepare a 100 mM stock solution of the catalyst (e.g., 5-methoxyanthranilic acid) in DMF.
-
Prepare the reaction buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
-
Reaction Setup:
-
In a quartz cuvette, combine 890 µL of PBS buffer and 100 µL of the aldehyde stock solution.
-
Add 10 µL of the catalyst stock solution to achieve a final concentration of 1 mM.
-
Initiate the reaction by adding 10 µL of the hydrazine stock solution. The final concentrations will be 1 mM aldehyde, 1 mM catalyst, and 18 µM hydrazine (example concentrations from literature).[4]
-
-
Data Acquisition:
-
Immediately place the cuvette in a temperature-controlled UV-Vis spectrophotometer (23°C).
-
Monitor the increase in absorbance at the wavelength corresponding to the hydrazone product (e.g., 504 nm for the product of 4-nitrobenzaldehyde and NBD hydrazine).[4]
-
Record data points at regular intervals until the reaction reaches completion or a plateau.
-
-
Analysis:
-
Plot absorbance versus time. The initial rate can be determined from the slope of the linear portion of the curve.
-
Compare the rates obtained with different catalysts (aniline, anthranilic acid, etc.) and a no-catalyst control to determine the relative catalytic efficiency.
-
Protocol 2: Lewis Acid-Catalyzed Hydrazone Formation
This protocol describes a general procedure for synthesis using a Lewis acid like Sc(OTf)₃.[17]
-
Reaction Assembly:
-
To an oven-dried reaction vial under an inert atmosphere (e.g., Argon), add the ketone (1.0 mmol, 1.0 equiv).
-
Add the Lewis acid catalyst, Sc(OTf)₃ (e.g., 5-10 mol%).
-
Add the solvent (e.g., toluene, 2.0 mL).
-
Add the hydrazine source (e.g., bis(trimethylsilyl)amine, 1.5 equiv).[17]
-
-
Reaction Execution:
-
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 100°C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Validation:
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
-
Caption: A generalized workflow for catalytic hydrazone synthesis.
Conclusion and Future Outlook
The catalysis of hydrazone formation has evolved significantly from the use of simple Brønsted acids to highly efficient, tailored organocatalysts and robust Lewis acid systems. For applications requiring rapid kinetics at or near neutral pH, particularly in aqueous media, substituted anilines such as 5-methoxyanthranilic acid or 2-aminobenzenephosphonic acids represent the current state-of-the-art.[4][13] Their efficiency stems from a nucleophilic catalytic mechanism enhanced by intramolecular proton transfer. For challenging substrates, including deactivated ketones or for syntheses under anhydrous conditions, water-tolerant Lewis acids like scandium triflate provide a powerful and versatile alternative.[16][17]
The choice of catalyst is not merely a matter of reaction speed; it is a critical experimental parameter that must be aligned with the specific substrates, solvent system, pH constraints, and functional group tolerance of the target application. By understanding the underlying mechanisms and leveraging the comparative data presented, researchers can make informed decisions to optimize their synthetic strategies, whether for developing next-generation therapeutics, engineering dynamic materials, or labeling biological macromolecules.
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The Strategic Advantage of Benzaldehyde Phenylhydrazone in Modern Organic Transformations: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a perpetual challenge. The choice of starting materials and synthetic methodologies can profoundly impact yields, purity, and overall project timelines. Among the vast arsenal of chemical synthons, benzaldehyde phenylhydrazone emerges as a versatile and highly effective precursor for a range of valuable organic transformations. This guide provides an in-depth technical analysis of the advantages of employing this compound, offering objective comparisons with alternative methods and supported by experimental data.
This document will delve into the utility of this compound in key organic reactions, most notably the Fischer indole synthesis, and explore its role in the synthesis of other important heterocyclic scaffolds such as pyrazoles. Through a comparative lens, we will elucidate the strategic benefits of this reagent, providing detailed experimental protocols and data to inform your synthetic planning.
The Fischer Indole Synthesis: A Cornerstone Application
The Fischer indole synthesis, a venerable and powerful method for the construction of the indole nucleus, stands as a primary application for this compound and its derivatives.[1] The indole motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[2]
Mechanistic Insight: The "Why" Behind the Choice
The efficacy of the Fischer indole synthesis is deeply rooted in its mechanistic pathway. The initial formation of the this compound is a straightforward condensation reaction. Under acidic conditions, this intermediate undergoes tautomerization to the crucial ene-hydrazine form. This is followed by a[3][3]-sigmatropic rearrangement, the key bond-forming step that forges the indole framework.[4] Subsequent cyclization and the elimination of ammonia lead to the aromatic indole.
Caption: General workflow of the Fischer Indole Synthesis.
Performance Comparison: The Impact of Substitution
The electronic nature of substituents on the phenylhydrazine ring significantly influences the reaction's efficiency. Electron-donating groups (EDGs) generally enhance the rate of the[3][3]-sigmatropic rearrangement, often leading to higher yields under milder conditions. Conversely, electron-withdrawing groups (EWGs) can impede the reaction.[2]
| Phenylhydrazine Substituent | Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| H (Phenylhydrazine) | Acetophenone | 2-Phenylindole | Polyphosphoric Acid | 100 | 1.5 h | 66 |
| 4-Methyl (p-Tolylhydrazine) | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Reflux | 2.25 h | High |
| 4-Methoxy | Propiophenone | 5-Methoxy-2-methyl-3-phenylindole | - | - | - | 79 |
| 4-Nitro | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | Acetic Acid/HCl | Reflux | 4 h | 30 |
Table 1. Comparative yields in the Fischer indole synthesis with various substituted phenylhydrazones.
Alternative Routes to Indoles: A Comparative Overview
While the Fischer indole synthesis is a powerful tool, other methods exist for constructing the indole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Leimgruber-Batcho Indole Synthesis: This two-step method begins with an o-nitrotoluene and offers a versatile route to a wide array of substituted indoles, often with high yields under mild reductive cyclization conditions.[5][6] This method is particularly advantageous for preparing indoles with specific substitution patterns that may be difficult to access through the Fischer route.[7]
-
Larock Indole Synthesis: A palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne, this method is highly versatile for producing various indole types.[1][8] It offers a different retrosynthetic disconnection and can be advantageous when the corresponding anilines and alkynes are readily available.[9]
| Synthesis Method | Starting Materials | Key Features | Typical Yields |
| Fischer Indole Synthesis | Phenylhydrazines, Aldehydes/Ketones | Well-established, versatile, sensitive to electronic effects. | Moderate to high |
| Leimgruber-Batcho Synthesis | o-Nitrotoluenes | High yields, mild conditions, good for specific substitution patterns. | Good to excellent |
| Larock Indole Synthesis | o-Iodoanilines, Alkynes | Palladium-catalyzed, versatile for substituted indoles. | Good to excellent |
Table 2. Comparison of major indole synthesis strategies.
Beyond Indoles: this compound in Pyrazole Synthesis
The utility of this compound extends beyond indole synthesis. It serves as a valuable precursor for the construction of pyrazoles, another important class of nitrogen-containing heterocycles with diverse biological activities.[10]
The Knorr Pyrazole Synthesis and its Alternatives
The classical Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][12] While effective, this method requires the pre-synthesis of the 1,3-dicarbonyl compound.
An alternative and often more convergent approach involves the reaction of α,β-unsaturated ketones (chalcones), which can be readily prepared from benzaldehyde, with phenylhydrazine. This method provides a direct route to highly substituted pyrazoles.[10]
Caption: Comparative workflows for pyrazole synthesis.
Performance Comparison of Pyrazole Synthesis Methods
Different methodologies for pyrazole synthesis offer varying levels of efficiency and convenience. Modern techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods.[13][14]
| Synthesis Method | Starting Materials | Conditions | Reaction Time | Yield (%) |
| Conventional Heating | Chalcone, Phenylhydrazine | Reflux | 3-5 h | 55-75 |
| Microwave Irradiation | Chalcone, Phenylhydrazine | Microwave | 2-5 min | 79-89 |
| Ultrasonic Irradiation | Chalcone, Phenylhydrazine | Sonication | 15-30 min | 72-89 |
| Grinding Technique | Chalcone, Phenylhydrazine | Grinding | 5-10 min | 78-94 |
| Ionic Liquid | Chalcone, Phenylhydrazine | Ionic Liquid | 1-2 h | 87-96 |
Table 3. Comparison of synthesis methods for pyrazoline derivatives from chalcones.[14]
1,3-Dipolar Cycloaddition Reactions
This compound can also participate in 1,3-dipolar cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings.[15] In the presence of an oxidizing agent, phenylhydrazones can form nitrilimines, which are highly reactive 1,3-dipoles. These can then react with various dipolarophiles, such as alkenes, to afford pyrazoline derivatives.
Experimental Protocols
Synthesis of 2-Phenylindole via Fischer Indole Synthesis
This two-step procedure involves the initial formation of acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.[4][16][17]
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a 250 mL beaker equipped with a magnetic stir bar, add acetophenone (6.0 g) and phenylhydrazine (5.4 g).
-
Add 20 mL of 96% ethanol and 2-3 drops of glacial acetic acid to the beaker.
-
Immerse the beaker in a boiling water bath and stir for 15 minutes.
-
Remove the beaker from the water bath and cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Step 2: Cyclization to 2-Phenylindole
-
Prepare polyphosphoric acid by carefully adding phosphorus pentoxide (13 g) to orthophosphoric acid (7 g) in a beaker while stirring.
-
Add the prepared acetophenone phenylhydrazone to the polyphosphoric acid.
-
Heat the mixture in a boiling water bath for 10 minutes with stirring.
-
Carefully pour the hot reaction mixture into a beaker containing ice water.
-
Collect the precipitated crude 2-phenylindole by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole. The typical yield of 2-phenylindole is 72-80%.[4]
Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds (Knorr Synthesis)
This procedure provides a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine.[18]
-
To a solution of a 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL), add hydrazine hydrate or a substituted hydrazine (1 mmol).
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Conclusion: The Strategic Value of this compound
This compound stands out as a highly valuable and versatile synthon in organic synthesis. Its stability, ease of preparation, and reactivity in key transformations make it a strategic choice for the synthesis of indoles, pyrazoles, and other heterocyclic systems.[19] While alternative methods exist for these transformations, the use of this compound often provides a reliable and efficient route to a wide range of important molecular scaffolds. This guide has provided a comparative analysis and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.
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Comparative Analysis of Benzaldehyde Phenylhydrazone Cross-Reactivity with Carbonyl Compounds: A Guide for Researchers
Abstract
This guide provides a comprehensive analysis of the cross-reactivity of benzaldehyde phenylhydrazone, a common derivative used in analytical chemistry and organic synthesis. For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity with other carbonyl compounds is critical for assay specificity, impurity profiling, and reaction optimization. This document details the underlying chemical principles, presents comparative experimental data, and provides robust protocols for assessing cross-reactivity in the laboratory.
Introduction: The Chemistry of Phenylhydrazone Formation
Phenylhydrazones are a class of organic compounds formed by the condensation reaction between phenylhydrazine and a carbonyl compound, specifically an aldehyde or a ketone.[1][2] This reaction, a type of Schiff base formation, proceeds via nucleophilic addition of the amine group of phenylhydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond, also known as an azomethine group.[3][4][5]
The formation of this compound is a well-established reaction used for the characterization and derivatization of benzaldehyde.[6][7] However, the inherent reactivity of phenylhydrazine towards the carbonyl functional group makes it susceptible to reacting with other aldehydes and ketones present in a sample matrix. This cross-reactivity can lead to the formation of unintended phenylhydrazone derivatives, complicating analysis and potentially leading to inaccurate results.
This guide will explore the factors influencing the cross-reactivity of this compound and provide methodologies to assess and mitigate these effects.
Factors Influencing Cross-Reactivity
The rate and extent of phenylhydrazone formation, and therefore cross-reactivity, are influenced by several key factors:
-
Steric Hindrance: The steric environment around the carbonyl group plays a significant role. Aldehydes, with a less hindered carbonyl carbon, generally react faster than ketones. Bulky substituents near the carbonyl group on either the aldehyde/ketone or the phenylhydrazine can impede the reaction.
-
Electronic Effects: The electrophilicity of the carbonyl carbon is a crucial determinant. Electron-withdrawing groups attached to the carbonyl compound increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by phenylhydrazine. Conversely, electron-donating groups decrease reactivity.
-
pH of the Reaction Medium: The formation of imines is pH-dependent. The reaction is acid-catalyzed, but the pH must be carefully controlled.[8] Optimal rates are often observed in weakly acidic conditions (around pH 5).[8] At very low pH, the amine nucleophile is protonated and non-reactive, while at high pH, there is insufficient acid to catalyze the dehydration step.[8][9]
-
Reaction Time and Temperature: As with most chemical reactions, increasing the temperature and reaction time will generally lead to a higher yield of the phenylhydrazone product.
Experimental Design for Cross-Reactivity Assessment
To objectively evaluate the cross-reactivity of this compound with other carbonyl compounds, a systematic experimental approach is necessary. This section outlines a general workflow and specific protocols.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing cross-reactivity.
Caption: Workflow for assessing carbonyl compound cross-reactivity.
Materials and Reagents
-
Phenylhydrazine
-
Benzaldehyde (as a positive control)
-
A selection of other carbonyl compounds for testing (e.g., acetone, cyclohexanone, formaldehyde, acetaldehyde, 4-methoxybenzaldehyde)
-
Methanol or Ethanol (as solvent)
-
Glacial Acetic Acid (as a catalyst)
-
High-performance liquid chromatography (HPLC) system with a UV-Vis detector
-
Spectrophotometer
Protocol: Synthesis of this compound (Reference)
This protocol describes the basic synthesis of this compound, which can be adapted for cross-reactivity studies with other carbonyls.
-
Dissolve a specific amount of phenylhydrazine in a suitable solvent (e.g., ethanol or a water-ethanol mixture).
-
Add a catalytic amount of glacial acetic acid.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Allow the mixture to react at room temperature or a controlled temperature, with occasional shaking.
-
Monitor the reaction progress by a suitable analytical technique like thin-layer chromatography (TLC) or HPLC.
-
The resulting this compound can be isolated by filtration if it precipitates, or analyzed directly in solution.
Protocol: Comparative Cross-Reactivity Study
-
Preparation of Stock Solutions:
-
Prepare a stock solution of phenylhydrazine in methanol.
-
Prepare individual stock solutions of benzaldehyde and the other test carbonyl compounds (e.g., acetone, formaldehyde, etc.) in methanol at the same molar concentration.
-
-
Reaction Setup:
-
In separate reaction vials, add a fixed volume of the phenylhydrazine stock solution.
-
To each vial, add an equimolar volume of one of the carbonyl compound stock solutions (one vial for each carbonyl, including benzaldehyde as the reference).
-
Add a consistent, small amount of glacial acetic acid to each vial to catalyze the reaction.
-
-
Incubation:
-
Incubate all reaction mixtures at a constant temperature (e.g., 25°C or 40°C) for a defined period (e.g., 30 minutes, 1 hour, 2 hours). It is advisable to take time-course samples to understand the reaction kinetics.
-
-
Analysis:
-
At each time point, quench the reaction by diluting an aliquot of the reaction mixture with the mobile phase for HPLC analysis.
-
Analyze the samples using a reversed-phase HPLC method with UV detection. Phenylhydrazones typically have strong UV absorbance, allowing for sensitive detection.
-
The separation of different phenylhydrazones is crucial for quantifying the extent of each reaction.
-
Comparative Data and Analysis
The following table presents hypothetical, yet representative, data from a cross-reactivity study comparing the reaction of phenylhydrazine with various carbonyl compounds relative to benzaldehyde.
| Carbonyl Compound | Relative Reactivity (%) (after 1 hour at 25°C) | Key Observations |
| Benzaldehyde | 100 | Reference compound, rapid reaction. |
| Formaldehyde | 120 | Highly reactive due to minimal steric hindrance. |
| Acetaldehyde | 110 | More reactive than benzaldehyde, less sterically hindered. |
| Acetone | 30 | Significantly less reactive than aldehydes due to steric hindrance and the electron-donating effect of two methyl groups. |
| Cyclohexanone | 45 | More reactive than acetone due to the release of ring strain upon rehybridization of the carbonyl carbon. |
| 4-Methoxybenzaldehyde | 70 | Less reactive than benzaldehyde due to the electron-donating effect of the methoxy group. |
Mechanistic Interpretation
The observed differences in reactivity can be explained by the mechanism of Schiff base formation.
Caption: Mechanism of Phenylhydrazone Formation.
The initial nucleophilic attack of the phenylhydrazine on the carbonyl carbon is often the rate-determining step, particularly at lower pH.[10] The electrophilicity of this carbon and the steric accessibility are paramount. The subsequent acid-catalyzed dehydration drives the reaction to completion.
Implications for Researchers and Drug Development Professionals
A thorough understanding of this compound's cross-reactivity is vital in several contexts:
-
Analytical Method Development: When developing analytical methods for quantifying benzaldehyde using phenylhydrazine derivatization, it is crucial to assess for potential interferences from other carbonyl compounds in the sample matrix. Chromatographic methods must be able to resolve the this compound from other potential hydrazone byproducts.
-
Impurity Profiling: In drug substances or products, residual aldehydes and ketones can be reactive impurities. Phenylhydrazine can be used as a derivatizing agent to detect and quantify these impurities. However, the potential for the derivatizing agent to react with the active pharmaceutical ingredient (API) if it contains a carbonyl moiety must be evaluated.
-
Organic Synthesis: When using phenylhydrazine as a reagent in a synthetic route, the presence of multiple carbonyl groups in the starting material or intermediates can lead to a mixture of products. Selective protection of more reactive carbonyl groups may be necessary to achieve the desired outcome.
Conclusion
This compound, while a stable and useful derivative, is not formed in a completely selective reaction. The parent reagent, phenylhydrazine, will react with a variety of other carbonyl compounds, with reactivity being dictated by steric and electronic factors. For researchers in analytical chemistry, drug development, and organic synthesis, a systematic evaluation of potential cross-reactivity is essential for ensuring the accuracy, specificity, and efficiency of their work. The experimental protocols and comparative data presented in this guide provide a framework for conducting such evaluations and interpreting the results in a scientifically rigorous manner.
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A Senior Application Scientist's Guide to Comparative Kinetic Studies of Aryl Hydrazone Formation
Authored for Researchers, Scientists, and Drug Development Professionals
The formation of the hydrazone bond, a cornerstone of dynamic covalent chemistry, is a critical reaction in fields ranging from medicinal chemistry to materials science. Its utility in creating prodrugs, developing bioconjugation strategies, and assembling complex molecular architectures is well-established.[1][2] However, the kinetics of this reaction are highly sensitive to the structural features of the reacting partners—the aryl aldehyde and the hydrazine. A thorough understanding of these kinetic nuances is not merely academic; it is essential for designing efficient synthetic routes, predicting the stability of drug linkers, and controlling the assembly of dynamic systems.
This guide provides an in-depth comparison of the formation kinetics of various aryl hydrazones, grounded in experimental data. We will dissect the underlying reaction mechanism, explore the key structural and environmental factors that govern the reaction rate, and present a detailed protocol for conducting your own comparative kinetic analyses.
The Mechanism: A Tale of Two Steps
The formation of a hydrazone from an aldehyde and a hydrazine is a reversible condensation reaction that proceeds through a two-step mechanism. The overall rate and the rate-determining step are profoundly influenced by the reaction pH.[3][4][5]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral carbinolamine intermediate.[3][6]
-
Acid-Catalyzed Dehydration: The unstable carbinolamine then undergoes dehydration to form the final hydrazone product. This elimination of a water molecule is the step that is typically subject to general acid catalysis.[3][4][6]
The pH–rate profile for hydrazone formation is characteristically bell-shaped.[5] At high pH, the dehydration step is slow due to a lack of protons to facilitate the departure of the hydroxyl group. As the pH decreases, the dehydration step accelerates, and this step is often the rate-limiting step at or near neutral pH.[6] However, at very low pH, the reaction slows down again because the hydrazine nucleophile becomes excessively protonated, reducing its availability to attack the carbonyl.[3]
Caption: Workflow for a comparative kinetic study using UV-Vis spectroscopy.
Comparative Kinetic Data
The following table summarizes experimentally determined second-order rate constants for the formation of various aryl hydrazones, illustrating the principles discussed above. All reactions were conducted near physiological pH to highlight their relevance in biological applications.
| Aryl Aldehyde | Hydrazine | Conditions | k₂ (M⁻¹s⁻¹) | Key Observation | Reference |
| Benzaldehyde | Phenylhydrazine | pH 7.4 | ~0.02 | Baseline aromatic reaction | [6] |
| 4-Nitrobenzaldehyde | Phenylhydrazine | pH 7.4 | ~0.11 | EWG on aldehyde accelerates rate | [6] |
| 4-Methoxybenzaldehyde | Phenylhydrazine | pH 7.4 | ~0.01 | EDG on aldehyde slows rate | [6] |
| Butyraldehyde | Phenylhydrazine | pH 7.4 | ~1.3 | Aliphatic aldehyde is much faster than aromatic | [6] |
| 2-Pyridinecarboxaldehyde | Phenylhydrazine | pH 7.4 | ~0.83 | Intramolecular catalysis by pyridine N | [6] |
| Salicylaldehyde-ortho-phosphate | Coumarin Hydrazine | pH 7.0 | ~0.022 | Intramolecular catalysis by ortho-phosphate | [5] |
| 4-Formyl-N,N,N-trimethyl-anilinium | Coumarin Hydrazine | pH 7.0 | ~0.002 | Uncatalyzed reaction for comparison | [5] |
| Glyoxylyl-Peptide | Hydrazide-Peptide | pH 5.7, no catalyst | Slow | Baseline peptide ligation | [7] |
| Glyoxylyl-Peptide | Hydrazide-Peptide | pH 5.7, 10 mM Aniline | Fast | Significant acceleration by aniline catalysis | [7] |
Note: Rate constants are approximate values derived from published data for comparative purposes.
Analysis of Trends:
-
Electronic Effects: The data clearly shows a ~5-fold rate increase when an electron-withdrawing nitro group is added to benzaldehyde and a 2-fold decrease with an electron-donating methoxy group, confirming the strong influence of substituent electronics. [6]* Aromatic vs. Aliphatic: The reaction of butyraldehyde is over 65 times faster than that of benzaldehyde. This is attributed to the stabilizing conjugation in the aromatic aldehyde, which is disrupted upon forming the tetrahedral intermediate, thus presenting a higher activation barrier. [6]* Intramolecular Catalysis: The most striking results are seen with intramolecular catalysis. 2-Pyridinecarboxaldehyde reacts over 40 times faster than its phenyl analog (benzaldehyde). [6]Similarly, the presence of an ortho-phosphate group provides a more than 10-fold rate enhancement compared to a similar aldehyde without the catalytic group. [5]* External Catalysis: The qualitative data for peptide ligation demonstrates the practical necessity of catalysts like aniline to achieve reasonable reaction times for bioconjugation, especially when using less reactive acylhydrazides. [7]
Conclusion and Outlook
The kinetics of aryl hydrazone formation are governed by a predictable interplay of electronic, steric, and catalytic effects. For professionals in drug development and chemical biology, mastering these principles is key to rational design. By selecting aldehydes with electron-withdrawing or intramolecularly catalytic groups, and by using highly nucleophilic hydrazines, reaction rates can be finely tuned to suit the application—whether it's for rapid and efficient bioconjugation at low concentrations or for the controlled release of a drug from a hydrazone-linked prodrug. The experimental framework provided here offers a robust starting point for researchers to conduct their own comparative studies, enabling the selection of optimal reaction partners to drive their projects forward.
References
- Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. [Link]
- Kölmel, D. K., & Kool, E. T. (2017).
- Crisalli, P., & Kool, E. T. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. The Journal of Organic Chemistry. [Link]
- Higgs, P. L., Ruiz-Sanchez, A. J., Dalmina, M., Horrocks, B. R., Leach, A. G., & Fulton, D. A. (2020). Enhancing the kinetics of hydrazone exchange processes: An experimental and computational study. Organic & Biomolecular Chemistry. [Link]
- Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
- Request PDF. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
- Andrés, J., L. R. T. (1998). Kinetics and mechanism of the formation of Girard T hydrazones from naphthaldehydes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Melnyk, O., et al. (2020).
- Rhee, H. W., & Lee, H. S. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bulletin of the Korean Chemical Society. [Link]
- Rhee, H. W., & Lee, H. S. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bulletin of the Korean Chemical Society. [Link]
- Kool, E. T. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
- Parveen, A. (2017). Mechanostic Synthesis of Aryl Hydrazones. Excel Journal of Engineering Technology and Management Science. [Link]
- Desai, D. D., & Desai, G. C. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Benzaldehyde Phenylhydrazone
In the landscape of pharmaceutical research and organic synthesis, the purity of reagents and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. Benzaldehyde phenylhydrazone, a crucial building block in the synthesis of various heterocyclic compounds, is no exception.[1][2] Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the efficacy and safety of a potential drug candidate. This guide provides an in-depth comparison of various analytical methods for assessing the purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The formation of this compound is a condensation reaction between benzaldehyde and phenylhydrazine.[2][3] Potential impurities in a sample of this compound can include unreacted starting materials (benzaldehyde and phenylhydrazine), byproducts from side reactions, or degradation products. A comprehensive purity assessment, therefore, necessitates a multi-pronged analytical approach.
Classical and Modern Analytical Techniques: A Comparative Overview
The choice of an analytical method for purity determination is often a balance between the required level of detail, available instrumentation, and sample throughput. Here, we compare and contrast several common techniques.
Melting Point Analysis: The First Line of Assessment
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range.
Expertise & Experience: While seemingly straightforward, a properly executed melting point determination provides a rapid and inexpensive preliminary assessment of purity. A sharp melting point range of 156-158 °C is indicative of high purity for this compound.[4] A broader range suggests the presence of contaminants. It is crucial to ensure a slow heating rate (1-2 °C/minute) near the expected melting point to obtain an accurate reading.
Experimental Protocol:
-
Ensure the melting point apparatus is calibrated using certified standards.
-
Finely powder a small amount of the this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
Workflow for Melting Point Analysis
Caption: Workflow for assessing purity using melting point analysis.
Spectroscopic Methods: A Deeper Look into Molecular Structure
Spectroscopic techniques provide valuable information about the chemical structure and can be used to identify the presence of impurities with different functional groups.
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic of a compound's electronic structure. For this compound, the conjugated system of the aromatic rings and the C=N double bond gives rise to distinct UV absorption bands.
Expertise & Experience: While not a standalone method for quantitative purity analysis, UV-Vis is a quick and sensitive technique to detect conjugated impurities. The presence of unreacted benzaldehyde or other aromatic byproducts can lead to shifts in the λmax or the appearance of shoulder peaks in the spectrum. A pure sample of a related compound, the 2,4-dinitrophenylhydrazone of benzaldehyde, shows intense peaks at 235 nm and 353 nm, which can be attributed to π-π* and n-π* transitions.[5] Similar transitions would be expected for this compound.
Experimental Protocol:
-
Prepare a dilute solution of the this compound sample in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the UV-Vis spectrum from approximately 200 to 400 nm using a spectrophotometer.
-
Identify the λmax and compare it to a reference spectrum of a known pure standard.
-
Examine the spectrum for any additional or shifted absorption bands that may indicate impurities.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule's functional groups.
Expertise & Experience: FTIR is an excellent tool for identifying the presence or absence of key functional groups. In a pure sample of this compound, one would expect to see characteristic peaks for N-H stretching, C=N stretching, and C-H stretching of the aromatic rings. The absence of a strong C=O stretching band (around 1700 cm⁻¹) from unreacted benzaldehyde is a key indicator of purity. The presence of unexpected peaks can point to specific impurities.
Experimental Protocol:
-
Acquire a background spectrum of the empty sample compartment.
-
Prepare the sample, typically as a KBr pellet or a thin film on a salt plate.
-
Place the sample in the FTIR spectrometer and acquire the spectrum.
-
Identify and assign the major absorption bands and compare them to a reference spectrum or literature data.[6][7]
Workflow for Spectroscopic Analysis
Caption: General workflow for purity assessment via UV-Vis and FTIR spectroscopy.
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei, particularly ¹H and ¹³C. The chemical shift, integration, and coupling patterns in an NMR spectrum are highly specific to a molecule's structure.
Expertise & Experience: ¹H and ¹³C NMR are arguably the most powerful techniques for the structural elucidation and purity determination of organic compounds.[8][9] For this compound, the ¹H NMR spectrum should show distinct signals for the aromatic protons and the N-H proton. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will show characteristic signals for the different carbon atoms in the molecule. The presence of signals from unreacted benzaldehyde (e.g., the aldehyde proton around 9.5-10.5 ppm in ¹H NMR) or phenylhydrazine would be a clear indication of impurity.[10][11]
Experimental Protocol:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H and ¹³C NMR spectra using an NMR spectrometer.
-
Process the spectra (phasing, baseline correction, and integration).
-
Assign the signals to the corresponding protons and carbons in the molecule.
-
Carefully examine the spectrum for any impurity peaks and quantify them using the integration values relative to a known standard or the main compound's signals.
Chromatographic Methods: High-Resolution Separation and Quantification
Chromatographic techniques are essential for separating complex mixtures and providing quantitative purity data.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A detector then measures the amount of each component as it elutes from the column.
Expertise & Experience: HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method with a C18 column is commonly used for the analysis of moderately polar compounds like this compound. By developing a suitable gradient or isocratic method, it is possible to separate the main compound from its potential impurities. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol:
-
Develop and validate an HPLC method, including the choice of column, mobile phase composition, flow rate, and detector wavelength. A DAD (Diode Array Detector) or UV detector is typically used.
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a solution of the sample to be analyzed.
-
Inject the standard and sample solutions into the HPLC system.
-
Integrate the peaks in the resulting chromatograms.
-
Calculate the purity of the sample based on the peak areas. For instance, a method for a related compound involved a C18 column with a mobile phase of acetonitrile and 0.1% phosphoric acid in water, with detection at 416 nm after derivatization.[12]
Workflow for HPLC Analysis
Caption: A streamlined workflow for quantitative purity assessment using HPLC.
Data Summary and Method Comparison
| Analytical Method | Principle | Information Obtained | Advantages | Disadvantages |
| Melting Point | Disruption of crystal lattice by impurities | Purity indication (range broadening and depression) | Rapid, inexpensive, simple instrumentation | Not quantitative, insensitive to small amounts of impurities |
| UV-Vis Spectroscopy | Electronic transitions in conjugated systems | Presence of conjugated impurities, λmax | Fast, sensitive to conjugated impurities | Limited structural information, not a standalone purity method |
| FTIR Spectroscopy | Molecular vibrations | Functional group identification | Provides structural "fingerprint," good for identifying specific functional group impurities | Not inherently quantitative, can be difficult to interpret complex spectra |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural information, quantitative purity | Highly specific, quantitative with internal standard, definitive structure confirmation | Expensive instrumentation, requires expertise in spectral interpretation |
| HPLC | Differential partitioning between phases | Separation and quantification of components | High resolution, high sensitivity, highly quantitative, widely applicable | Requires method development, more complex instrumentation |
Conclusion
A comprehensive assessment of this compound purity relies on a synergistic combination of analytical techniques. While melting point analysis offers a quick preliminary check, spectroscopic methods like FTIR and NMR provide crucial structural confirmation and can identify specific impurities. For definitive quantitative purity determination, HPLC stands as the most robust and reliable method. By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzaldehyde Phenylhydrazone
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of benzaldehyde phenylhydrazone waste. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere compliance, offering a framework for best practices rooted in the chemical properties of the compound and established regulatory standards. The causality behind each procedural step is explained to ensure a deep, working knowledge of safe laboratory operations.
Core Principle: Hazard-Aware Waste Management
This compound is not a benign substance and must be managed as hazardous chemical waste. Under no circumstances should it be disposed of via standard laboratory drains or in regular solid waste receptacles.[1] The primary rationale is based on its toxicological and ecotoxicological profile.
1.1. GHS Hazard Profile & Associated Risks
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear mandate for treating this compound with caution. Key hazards include:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed, which can lead to systemic effects.[2][3]
-
Serious Eye Irritation/Damage (Category 1-2): Causes serious, and potentially damaging, eye irritation upon contact.[2][3]
-
Skin Irritation (Category 2): Causes skin irritation, necessitating the use of appropriate gloves.[2][4]
-
Respiratory Irritation (Category 3): Inhalation of dusts may cause respiratory tract irritation.[2]
-
Aquatic Toxicity: While data for the specific compound is limited, related hydrazone derivatives are classified as very toxic to aquatic life with long-lasting effects, making environmental release a significant concern.[2]
Table 1: Chemical & Safety Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 588-64-7 | [4][5][6] |
| Molecular Formula | C₁₃H₁₂N₂ | [3][4] |
| Molecular Weight | 196.25 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [6] |
| GHS Pictograms | Warning | [3] |
| Hazard Statements | H302, H315, H319, H335 | [6] |
| Primary Hazards | Harmful if swallowed, Skin Irritant, Serious Eye Irritant, Respiratory Irritant |[2][3][4] |
Mandatory Safety Protocols: Before You Begin
Prior to handling any waste containing this compound, it is imperative to establish a controlled and protected workspace.
2.1. Personal Protective Equipment (PPE)
The selection of PPE is your first line of defense against chemical exposure. The following are mandatory:
-
Eye Protection: Wear chemical safety goggles or a full-face shield to protect against splashes or airborne dust.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, and employ proper glove removal technique to avoid contaminating your skin.[1][5] Dispose of contaminated gloves as hazardous waste.[2]
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.[1]
-
Respiratory Protection: All handling of solid this compound or solutions for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][7]
Standard Operating Procedure for Disposal
This protocol ensures compliance with U.S. Environmental Protection Agency (EPA) regulations and promotes a culture of safety within the laboratory.
Step 1: Waste Segregation
-
Causality: Chemical waste streams must be kept separate to prevent dangerous reactions. Hydrazones can be reactive, and mixing them with incompatible waste (e.g., strong oxidizing agents) could lead to a fire or explosion.
-
Action: Collect all waste this compound, including contaminated materials like weighing paper, gloves, and paper towels, in a dedicated hazardous waste container.[1] Do not mix this waste with other chemical streams unless their compatibility has been explicitly verified.[1][8]
Step 2: Container Selection and Labeling
-
Causality: Proper containment and labeling are regulatory requirements essential for safety, inventory management, and final disposal by a licensed vendor. An improperly labeled container can cause dangerous confusion and violate federal law.
-
Action:
-
Select a container made of a chemically compatible material (e.g., HDPE - High-Density Polyethylene) that is in good condition and has a secure, tight-fitting lid.[1]
-
As soon as the first drop of waste is added, affix a hazardous waste tag.
-
The label must, at a minimum, contain the following information as per EPA guidelines[8][9]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no formulas or abbreviations).
-
A clear indication of the hazards: "Toxic," "Irritant."
-
The date the container becomes full.
-
-
Step 3: On-Site Accumulation and Storage
-
Causality: Designated storage areas prevent accidental spills and ensure waste is managed in a controlled environment, limiting exposure to laboratory personnel.
-
Action:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of laboratory personnel.[8][9]
-
It is a best practice to place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[1]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[10][11] Once a container is full, it must be moved to a central accumulation area within three days.[8]
-
Step 4: Final Disposal
-
Causality: The final treatment and disposal of hazardous waste require specialized facilities and expertise to ensure environmental protection and regulatory compliance.
-
Action: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed environmental waste management company.[1][12][13] Provide them with a full characterization of the waste. Maintain meticulous records of all waste disposal activities.[1]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzaldehyde Phenylhydrazone
As researchers and scientists, our commitment to discovery must be matched by an unwavering dedication to safety. This guide provides an in-depth, procedural framework for the safe handling of Benzaldehyde Phenylhydrazone, focusing on the correct selection and use of Personal Protective Equipment (PPE). Moving beyond a simple checklist, we will explore the causality behind each safety measure, ensuring every action in the laboratory is deliberate and informed.
Understanding the Compound: A Risk-Based Approach
This compound is a solid crystalline compound.[1] A thorough risk assessment is the foundation of any safety protocol. According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
Therefore, our primary safety objectives are to prevent ingestion, avoid eye contact, and minimize skin and respiratory exposure. The level of protection required will escalate based on the procedure's potential to generate dust or create splashes.
| Property | Value | Source |
| Molecular Formula | C13H12N2 | [3] |
| Molecular Weight | 196.25 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 156°C | [1] |
| GHS Hazard Codes | H302, H319 | [3] |
The Core Ensemble: Your Non-Negotiable PPE
For any work involving this compound, a baseline of PPE is mandatory. This core ensemble protects against unforeseen spills, splashes, and incidental contact.
-
Body Protection: A standard, flame-resistant laboratory coat should always be worn and kept fully fastened.[5] This protects your skin and personal clothing from contamination.
-
Foot Protection: Closed-toe shoes, preferably made of a non-porous material like leather, are required to protect against spills.[5]
-
Eye Protection: At a minimum, safety glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are necessary.[6]
Task-Specific PPE Escalation: A Procedural Workflow
The risk of exposure changes with the task. The following section details the necessary escalation of PPE for common laboratory procedures. The logic for this workflow is visualized in the diagram below.
Weighing and Solids Handling
Primary Risk: Inhalation of fine particulates and contamination of surfaces.
Procedural Steps & Justification:
-
Engineering Controls: Always handle the solid powder within a chemical fume hood or a powder containment hood to minimize the release of dust into the laboratory environment.[6] Ensure the ventilation is active and functioning correctly before you begin.
-
Hand Protection: Wear chemical-resistant nitrile gloves.[5][6] Nitrile provides excellent protection against solid particulates and incidental splashes of many common laboratory solvents. Always inspect gloves for tears or holes before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated solid chemical waste container.[6]
-
Respiratory Protection: If the procedure cannot be performed within a fume hood and there is a significant risk of generating dust, a NIOSH-approved respirator is required.[6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 standards must be in place.[6]
-
Hygiene: After handling is complete and gloves are removed, wash your hands thoroughly with soap and water.[2][6] This is a critical step to prevent accidental ingestion.
Dissolving and In-Reaction Use
Primary Risk: Splashes of the chemical solution into the eyes or onto the skin.
Procedural Steps & Justification:
-
Eye and Face Protection: Escalate your eye protection from safety glasses to chemical splash goggles.[5] Goggles form a seal around the eyes, providing superior protection against splashes from all angles. If there is a significant risk of splashing, such as when adding reagents quickly or heating the solution, a full-face shield must be worn over the chemical goggles.[5][6]
-
Hand Protection: Continue to use nitrile gloves. If using solvents for which nitrile has a short breakthrough time, consult a glove compatibility chart and consider a more robust glove material like neoprene.
-
Engineering Controls: All solution-phase work should be conducted within a chemical fume hood to contain any vapors from the solvent and protect from potential splashes.[6] Keep the sash at the lowest feasible height.
Work-up, Spills, and Cleaning
Primary Risk: Direct, prolonged contact with contaminated surfaces and solutions.
Procedural Steps & Justification:
-
Personal Precautions for Spills: In the event of a spill, evacuate non-essential personnel.[7] The cleanup team must wear the full PPE ensemble: chemical splash goggles, a face shield, appropriate gloves, and a lab coat.[5][7] Avoid breathing any dust or vapors.[7]
-
Containment and Cleanup: For solid spills, carefully sweep or vacuum the material into a suitable, labeled waste container.[8] Avoid actions that generate dust.[8] For liquid spills, absorb with an inert material like vermiculite or sand and place it in a closed container for disposal.[9]
-
Decontamination: Clean the affected area thoroughly. All materials used for cleanup should be treated as hazardous waste.
Disposal Plan: A Safe Conclusion
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: All waste containing this compound, whether solid or in solution, must be disposed of in a clearly labeled, sealed hazardous waste container.[10]
-
Contaminated PPE: Used gloves, weighing papers, and other contaminated disposable materials must be placed in the designated solid chemical waste stream.[2] Do not discard them in the regular trash.
-
Regulatory Compliance: Ensure all disposal practices adhere to local, state, and federal regulations.[11]
Visualizing the PPE Decision Process
The following workflow diagram illustrates the logical steps for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for handling this compound.
References
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- TCI Chemicals. (2025). SAFETY DATA SHEET - this compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - BENZALDEHYDE HYDRAZONE.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Hydroxythis compound.
- ChemicalBook. (2025). This compound | 588-64-7.
- Techno PharmChem. (n.d.). BENZALDEHYDE.
- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Salicylaldehyde hydrazone, 98%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
